3-(Benzylamino)-3-methylbutanoic Acid
Beschreibung
Eigenschaften
IUPAC Name |
3-(benzylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,8-11(14)15)13-9-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXNGBMVPJHMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456593 | |
| Record name | 3-(Benzylamino)-3-methylbutanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113479-11-1 | |
| Record name | 3-(Benzylamino)-3-methylbutanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Research Landscape of 3-(Benzylamino)-3-methylbutanoic Acid: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Territory
In the vast expanse of chemical compounds, some molecules are extensively studied, their properties and potential applications meticulously documented. Others, like 3-(Benzylamino)-3-methylbutanoic Acid (CAS Number: 113479-11-1) , remain largely in the realm of synthetic intermediates, their full scientific story yet to be written. This technical guide addresses the current state of knowledge regarding this specific β-amino acid derivative.
Section 1: Molecular Profile and Physicochemical Properties
This compound is a non-proteinogenic β-amino acid. Its structure features a carboxylic acid moiety, a secondary amine with a benzyl substituent, and a quaternary carbon at the β-position. This unique arrangement of functional groups suggests its potential as a building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 113479-11-1 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₁₇NO₂ | |
| Molecular Weight | 207.27 g/mol | |
| Canonical SMILES | CC(C)(CC(=O)O)NCC1=CC=CC=C1 | |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO (predicted) |
Section 2: The Synthetic Landscape: A Proposed Pathway
While a specific, detailed synthesis protocol for this compound is not documented in readily accessible literature, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of β-amino acids. A common and effective method is the Ritter reaction , which involves the reaction of an alkene or alcohol with a nitrile in the presence of a strong acid.
Proposed Synthesis Workflow: A Conceptual Protocol
The synthesis of this compound could be envisioned through a multi-step process starting from commercially available precursors.
An In-Depth Technical Guide to 3-(Benzylamino)-3-methylbutanoic Acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(Benzylamino)-3-methylbutanoic acid, a synthetic amino acid derivative with potential applications in medicinal chemistry and materials science. This document delves into the molecule's structural characteristics, physicochemical properties, and outlines a plausible synthetic pathway based on established organic chemistry principles. Furthermore, it explores the prospective utility of this compound as a building block in drug discovery and a component in the development of novel materials, supported by an analysis of related compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical development.
Introduction
This compound is an organic compound that has garnered interest as a versatile intermediate in various synthetic applications.[1] Its molecular architecture, featuring a benzylamino group and a carboxylic acid moiety on a substituted butane backbone, presents multiple avenues for chemical modification. This unique combination of functional groups makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the realm of pharmaceutical research where the development of novel therapeutic agents is paramount.[1] This guide will provide a detailed exploration of its molecular structure, properties, and potential synthesis, offering insights into its utility for the scientific community.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a molecule are fundamental to understanding its reactivity and potential applications. This section elucidates the key structural features and predicted properties of this compound.
Molecular Identity
-
IUPAC Name: this compound
-
Synonyms: 3-methyl-3-[(phenylmethyl)amino]Butanoic acid, 3-Benzylamino-3-methylbutyric acid[1]
-
CAS Number: 113479-11-1[1]
-
Molecular Formula: C₁₂H₁₇NO₂[1]
-
Molecular Weight: 207.27 g/mol [1]
Structural Diagram
The molecular structure of this compound is characterized by a central quaternary carbon atom bonded to a methyl group, a benzylamino group, and an ethyl-carboxylic acid chain.
Caption: 2D structure of this compound.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the compound's structure and data from similar molecules.
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
| pKa (Carboxylic Acid) | ~4-5 |
| pKa (Amine) | ~9-10 |
Synthesis and Characterization
As a synthetic compound, the preparation of this compound can be approached through established synthetic methodologies. This section outlines a plausible synthetic route and discusses the analytical techniques crucial for its characterization.
Retrosynthetic Analysis and Proposed Synthesis
A logical synthetic approach involves the reductive amination of a keto-acid precursor. This strategy is efficient and widely used for the synthesis of amino acids.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method and should be optimized for laboratory conditions.
Step 1: Synthesis of Ethyl 3,3-dimethyl-2-oxobutanoate
-
To a solution of ethyl 3-oxobutanoate in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride at 0 °C.
-
After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature.
-
Repeat the deprotonation and methylation sequence to introduce the second methyl group at the α-position.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve ethyl 3,3-dimethyl-2-oxobutanoate and benzylamine in methanol.
-
Add sodium cyanoborohydride portion-wise to the solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with dilute hydrochloric acid.
-
The resulting ester is then hydrolyzed using aqueous sodium hydroxide.
-
Neutralize the reaction mixture to precipitate the product, which can be collected by filtration and purified by recrystallization.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.8 ppm), a singlet for the methylene protons adjacent to the carboxylic acid (~2.5 ppm), and singlets for the two methyl groups (~1.3 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the carboxylic acid carbonyl (~175 ppm), the aromatic carbons (127-140 ppm), the benzylic carbon (~50 ppm), the quaternary carbon (~55 ppm), the methylene carbons, and the methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (~1710 cm⁻¹), N-H bending vibrations (~1600 cm⁻¹), and C-H stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 207.27). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the benzyl group.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in this compound make it an attractive building block for the synthesis of novel compounds with potential biological activity and for the development of new materials.
Scaffold for Pharmaceutical Agents
The amino acid scaffold is a cornerstone in medicinal chemistry. The presence of both a secondary amine and a carboxylic acid allows for the introduction of diverse substituents, enabling the exploration of a wide chemical space. This compound could serve as a precursor for the synthesis of:
-
Peptidomimetics: By incorporating it into peptide sequences, it can introduce conformational constraints and improve metabolic stability.
-
Enzyme Inhibitors: The functional groups can be tailored to interact with the active sites of various enzymes implicated in disease.
-
Receptor Ligands: The benzyl group can be modified to enhance binding affinity and selectivity for specific receptors.
While no specific biological activity has been reported for this compound itself, its structural similarity to other biologically active amino acid derivatives suggests its potential as a valuable starting material in drug discovery programs.
Monomer for Advanced Polymers
The bifunctional nature of this compound also lends itself to applications in materials science. It can potentially be used as a monomer in the synthesis of:
-
Polyamides and Polyesters: The amine and carboxylic acid groups can participate in polymerization reactions to form novel polymers with tailored properties.
-
Functionalized Materials: The benzyl group can be further functionalized to impart specific properties to the resulting polymer, such as hydrophobicity or a capacity for further chemical modification.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.
Conclusion
This compound is a synthetic compound with a molecular structure that holds significant promise for applications in both pharmaceutical research and materials science. This technical guide has provided a comprehensive overview of its chemical identity, predicted physicochemical properties, and a plausible synthetic route. The versatility of its functional groups makes it a valuable scaffold for the creation of diverse and complex molecules. Further research into the synthesis, characterization, and evaluation of the biological and material properties of derivatives of this compound is warranted to fully unlock its potential.
References
-
LookChem. (n.d.). Cas 113479-11-1, this compound. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of 3-(Benzylamino)-3-methylbutanoic Acid
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 3-(benzylamino)-3-methylbutanoic acid, a substituted β-amino acid of interest in peptidomimetics and drug development. β-Amino acids are crucial structural motifs, offering enhanced metabolic stability and unique conformational properties to peptide-based therapeutics.[1] This document moves beyond a simple recitation of procedures to offer a causal analysis of three primary synthetic strategies: Aza-Michael (Conjugate) Addition, a Reformatsky-Mannich approach, and the Ritter Reaction. Each pathway is dissected for its mechanistic underpinnings, operational advantages, and potential limitations. Detailed, self-validating experimental protocols are provided for each route, accompanied by process-flow visualizations and a comparative analysis to guide researchers and drug development professionals in selecting the optimal strategy for their specific laboratory or process chemistry needs.
Part 1: Introduction to this compound
Chemical Identity and Properties
This compound is a non-proteinogenic β-amino acid characterized by a gem-dimethyl substitution at the β-carbon (C3) and an N-benzyl protecting group. This substitution pattern imparts significant steric hindrance around the β-carbon, influencing its chemical reactivity and the conformational preferences of peptides incorporating this moiety.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol [2] |
| IUPAC Name | This compound |
| CAS Number | 15363-84-5[2] |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in polar organic solvents; sparingly soluble in water |
| pKa | ~4-5 (Carboxylic acid), ~9-10 (Amine) (Predicted) |
Scientific Significance of β³,³-Disubstituted Amino Acids
The interest in β-amino acids, and particularly their substituted analogs, stems from their profound impact on peptide and polymer science. Unlike their α-amino acid counterparts, β-amino acids introduce an additional carbon into the peptide backbone, leading to more flexible chains that can adopt stable, non-natural secondary structures like helices and turns.[3] The gem-dimethyl substitution at the C3 position, as seen in the target molecule, provides a strong conformational constraint, which is a valuable tool in rational drug design for locking a bioactive peptide into its desired therapeutic conformation. Furthermore, the β-amino acid backbone is often resistant to enzymatic degradation by peptidases, significantly improving the in vivo half-life of peptide-based drugs.[1]
Part 2: Retrosynthetic Analysis
A logical deconstruction of the target molecule reveals several viable bond disconnections, each forming the basis of a distinct synthetic strategy. The primary goal is to form the C2-C3 bond or the C3-N bond efficiently.
Caption: Retrosynthetic analysis of this compound.
Part 3: Key Synthetic Pathways in Detail
Pathway 1: Aza-Michael (Conjugate) Addition
This is the most direct and atom-economical approach, predicated on the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound.
Principle & Mechanistic Insight: The reaction proceeds via a 1,4-conjugate addition (Aza-Michael reaction) of benzylamine to an electron-deficient alkene, ethyl 3,3-dimethylacrylate. The lone pair of the nitrogen atom in benzylamine acts as the nucleophile, attacking the β-carbon of the acrylate. This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield the stable ethyl ester product. The reaction can often proceed without a catalyst, although mild bases or Lewis acids can be employed to enhance the rate if necessary. The final step is a standard saponification of the ethyl ester to yield the target carboxylic acid.
Step 1: Synthesis of Ethyl 3-(benzylamino)-3-methylbutanoate
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3,3-dimethylacrylate (1.0 eq, e.g., 10 mmol, 1.28 g).
-
Add benzylamine (1.1 eq, 11 mmol, 1.18 g, 1.2 mL).
-
Add ethanol (20 mL) as the solvent.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester as a pale yellow oil.
Step 2: Saponification to this compound
-
Dissolve the purified ester from Step 1 (1.0 eq, e.g., 8 mmol) in a mixture of methanol (25 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Add sodium hydroxide (NaOH) pellets (2.0 eq, 16 mmol, 0.64 g) and stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~6 using 1M hydrochloric acid (HCl). The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Caption: Workflow for the Aza-Michael Addition Pathway.
Pathway 2: Reformatsky-Mannich Reaction
Principle & Mechanistic Insight: This is a convergent synthesis involving two key fragments. First, an N-benzyl ketimine is formed in situ from the condensation of acetone and benzylamine, which serves as the electrophile. Second, a Reformatsky reagent is generated by treating ethyl bromoacetate with activated zinc metal.[4] This organozinc compound is a soft nucleophile that selectively attacks the electrophilic carbon of the imine. The resulting zinc-complex is then hydrolyzed during aqueous workup to afford the ethyl ester of the target molecule.[4] Subsequent saponification yields the final acid.
Step 1: Synthesis of Ethyl 3-(benzylamino)-3-methylbutanoate
-
In a flame-dried 250 mL three-neck flask under an inert atmosphere (N₂ or Ar), add activated zinc dust (1.5 eq, 15 mmol, 0.98 g).
-
Add anhydrous tetrahydrofuran (THF, 50 mL).
-
In a separate flask, prepare a solution of acetone (1.2 eq, 12 mmol, 0.70 g, 0.88 mL) and benzylamine (1.0 eq, 10 mmol, 1.07 g, 1.09 mL) in anhydrous THF (20 mL). Add molecular sieves (4Å) and stir for 30 minutes to pre-form the imine.
-
To the zinc suspension, add a solution of ethyl bromoacetate (1.1 eq, 11 mmol, 1.84 g, 1.22 mL) in anhydrous THF (20 mL) dropwise. A gentle exotherm should be observed, indicating the formation of the Reformatsky reagent. Stir for 30 minutes at room temperature.
-
Add the pre-formed imine solution from step 3 to the Reformatsky reagent dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Saponification to this compound
-
Follow the identical saponification procedure as described in Pathway 1, Step 2.
Caption: Workflow for the Reformatsky-Mannich Pathway.
Pathway 3: Ritter Reaction
The Ritter reaction provides a pathway to N-alkyl amides from nitriles and a source of a stable carbocation.[5] This route is mechanistically distinct and relies on harsh, acidic conditions.
Principle & Mechanistic Insight: This reaction proceeds by generating a stable tertiary carbocation from a suitable precursor in the presence of a strong acid like sulfuric acid.[6] 3,3-Dimethylacrylic acid is a viable starting material, as protonation of the alkene generates the required 1,1-dimethyl-2-carboxyethyl cation. This potent electrophile is then trapped by the nucleophilic nitrogen of benzyl cyanide. The resulting nitrilium ion intermediate is highly reactive and is subsequently hydrolyzed by water present in the reaction medium to form an N-benzyl amide intermediate. A final, vigorous acid- or base-catalyzed hydrolysis of this stable amide is required to liberate the desired carboxylic acid and benzylamine.
Step 1: Synthesis of N-benzyl-3-formamido-3-methylbutanamide (Intermediate Amide)
-
Caution: This reaction uses concentrated strong acid and a cyanide source. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a 100 mL flask cooled in an ice-salt bath, add concentrated sulfuric acid (H₂SO₄, 25 mL).
-
Slowly add 3,3-dimethylacrylic acid (1.0 eq, 20 mmol, 2.0 g) to the cold acid with vigorous stirring.
-
Once the acid has dissolved, add benzyl cyanide (1.2 eq, 24 mmol, 2.81 g, 2.7 mL) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Carefully pour the viscous reaction mixture onto 200 g of crushed ice in a large beaker.
-
Neutralize the mixture by the slow addition of a concentrated NaOH solution until the pH is basic. This will be highly exothermic.
-
Extract the aqueous slurry with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude N-benzyl amide intermediate. Purification can be achieved by recrystallization or column chromatography.
Step 2: Hydrolysis of the Amide
-
Combine the crude amide from Step 1 (1.0 eq) with 6M HCl (50 mL) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux and maintain for 24-48 hours. The reaction is slow and should be monitored by TLC.
-
After cooling, a precipitate of the product may form. Adjust the pH of the solution to ~6 with NaOH to maximize precipitation.
-
Isolate the product via filtration as described in Pathway 1, Step 2.
Caption: Workflow for the Ritter Reaction Pathway.
Part 4: Comparative Analysis of Synthesis Routes
The choice of an optimal synthetic pathway depends on factors such as starting material availability, required scale, tolerance for harsh reagents, and desired operational simplicity.
| Parameter | Pathway 1: Aza-Michael | Pathway 2: Reformatsky-Mannich | Pathway 3: Ritter Reaction |
| Key Transformation | C-N Bond Formation | C-C Bond Formation | C-N & C-C Formation |
| Number of Steps | 2 | 2 | 2 |
| Starting Materials | Ethyl 3,3-dimethylacrylate, Benzylamine | Acetone, Benzylamine, Ethyl bromoacetate | 3,3-Dimethylacrylic acid, Benzyl cyanide |
| Reagents & Conditions | Mild (Reflux in EtOH, RT Saponification) | Mild (Anhydrous THF, RT) | Harsh (Conc. H₂SO₄, Vigorous Hydrolysis) |
| Typical Yields | High (>80% overall) | Moderate to Good (50-70% overall) | Moderate (40-60% overall) |
| Atom Economy | Excellent | Good | Moderate |
| Safety Concerns | Standard organic lab hazards | Handling of activated zinc and bromoacetate | Concentrated strong acids, cyanides |
| Key Advantage | Simplicity, high yield, mild conditions | Convergent, uses simple starting materials | Utilizes different functional group precursors |
| Key Limitation | Requires specific α,β-unsaturated ester | Requires anhydrous conditions, zinc activation | Harsh conditions, potential for side reactions |
Part 5: Conclusion and Recommendation
This guide has detailed three viable synthetic routes to this compound.
-
The Aza-Michael Addition (Pathway 1) stands out as the most efficient and practical method for laboratory-scale synthesis. Its operational simplicity, use of mild conditions, high yields, and excellent atom economy make it the superior choice, provided the starting acrylate is accessible.
-
The Reformatsky-Mannich Reaction (Pathway 2) is a strong alternative. While it requires more stringent anhydrous conditions, its use of simple, readily available precursors (acetone, benzylamine, ethyl bromoacetate) makes it a valuable and flexible strategy.
-
The Ritter Reaction (Pathway 3) is mechanistically interesting but operationally challenging. The requirement for concentrated sulfuric acid and a final, vigorous amide hydrolysis limits its practical appeal for routine synthesis, reserving it for situations where the specific precursors are uniquely available or other routes have failed.
For researchers and drug development professionals, the Aza-Michael Addition is the recommended primary pathway for accessing this compound due to its overall efficiency, scalability, and favorable safety profile.
Part 6: References
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic-Chemistry.org. [Link]
-
University of Vienna. (2022, July 18). A new method for the synthesis of β-amino acids. chemie.univie.ac.at. [Link]
-
ACS Publications. (n.d.). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry. [Link]
-
Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. hilarispublisher.com. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. nro-chem.com. [Link]
-
University of Illinois Urbana-Champaign. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. chemistry.illinois.edu. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. en.wikipedia.org. [Link]
-
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. mdpi.com. [Link]
-
CABI Digital Library. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. cabidigitallibrary.org. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic-Chemistry.org. [Link]
-
National Institutes of Health. (n.d.). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. ncbi.nlm.nih.gov. [Link]
-
ACS Publications. (n.d.). Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (2022, August 31). Recent progress in the chemistry of β-aminoketones. pubs.rsc.org. [Link]
-
Wikipedia. (n.d.). Mannich reaction. en.wikipedia.org. [Link]
-
Wikipedia. (n.d.). Ritter reaction. en.wikipedia.org. [Link]
-
Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. patents.google.com.
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic-Chemistry.org. [Link]
-
Organic Chemistry Portal. (2019, November 1). Ritter Reaction. organic-chemistry.org. [Link]
-
OpenOChem Learn. (n.d.). Ritter Reaction. openochem.org. [Link]
-
PubChem. (n.d.). Ethyl 3-(benzylamino)-3-methylbutanoate. pubchem.ncbi.nlm.nih.gov. [Link]
-
ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... researchgate.net. [Link]
-
PubChem. (n.d.). 3-Amino-3-methylbutanoic acid. pubchem.ncbi.nlm.nih.gov. [Link]
-
Google Patents. (n.d.). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). patents.google.com.
-
MySkinRecipes. (n.d.). 3-Amino-3-Methylbutanoic Acid. myskinrecipes.com. [Link]
-
MDPI. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. mdpi.com. [Link]
-
PubMed. (2021, October 28). Characterization of metabolic pathways for biosynthesis of the flavor compound 3-methylbutanal by Lactococcus lactis. pubmed.ncbi.nlm.nih.gov. [Link]
-
Google Patents. (n.d.). EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid. patents.google.com.
-
bionity.com. (n.d.). 3-Methylbutanoic acid. bionity.com. [Link]
-
ResearchGate. (n.d.). Biosynthesis pathway of flavor compound 3-methylbutanal derived from leucine by Lactococcus lactis 517: From a transcriptomics perspective | Request PDF. researchgate.net. [Link]
Sources
An In-depth Technical Guide to 3-(Benzylamino)-3-methylbutanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(Benzylamino)-3-methylbutanoic acid, a versatile amino acid derivative with significant potential as a building block in medicinal chemistry and materials science. This document details the compound's nomenclature, physicochemical properties, and outlines a plausible synthetic route. Furthermore, it explores its current and potential applications, particularly as a key intermediate in the synthesis of complex organic molecules and pharmacologically active agents. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction
This compound is a synthetic, non-proteinogenic β-amino acid derivative. Its structure, which combines a benzylamine moiety with a sterically hindered carboxylic acid, makes it a valuable intermediate in organic synthesis.[1] The presence of both a secondary amine and a carboxylic acid functional group allows for a wide range of chemical modifications, enabling its incorporation into more complex molecular architectures. This guide will delve into the essential technical aspects of this compound, providing a solid foundation for its application in research and development.
Nomenclature and Chemical Identity
A clear understanding of the compound's nomenclature is crucial for accurate scientific communication.
IUPAC Name
The systematically generated and preferred IUPAC name for this compound is This compound .
Synonyms
Several synonyms are used in the literature and commercial listings to refer to this compound. These include:
Chemical Identifiers
For unambiguous identification, the following identifiers are critical:
| Identifier | Value | Source |
| CAS Number | 113479-11-1 | [2] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [3] |
| MDL Number | MFCD18375304 | [3] |
Physicochemical Properties
| Property | Value | Notes |
| Appearance | Solid | General observation for similar compounds. |
| Purity | ≥97% | As specified by commercial suppliers.[3] |
| Storage Temperature | Room temperature, dry, inert atmosphere | Recommended for maintaining stability.[1][2] |
Note: Properties such as melting point, boiling point, and solubility for this compound are not consistently reported in publicly available literature. Researchers should perform their own characterization or consult the certificate of analysis from their supplier.
Synthesis Methodology
This compound is not a naturally occurring compound and must be prepared through chemical synthesis.[1] A common and logical approach to its synthesis involves the reductive amination of a β-keto acid precursor or a related derivative.
Proposed Synthetic Pathway: Reductive Amination
A plausible and efficient method for the synthesis of this compound is the reductive amination of 3-amino-3-methylbutanoic acid with benzaldehyde. This reaction proceeds in two key steps: the formation of a Schiff base intermediate, followed by its reduction to the secondary amine.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on standard organic chemistry practices for reductive amination. Optimization of reaction conditions may be necessary to achieve high yields and purity.
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve 3-amino-3-methylbutanoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Reduction:
-
Once the formation of the Schiff base is complete, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions to control the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the Schiff base.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
-
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable building block in several areas of chemical and pharmaceutical research.
Intermediate in Pharmaceutical Synthesis
The primary application of this compound is as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its structure can be found embedded within larger pharmacologically active compounds, where it can influence properties such as binding affinity, selectivity, and pharmacokinetic profiles. For instance, derivatives of benzylamino acids are explored in the development of various therapeutic agents.
Building Block in Medicinal Chemistry
In drug discovery, the modification of lead compounds is a crucial step in optimizing their efficacy and safety. This compound can serve as a scaffold for the generation of compound libraries. The secondary amine and carboxylic acid functionalities provide two points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR).
Potential in Materials Science
The incorporation of amino acid derivatives into polymers and other materials can impart unique properties. This compound could be utilized in the development of novel materials with tailored characteristics for applications in areas such as biocompatible polymers, functional coatings, and advanced adhesives.[1]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in pharmaceutical and materials science research. Its unique structural features provide a platform for the synthesis of a wide range of complex molecules. While detailed experimental data on the compound itself is somewhat limited in the public domain, its utility as a building block is evident from its commercial availability and the general principles of organic synthesis. This technical guide serves as a foundational resource to encourage and facilitate further exploration and application of this promising compound in innovative research and development endeavors.
References
-
LookChem. (n.d.). Cas 113479-11-1, this compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
"3-(Benzylamino)-3-methylbutanoic Acid" physical and chemical properties
An In-depth Technical Guide to 3-(Benzylamino)-3-methylbutanoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
This compound (CAS No: 113479-11-1) is a synthetic amino acid derivative with a unique structural scaffold, positioning it as a valuable building block in medicinal chemistry, chemical synthesis, and material science.[1] Characterized by a benzyl-protected tertiary amine and a carboxylic acid moiety, this compound offers multiple reactive sites for the synthesis of more complex molecules.[1][2] Its application spans from being a key intermediate in the production of novel chemical entities to a component in the development of advanced materials.[1] This guide provides a comprehensive overview of its core physical and chemical properties, a plausible synthetic route, spectroscopic characteristics, and potential applications, grounded in established chemical principles.
Chemical Identity and Structure
This compound is an organic compound that is not found naturally and must be synthesized in a laboratory setting.[1] Its structure incorporates a butanoic acid backbone, substituted at the C3 position with two methyl groups and a benzylamino group.
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, storage, and application in experimental settings. While some empirical data for this specific molecule is not widely published, we can consolidate the known information and predict other properties based on its structure.
| Property | Value | Source(s) |
| CAS Number | 113479-11-1 | [1][3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][3] |
| Molecular Weight | 207.27 g/mol | [1][3][4] |
| Synonyms | 3-methyl-3-[(phenylmethyl)amino]Butanoic acid; 3-Benzylamino-3-methylbutyric acid | [1] |
| Appearance | Data not available | [1] |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Purity (Typical) | >97% | [4] |
| Storage Conditions | Room temperature, dry environment | [2] |
Synthesis and Reactivity
While specific, detailed synthesis protocols for this compound are not extensively documented in the provided literature, a logical and efficient synthetic route can be proposed based on fundamental organic chemistry principles. A common method for synthesizing N-substituted amino acids is through reductive amination.
Proposed Synthetic Pathway: Reductive Amination
This pathway involves two primary steps:
-
Imine Formation: Reaction of a precursor amino acid, 3-amino-3-methylbutanoic acid, with benzaldehyde to form a Schiff base (imine).
-
Reduction: Subsequent reduction of the imine intermediate to yield the final secondary amine product. This is a standard and high-yielding method for N-alkylation of amines.
Sources
An In-depth Technical Guide to Investigating the Potential Biological Activity of 3-(Benzylamino)-3-methylbutanoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of the novel compound, 3-(Benzylamino)-3-methylbutanoic Acid. By leveraging established principles of medicinal chemistry and neuropharmacology, we will outline a logical, evidence-based approach to characterizing this molecule's therapeutic potential, with a primary focus on its plausible interaction with the GABAergic system.
Introduction: Deconstructing this compound
This compound is a synthetic molecule featuring a β-amino acid backbone. The presence of this structural motif is of significant interest in medicinal chemistry, as β-amino acids are known to form stable secondary structures in peptides and can impart resistance to enzymatic degradation.[1][2][3] This inherent stability makes them attractive building blocks for developing novel therapeutics with improved pharmacokinetic profiles.[4]
The core structure of this compound also bears a notable resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[5][6] GABA plays a crucial role in regulating neuronal excitability, and its dysregulation is implicated in a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and neuropathic pain.[6][7] Consequently, compounds that modulate the GABAergic system, known as GABA analogues, are of significant therapeutic interest.[8][9] The structural similarities between this compound and known GABA analogues suggest a compelling hypothesis: this molecule may exert its biological effects through interaction with GABA receptors or related pathways.
This guide will delineate a comprehensive research plan to investigate this hypothesis, starting with fundamental in vitro assays and progressing to more complex cellular and functional studies.
The Central Hypothesis: A Novel GABAergic Modulator?
Our primary hypothesis is that this compound functions as a modulator of the GABAergic system. This modulation could occur through several mechanisms:
-
Direct agonism or antagonism of GABA receptors: The compound may bind directly to GABA-A or GABA-B receptors, either mimicking the effect of GABA (agonist) or blocking it (antagonist).
-
Allosteric modulation: It could bind to a site on the GABA receptor distinct from the GABA binding site, thereby enhancing or diminishing the receptor's response to GABA.
-
Inhibition of GABA reuptake: The molecule might block the GABA transporters (GATs) responsible for removing GABA from the synaptic cleft, thus prolonging its inhibitory action.
-
Inhibition of GABA transaminase (GABA-T): It could inhibit the enzyme responsible for GABA degradation, leading to increased synaptic GABA concentrations.
The following experimental workflow is designed to systematically test these possibilities.
Experimental Workflow for Characterizing Biological Activity
This section details a step-by-step experimental plan. For each stage, we provide the rationale, a detailed protocol, and potential outcomes.
Phase 1: In Vitro Receptor Binding Assays
Rationale: The initial step is to determine if this compound directly interacts with GABA receptors. Radioligand binding assays are a sensitive and quantitative method to assess this.
Experimental Protocol: GABA-A and GABA-B Receptor Binding Assays
-
Preparation of Membranes:
-
Source: Commercially available rat brain cortical membranes or membranes from cell lines stably expressing human recombinant GABA-A or GABA-B receptors.
-
Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
For GABA-A Receptors:
-
Radioligand: [³H]-Muscimol (a potent GABA-A agonist) or [³H]-Flunitrazepam (a benzodiazepine site ligand).
-
Set up assay tubes containing:
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Membrane preparation (50-100 µg protein).
-
[³H]-Muscimol (e.g., 1-2 nM).
-
Increasing concentrations of this compound (e.g., 1 nM to 100 µM).
-
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (e.g., 1 mM).
-
-
For GABA-B Receptors:
-
Radioligand: [³H]-GABA or a specific GABA-B antagonist like [³H]-CGP54626.
-
Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Follow a similar setup as for GABA-A, using unlabeled baclofen (a GABA-B agonist) to determine non-specific binding.
-
-
-
Incubation and Termination:
-
Incubate tubes at 4°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (concentration that inhibits 50% of specific binding) using non-linear regression analysis (e.g., using GraphPad Prism).
-
Data Presentation:
| Receptor Target | Radioligand | IC₅₀ (µM) | Ki (µM) |
| GABA-A | [³H]-Muscimol | ||
| GABA-B | [³H]-CGP54626 |
Interpretation of Results:
-
A low IC₅₀ value suggests a high affinity of the compound for the receptor.
-
If the compound displaces the radioligand, it indicates direct binding. Further functional assays are needed to determine if this interaction is agonistic or antagonistic.
-
If no significant displacement is observed, it is unlikely that the compound acts directly on the GABA binding site of these receptors.
Phase 2: Functional Characterization using Electrophysiology
Rationale: If binding is confirmed, the next crucial step is to determine the functional consequence of this binding. Patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABA receptors allows for the direct measurement of ion channel activity.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Use primary cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells transiently or stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2).
-
Plate cells on glass coverslips for recording.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass and fill with an internal solution containing a high chloride concentration (to record GABA-A receptor-mediated currents).
-
The external solution should be a standard physiological saline (e.g., Krebs solution).
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply GABA (e.g., 10 µM) to the cell using a rapid perfusion system to elicit a baseline current response.
-
After establishing a stable baseline, co-apply GABA with increasing concentrations of this compound.
-
To test for direct agonism, apply this compound in the absence of GABA.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents.
-
Normalize the current amplitude in the presence of the test compound to the baseline GABA response.
-
Construct a concentration-response curve and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
For allosteric modulators, assess the shift in the GABA concentration-response curve in the presence of the test compound.
-
Mandatory Visualization:
Caption: A streamlined workflow for characterizing the biological activity of this compound.
Phase 3: Investigating Alternative Mechanisms - GABA Uptake and Metabolism
Rationale: If the compound does not show direct receptor binding or functional modulation, it may be acting on the proteins that regulate GABA levels in the synapse.
Experimental Protocol: [³H]-GABA Uptake Assay in Synaptosomes
-
Preparation of Synaptosomes:
-
Prepare a crude synaptosomal fraction from rat brain cortex.
-
Homogenize the tissue in sucrose buffer and centrifuge at low speed to remove larger debris.
-
Centrifuge the supernatant at a higher speed to pellet the synaptosomes.
-
-
Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of this compound or a known GAT inhibitor (e.g., tiagabine) as a positive control.
-
Initiate uptake by adding [³H]-GABA.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
-
Data Analysis:
-
Quantify the amount of [³H]-GABA taken up by the synaptosomes using liquid scintillation counting.
-
Calculate the percentage inhibition of GABA uptake and determine the IC₅₀.
-
Experimental Protocol: GABA-Transaminase (GABA-T) Activity Assay
-
Enzyme Source:
-
Use purified GABA-T or a mitochondrial fraction from brain tissue.
-
-
Activity Assay:
-
Several commercial kits are available that measure GABA-T activity through a coupled enzyme reaction that produces a colorimetric or fluorometric output.
-
Incubate the enzyme with its substrates (GABA and α-ketoglutarate) in the presence of varying concentrations of this compound.
-
Use a known GABA-T inhibitor (e.g., vigabatrin) as a positive control.
-
-
Data Analysis:
-
Measure the rate of the reaction and calculate the percentage inhibition of GABA-T activity.
-
Determine the IC₅₀ of the compound.
-
Mandatory Visualization:
Caption: Potential interaction points of the test compound within the GABAergic synapse.
Summary and Future Directions
Positive results in any of these assays would warrant further investigation, including:
-
In vivo studies: To assess the compound's effects on animal models of anxiety, epilepsy, or pain.
-
Pharmacokinetic profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.
-
Toxicity studies: To evaluate the safety profile of the compound.
By following the rigorous scientific approach detailed in this guide, researchers can effectively characterize the pharmacological profile of this compound and determine its potential as a lead compound for the development of new therapeutics targeting the central nervous system.
References
-
G. Cardillo, C. Tomasini, "The Chemistry of β-Amino Acids", Chemical Society Reviews, vol. 26, pp. 117-128, 1997. URL: [Link]
-
Wikipedia, "GABA", Wikipedia, 2023. URL: [Link]
-
K. Gajcy, S. Lochynski, T. Librowski, "A Role of GABA Analogues in the Treatment of Neurological Diseases", Current Medicinal Chemistry, vol. 17, no. 22, pp. 2338-2347, 2010. URL: [Link]
-
Drugs.com, "Gamma-aminobutyric acid analogs", Drugs.com, 2023. URL: [Link]
-
RxList, "How Do GABA Analogs Work?", RxList, 2021. URL: [Link]
-
N. N. Riaz, F. Rehman, M. M. Ahmad, "β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review", Medicinal Chemistry, vol. 7, no. 8, 2017. URL: [Link]
-
N. N. Riaz, F. Rehman, M. M. Ahmad, "β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review", ResearchGate, 2017. URL: [Link]
-
S. H. Gellman, "Foldamers: a manifesto", Accounts of Chemical Research, vol. 31, no. 4, pp. 173-180, 1998. URL: [Link]
-
ChiroBlock, "Beta2-Amino Acids: Synthesis Approaches & Compounds", ChiroBlock, 2023. URL: [Link]
-
K. Gajcy, S. Lochyński, T. Librowski, "A role of GABA analogues in the treatment of neurological diseases", Current Medicinal Chemistry, vol. 17, no. 22, pp. 2338-47, 2010. URL: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 5. GABA - Wikipedia [en.wikipedia.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 9. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
"3-(Benzylamino)-3-methylbutanoic Acid" as a building block in organic synthesis
An In-Depth Technical Guide to 3-(Benzylamino)-3-methylbutanoic Acid as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Unique Architectural Element
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a non-proteinogenic β-amino acid, has emerged as a valuable intermediate for chemists in pharmaceutical and materials science research.[1] Its structure is distinguished by three key features: a β-amino acid backbone, a quaternary carbon atom at the C3 position, and a benzyl-protected secondary amine.
This unique combination of functionalities imparts specific steric and electronic properties that can be exploited in a variety of synthetic transformations. The β-amino acid scaffold is a well-established motif for inducing novel secondary structures in peptides and enhancing proteolytic stability.[2] The gem-dimethyl substitution at the C3 position introduces significant steric hindrance, which can direct the stereochemical outcome of reactions and lock the molecular backbone into preferred conformations. Finally, the benzyl group serves as a robust protecting group for the amine, which can be selectively removed under specific conditions, or it can be retained as an integral part of the final molecular structure.[1]
This guide provides a technical overview of this compound, detailing its synthesis, physicochemical properties, and core applications as a building block, complete with field-proven protocols and mechanistic insights for the research scientist.
Physicochemical Properties
A foundational understanding of a building block's properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 113479-11-1 | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Purity | >97% (Typical) | [3] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |
Synthesis of the Building Block
The most direct and common method for preparing this compound is through the N-alkylation of its precursor, 3-Amino-3-methylbutanoic acid. Reductive amination offers a high-yield, selective pathway that minimizes the risk of over-alkylation.[4] This process involves the initial formation of an imine between the primary amine and benzaldehyde, which is then reduced in situ to the desired secondary amine.
Caption: Workflow for the synthesis via reductive amination.
Protocol 1: Synthesis via Reductive Amination
This protocol describes a reliable method for the N-benzylation of 3-amino-3-methylbutanoic acid. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is crucial; it is mild enough to not reduce the aldehyde but is highly effective at reducing the intermediate iminium ion, leading to high chemoselectivity.[4]
Materials and Reagents:
-
3-Amino-3-methylbutanoic acid (1.0 eq)[5]
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Glacial Acetic Acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolution: Suspend 3-Amino-3-methylbutanoic acid (1.0 eq) in methanol in a round-bottom flask. Stir the suspension at room temperature.
-
Imine Formation: Add benzaldehyde (1.1 eq) to the suspension. If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture for 1-2 hours at room temperature.
-
Reduction: In a separate flask, carefully prepare a solution or suspension of sodium triacetoxyborohydride (1.5 eq) in the same solvent. Add this reducing agent portion-wise to the reaction mixture over 30 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.
-
Add water to the residue and adjust the pH to ~10-11 with 1 M NaOH to ensure the product is in its carboxylate salt form and soluble in the aqueous phase. Wash the aqueous layer with ethyl acetate (2x) to remove any unreacted benzaldehyde and other non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of ~5-6 with 1 M HCl. The product should precipitate out of the solution as a zwitterion.
-
Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether.
-
-
Purification: Dry the solid under high vacuum. The product is often pure enough for subsequent steps. If necessary, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.
Application 1: A Building Block for Peptidomimetics
A primary application of β-amino acids is their incorporation into peptide chains to create peptidomimetics or β-peptides.[2] These modified peptides often exhibit enhanced resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life, a highly desirable trait for therapeutic peptides.[2] The gem-dimethyl group on this compound provides a strong conformational constraint, influencing the secondary structure of the resulting peptide.
For incorporation using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the N-benzyl group is typically replaced with an Fmoc protecting group. However, for specific applications, the benzyl group can be retained and the carboxylic acid is activated for coupling.
Caption: Integration into a peptide via Solid-Phase Peptide Synthesis.
Protocol 2: Incorporation into a Peptide Sequence (SPPS)
This protocol outlines a standard coupling cycle for incorporating this compound into a peptide sequence on a solid support. It assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the resin has a free amino group ready for coupling.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound (4.0 eq)
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3.9 eq)[6]
-
N,N'-Diisopropylethylamine (DIPEA) (8.0 eq)
-
N,N'-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Pre-activation: In a clean vial, dissolve this compound (4.0 eq) and HCTU (3.9 eq) in a minimal amount of DMF. Add DIPEA (8.0 eq) and allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution should change color.
-
Resin Preparation: Swell the peptide-resin in DMF inside the SPPS reaction vessel. Drain the solvent.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric hindrance of the quaternary carbon.
-
Washing: After the coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (3x), followed by DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash the resin again as in step 4.
-
Confirmation: Perform a Kaiser test or Chloranil test to confirm the absence of free primary/secondary amines, indicating a successful coupling reaction.
-
Continuation: The resin is now ready for the next deprotection and coupling cycle of the subsequent amino acid in the sequence.
Application 2: Precursor to Substituted β-Lactams
The 1,4-relationship between the amine and the carboxylic acid in β-amino acids makes them ideal precursors for the synthesis of four-membered nitrogen-containing heterocycles known as β-lactams.[7] The β-lactam ring is the core structural motif of the penicillin and cephalosporin families of antibiotics.[8][9] The synthesis of novel β-lactam analogues remains a critical area of research in the fight against antibiotic resistance. Intramolecular cyclization of this compound can be achieved using a variety of amide coupling or cyclodehydration reagents.
Caption: Cyclization pathway to a substituted β-lactam.
Protocol 3: Synthesis of 1-Benzyl-4,4-dimethylazetidin-2-one
This protocol employs a modern cyclodehydration agent, such as Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide), which is effective for forming amide bonds under mild conditions, making it suitable for the construction of strained ring systems like β-lactams.
Materials and Reagents:
-
This compound (1.0 eq)
-
2-Chloro-1-methylpyridinium iodide (Mukaiyama's Reagent) (1.2 eq)
-
Triethylamine (TEA) or Proton-Sponge® (3.0 eq)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM), anhydrous
-
Round-bottom flask (flame-dried), magnetic stirrer, reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere of nitrogen.
-
Reagent Addition: To the flask, add a solution of this compound (1.0 eq) and triethylamine (3.0 eq) in anhydrous acetonitrile. Stir the solution at room temperature.
-
Activation: Add 2-chloro-1-methylpyridinium iodide (1.2 eq) to the solution. The mixture may become colored.
-
Cyclization: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 6-12 hours. The high temperature is necessary to overcome the entropic barrier of forming a four-membered ring.
-
Monitoring: Follow the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure β-lactam.
Conclusion and Future Outlook
This compound stands as a testament to the power of rationally designed building blocks in modern organic synthesis. Its sterically hindered β-amino acid structure provides a robust platform for creating molecules with controlled conformations and enhanced stability. The protocols detailed herein for its synthesis and application in peptidomimetics and β-lactam construction demonstrate its versatility and utility for professionals in drug development and materials science.[1] As the demand for novel therapeutics with improved pharmacokinetic profiles continues to grow, the strategic deployment of unique building blocks like this compound will undoubtedly play an increasingly critical role in the innovation pipeline.
References
-
This compound - LookChem. LookChem. [Link]
-
Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. ResearchGate. [Link]
-
3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 - PubChem. PubChem. [Link]
-
Ethyl 3-(benzylamino)-3-methylbutanoate | C14H21NO2 | CID 288946 - PubChem. PubChem. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Cyclization Reactions of 3a under Different Conditions a - ResearchGate. ResearchGate. [Link]
-
3-Methylbutanoic acid. Wikipedia. [Link]
-
3-Methylbutanoic acid, TMS derivative - NIST WebBook. NIST. [Link]
-
2-(benzylamino)-3-methylbutanoic acid hydrochloride (C12H17NO2) - PubChemLite. PubChemLite. [Link]
-
3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... - ResearchGate. ResearchGate. [Link]
-
Methods and protocols of modern solid phase peptide synthesis - ResearchGate. ResearchGate. [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Ingenta Connect. [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI. [Link]
-
Butanoic acid, 3-methyl- - NIST WebBook. NIST. [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]
-
Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. [Link]
- Process for the synthesis of 3,3-dimethyl-butyric acid - Google Patents.
-
Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. ResearchGate. [Link]
- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S) - Google Patents.
-
Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery. PubMed Central. [Link]
-
Heteroatom-activated beta-lactam antibiotics... PubMed. [Link]
-
O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
- N - Googleapis.com.
-
β-Lactam antibiotic targets and resistance mechanisms... PMC - PubMed Central. [Link]
-
(PDF) Therapeutic Potentials of β‐Lactam: A Scaffold for New Drug Development. ResearchGate. [Link]
-
Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring... NIH. [Link]
-
Cu(OAc) catalyzed N-benzylation of 3-aminocoumarins... Zenodo. [Link]
Sources
- 1. Cas 113479-11-1,this compound | lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Benzylamino)-3-methylbutanoic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Benzylamino)-3-methylbutanoic acid, a synthetic amino acid derivative with potential applications in medicinal chemistry and drug development. While direct research on this specific molecule is limited, this document synthesizes information on its chemical properties, plausible synthetic routes, and predicted biological activities based on structurally related compounds.
Introduction: The Significance of N-Benzyl β-Amino Acids
This compound belongs to the class of N-benzyl β-amino acids. The β-amino acid scaffold is a crucial component in many biologically active molecules and pharmaceuticals. The incorporation of a benzyl group on the amine can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.
The unique structural feature of this compound is the quaternary carbon at the 3-position, which can impart conformational rigidity and potentially enhance binding affinity to target proteins. This guide will explore the synthesis of this intriguing molecule and delve into its potential pharmacological applications by drawing parallels with analogous compounds.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | LookChem[1] |
| Molecular Weight | 207.27 g/mol | Echemi[2] |
| CAS Number | 113479-11-1 | LookChem[1] |
| Predicted XLogP3 | 2.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | Echemi[2] |
| Hydrogen Bond Acceptor Count | 3 | Echemi[2] |
| Rotatable Bond Count | 5 | Echemi[2] |
Synthesis Methodologies: A Plausible Approach
Proposed Synthesis via the Ritter Reaction
The Ritter reaction is a powerful method for the formation of N-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary alcohol.[4][5] This can be adapted to synthesize the target molecule.
Experimental Protocol: A Hypothetical Ritter-based Synthesis
-
Carbocation Formation: 3-Methyl-1-butene-3-ol is treated with a strong acid (e.g., concentrated sulfuric acid) to generate a stable tertiary carbocation.
-
Nitrile Addition: Benzyl cyanide is added to the reaction mixture. The nitrogen of the nitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.
-
Hydrolysis: The reaction mixture is then subjected to aqueous workup. The nitrilium ion is hydrolyzed to yield the corresponding N-benzyl amide.
-
Amide Hydrolysis: The resulting amide is subsequently hydrolyzed under acidic or basic conditions to afford the final product, this compound.
Proposed Synthesis via a Modified Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids, but it can be adapted for β-amino acids.[3][6][7][8]
Experimental Protocol: A Hypothetical Modified Strecker Synthesis
-
Imine Formation: Acetone is reacted with benzylamine in the presence of a dehydrating agent to form the corresponding N-benzyl imine.
-
Cyanide Addition: The imine is then treated with a cyanide source, such as potassium cyanide, to form an α-aminonitrile.
-
Reformatsky-type Reaction: The α-aminonitrile undergoes a Reformatsky-type reaction with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of zinc to form a β-amino ester.
-
Hydrolysis: The resulting ester is hydrolyzed to yield this compound.
Potential Biological Activities and Therapeutic Applications
Direct pharmacological studies on this compound are scarce. However, the structural motifs present in this molecule are found in compounds with known biological activities, suggesting potential therapeutic applications.
Neurological and Psychiatric Disorders
N-benzyl substituted amino acid derivatives have shown promise as modulators of the central nervous system.
-
Anticonvulsant Activity: Structurally related N-benzyl amino acid amides have demonstrated potent anticonvulsant effects in preclinical models.[1][9] These compounds are thought to exert their effects by modulating voltage-gated sodium channels. The N-benzyl group is a key pharmacophore in these molecules, contributing to their activity.[9]
-
Serotonin Receptor Agonism: N-benzyl phenethylamines are known to be potent agonists of 5-HT₂A/₂C serotonin receptors.[10] Agonism at these receptors is a hallmark of psychedelic compounds and is also being explored for the treatment of depression and anxiety. The benzylamino moiety is crucial for this activity.
Given these precedents, this compound could potentially exhibit activity as an anticonvulsant or a modulator of serotonergic systems.
Other Potential Applications
The β-amino acid framework is versatile, and derivatives have been explored for a range of other therapeutic areas.
-
Antihypertensive Activity: Derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been investigated as angiotensin-II receptor antagonists for the treatment of hypertension.[11]
-
Anticancer Activity: Some β-phenylalanine derivatives have been synthesized and evaluated for their antiproliferative effects in cancer cell lines.[12]
Further research is required to determine if this compound possesses similar activities.
Future Directions and Conclusion
This compound is a compound of interest due to its unique chemical structure. While direct experimental data is limited, this guide has outlined plausible synthetic routes and potential biological activities based on the well-documented chemistry and pharmacology of related N-benzyl and β-amino acid derivatives.
Future research should focus on:
-
Developing and optimizing a reliable synthetic protocol for this compound.
-
Conducting in vitro and in vivo screening to evaluate its potential anticonvulsant, serotonergic, antihypertensive, and anticancer activities.
-
Performing structure-activity relationship (SAR) studies by synthesizing and testing analogs to identify key structural features for desired biological effects.
This in-depth analysis provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its derivatives.
References
-
LookChem. This compound. [Link]
-
PubChem. Ethyl 3-(benzylamino)-3-methylbutanoate. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubChem. 3-Amino-3-methylbutanoic acid. [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
Wikipedia. Ritter reaction. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]
-
Kohn, H., et al. (2011). Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, 54(1), 294-307. [Link]
- Google Patents.
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
ResearchGate. Synthesis, anticonvulsant activity, and neuropathic pain-attenuating activity of N-benzyl 2-amino-2-(hetero)aromatic acetamides. [Link]
-
Journal of Medicinal Chemistry. N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. [Link]
-
PubMed. Design, synthesis and biological evaluation of 3'-benzylated analogs of 3'-epi-neoponkoranol as potent α-glucosidase inhibitors. [Link]
-
ResearchGate. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]
-
Halberstadt, A. L., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Bioorganic & Medicinal Chemistry Letters, 23(11), 3345-3350. [Link]
-
The Journal of Organic Chemistry. The Preparation of Some α-Benzylamino-β,β-dialkoxypropionic Acid Derivatives. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]
-
Organic Syntheses. N-BENZYL-2,2,2-TRIFLUORO-1-METHOXY-N-((TRIMETHYLSILYL)METHYL)ETHAN-1-AMINE. [Link]
- Google Patents.
-
MySkinRecipes. 3-Amino-3-Methylbutanoic Acid. [Link]
-
PubMed. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. [Link]
-
ResearchGate. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. [Link]
-
PubChem. 3-Amino-3-methylbutanoic acid. [Link]
-
MDPI. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. [Link]
- Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. medschoolcoach.com [medschoolcoach.com]
- 9. Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Enigmatic History of a Niche Research Chemical: 3-(Benzylamino)-3-methylbutanoic Acid
An In-depth exploration of available data on a compound shrouded in scientific obscurity reveals a narrative defined more by its commercial availability and potential as a building block than by a detailed, publicly documented history of discovery and application.
For researchers, scientists, and professionals in drug development, the lineage of a chemical entity—from its initial synthesis to its potential applications—provides a critical framework for innovation. However, in the vast landscape of chemical compounds, some entities, like 3-(Benzylamino)-3-methylbutanoic Acid, remain largely in the shadows of scientific literature, their stories pieced together from the fragmented data of commercial catalogs and the general principles of organic chemistry. This technical guide delves into the known information about this compound, acknowledging the significant gaps in its documented history while exploring its chemical identity and plausible synthetic pathways.
Chemical Identity and Properties
This compound, identified by the CAS Number 113479-11-1, is a synthetic organic compound. It is not known to occur naturally. The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 113479-11-1 | N/A |
| Molecular Formula | C₁₂H₁₇NO₂ | N/A |
| Molecular Weight | 207.27 g/mol | N/A |
| Synonyms | 3-methyl-3-[(phenylmethyl)amino]butanoic acid, 3-Benzylamino-3-methylbutyric acid | N/A |
A History Defined by Absence: The Undocumented Discovery
Exhaustive searches of scientific databases, patent libraries, and historical chemical literature yield no specific records detailing the initial discovery or first synthesis of this compound. There are no seminal papers or patents that claim its invention or describe the scientific context that led to its creation. This notable absence suggests that the compound was likely not the primary focus of a major research endeavor but may have been synthesized as one of a series of compounds in a broader study that was either not published or where this specific molecule was not highlighted.
Its existence is primarily documented through its availability from various chemical suppliers, where it is typically categorized as a research chemical or a building block for organic synthesis. This suggests its utility lies in its potential as a precursor for more complex molecules rather than as an end-product with defined applications.
Plausible Synthetic Pathways: A Deductive Approach
In the absence of a documented synthesis, we can infer logical and established synthetic routes for the preparation of this compound based on the principles of organic chemistry. The structure, a β-amino acid with a benzyl group and two methyl groups on the β-carbon, points towards several plausible synthetic strategies.
Ritter Reaction
One of the most direct conceptual pathways to N-substituted amides, which can be subsequently hydrolyzed to the corresponding amino acids, is the Ritter reaction. This reaction involves the reaction of a nitrile with a carbocation source in the presence of a strong acid.
dot
Caption: Plausible Ritter reaction pathway for the synthesis of the target compound.
Experimental Protocol (Hypothetical):
-
To a solution of 3-methyl-3-butenoic acid in a suitable solvent (e.g., acetic acid), a strong acid such as sulfuric acid is added at a controlled temperature.
-
Benzyl cyanide is then added to the reaction mixture.
-
The reaction is stirred until the formation of the intermediate N-benzyl-3-methyl-3-butenamide is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).
-
The reaction mixture is then carefully quenched with water.
-
The resulting amide is hydrolyzed under acidic or basic conditions to yield this compound.
-
The final product is isolated and purified using standard techniques such as crystallization or chromatography.
Conjugate Addition (Aza-Michael Reaction)
Another viable and widely used method for the synthesis of β-amino acids is the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, benzylamine would be added to a derivative of 3,3-dimethylacrylic acid.
dot
Caption: Conceptual Aza-Michael reaction for the synthesis of the target compound.
Experimental Protocol (Hypothetical):
-
An ester of 3,3-dimethylacrylic acid (e.g., methyl or ethyl ester) is dissolved in a suitable solvent.
-
Benzylamine is added to the solution, often in the presence of a catalyst (e.g., a Lewis acid or a base) to facilitate the reaction.
-
The reaction is stirred, possibly with heating, until the conjugate addition is complete.
-
The resulting β-amino ester is then hydrolyzed using acidic or basic conditions to yield this compound.
-
The product is isolated and purified.
Potential Applications and Future Directions
The primary utility of this compound, as suggested by its commercial availability, is as a scaffold in medicinal chemistry and materials science.
-
Pharmaceutical Research: As a β-amino acid derivative, it could be incorporated into peptidomimetics to enhance stability against enzymatic degradation or to induce specific secondary structures. The benzylamino and gem-dimethyl groups offer steric bulk and lipophilicity that could be explored in the design of novel therapeutic agents.
-
Materials Science: The carboxylic acid and secondary amine functionalities provide reactive handles for polymerization or for grafting onto surfaces to modify their properties.
The lack of published biological data for this specific compound presents a clear opportunity for future research. Screening for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, could uncover previously unknown properties and pave the way for its use in drug discovery programs.
Conclusion
The story of this compound is a testament to the fact that not all chemical compounds have a well-documented and celebrated history. Its narrative is one of quiet existence in the catalogs of chemical suppliers, waiting for researchers to explore its potential. While its discovery remains an enigma, the principles of organic synthesis provide a clear and logical framework for its preparation. The future of this compound lies in the hands of scientists who may yet uncover novel applications for this intriguing, yet understudied, β-amino acid derivative.
References
As this technical guide is based on the deduction from general chemical principles due to the absence of specific literature on "this compound," a traditional reference list of primary sources for this specific compound cannot be provided. The synthetic methods described are based on well-established, textbook organic reactions. For further reading on these general reactions, the following resources are recommended:
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Provides comprehensive information on fundamental organic reactions like the Ritter reaction and Michael additions).
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. (Details the mechanisms and applications of various named reactions in organic chemistry).
An In-depth Technical Guide to the Solubility Profile of 3-(Benzylamino)-3-methylbutanoic Acid
Introduction
3-(Benzylamino)-3-methylbutanoic acid is a β-amino acid derivative with a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol .[1][2] Its structure, featuring both a carboxylic acid and a secondary amine group, categorizes it as an amphoteric compound. The presence of a benzyl group and a methyl group introduces significant hydrophobic character, which, in conjunction with its ionizable functional groups, dictates a complex solubility profile. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, intended for researchers, scientists, and professionals in drug development. While experimental data for this specific molecule is not extensively available in public literature, this guide will extrapolate its likely behavior based on the well-understood principles of amino acid chemistry and provide detailed protocols for its empirical determination.
Physicochemical Properties Governing Solubility
The solubility of this compound is primarily governed by the interplay between its ionizable functional groups and the hydrophobic benzyl and methyl moieties. Like other amino acids, it can exist in various ionic forms depending on the pH of the solution: a cationic form at low pH, a zwitterionic form at its isoelectric point (pI), and an anionic form at high pH.[3][4][5]
-
Zwitterionic Nature: In the solid state and in aqueous solution near its isoelectric point, the compound likely exists as a zwitterion, with a proton transferred from the carboxylic acid group to the amino group.[3] This ionic character generally enhances water solubility compared to a non-ionic molecule of similar size.[3]
-
pH-Dependent Solubility: The solubility of amino acids is at a minimum at their isoelectric point and increases as the pH moves away from the pI.[5] For this compound, protonation of the carboxylate group at low pH will result in a net positive charge, increasing its interaction with polar solvents like water. Conversely, deprotonation of the ammonium group at high pH will lead to a net negative charge, also enhancing aqueous solubility.
-
Hydrophobicity: The non-polar benzyl and methyl groups contribute to the molecule's hydrophobicity.[3] This will limit its solubility in water, especially at the isoelectric point where the molecule has no net charge, and promote solubility in non-polar organic solvents.[3] The balance between the hydrophilic zwitterionic portion and the hydrophobic side chains is a critical determinant of its overall solubility profile.
The following diagram illustrates the pH-dependent equilibrium of this compound.
Caption: pH-dependent ionic forms of this compound.
Predicted Solubility Profile
Aqueous Solubility
The aqueous solubility of this compound is expected to be lowest at its isoelectric point and to increase significantly in acidic and basic solutions. The formation of salts (e.g., hydrochloride or sodium salt) will further enhance its solubility in water.[6]
Solubility in Organic Solvents
Due to the presence of the hydrophobic benzyl and methyl groups, this compound is expected to have some solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its zwitterionic nature will likely limit its solubility in non-polar organic solvents like hydrocarbons.[3] However, the hydrochloride or sodium salts of the compound may exhibit increased solubility in alcohols like methanol and ethanol.[6]
The following table summarizes the predicted solubility of this compound in various solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Buffers | Low at pI, higher at acidic and basic pH. | Amphoteric nature allows for salt formation at pH extremes, increasing interaction with water. Zwitterionic form at pI has minimal net charge, reducing solubility. |
| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the carboxylic acid and amino groups. The hydrophobic groups also contribute to solubility in alcohols. |
| Polar Aprotic | DMSO, DMF | Moderate to High | High polarity can solvate the zwitterionic form. Lack of acidic protons prevents unwanted reactions. |
| Non-Polar | Hexane, Toluene | Low | The zwitterionic nature of the molecule leads to strong intermolecular forces that are not easily overcome by the weak van der Waals forces of non-polar solvents.[3] |
Experimental Determination of Solubility and pKa
To empirically determine the solubility profile of this compound, a combination of the shake-flask method for solubility and potentiometric titration for pKa determination is recommended.
Protocol 1: Thermodynamic Solubility Determination using the Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound.[7]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, pH buffers, organic solvents)
-
Glass vials with screw caps
-
Shaker or rotator providing constant agitation
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).[7]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to sediment. For finer particles, centrifugation is recommended to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution and Analysis: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
The following diagram illustrates the workflow for the shake-flask solubility determination.
Caption: Workflow for the shake-flask solubility determination method.
Protocol 2: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.[8][9][10]
Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid and amino groups of this compound.
Materials:
-
This compound
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Deionized water (carbonate-free)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A concentration of at least 10⁻⁴ M is recommended.[9]
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Acidic Titration: Titrate the solution with a standardized solution of HCl, recording the pH after each incremental addition of the titrant. Continue the titration past the equivalence point.
-
Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of NaOH, again recording the pH at each step.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoint of the buffer regions in the titration curve, which correspond to the inflection points.[8]
The following diagram outlines the process of pKa determination.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The solubility of this compound is a critical parameter that influences its behavior in various scientific and industrial applications. Based on its chemical structure, a complex solubility profile that is highly dependent on pH is anticipated. While direct experimental data is limited, this guide provides a robust theoretical framework and detailed experimental protocols for the comprehensive characterization of its solubility. The provided methodologies for shake-flask solubility and potentiometric pKa determination offer a clear path for researchers to obtain reliable and accurate data, which is essential for applications ranging from drug discovery to material science.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available from: [Link]
-
ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Available from: [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]
-
Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]
-
Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Available from: [Link]
-
Chemistry LibreTexts. 1. Backgrounds of Amino Acids. Available from: [Link]
-
J-STAGE. Solubilities Studies of Basic Amino Acids. Available from: [Link]
-
PubChem. 3-Amino-3-methylbutanoic acid. Available from: [Link]
-
ChemSynthesis. 3-(benzylamino)butanoic acid. Available from: [Link]
-
LookChem. Cas 113479-11-1,this compound. Available from: [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]
-
Wikipedia. Amino acid. Available from: [Link]
Sources
- 1. Cas 113479-11-1,this compound | lookchem [lookchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
"3-(Benzylamino)-3-methylbutanoic Acid" stability and degradation
An In-depth Technical Guide to the Stability and Degradation of 3-(Benzylamino)-3-methylbutanoic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for investigating the stability and degradation of this compound. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes established principles of organic chemistry, forced degradation studies, and analytical methodology to propose a robust scientific approach. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to elucidate the stability profile of this compound. We will explore potential degradation pathways, detail the design of forced degradation studies in line with regulatory expectations, and outline the development of a stability-indicating analytical method.
Introduction
This compound is a substituted amino acid derivative. Its structure, featuring a secondary benzylic amine and a carboxylic acid, suggests potential susceptibility to specific degradation pathways that could impact its purity, potency, and safety. Understanding these degradation pathways is critical for the development of stable formulations and for meeting regulatory requirements.[1] Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions such as heat, light, pH extremes, and oxidation.[2][3][4] The information gleaned from these studies is invaluable for developing and validating stability-indicating analytical methods, which are crucial for the reliable monitoring of the drug substance and product over its shelf life.[5]
This guide will provide a detailed roadmap for conducting a thorough investigation of the stability and degradation of this compound, from initial characterization to the implementation of advanced analytical techniques.
Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C12H17NO2 | Based on its chemical structure. |
| Molecular Weight | 207.27 g/mol | Calculated from the molecular formula.[6] |
| Appearance | Likely a white to off-white solid | Typical for small organic molecules of this type. |
| Solubility | Expected to be soluble in organic solvents (e.g., methanol, DMSO) and aqueous solutions at certain pH values. | The carboxylic acid group will be deprotonated at higher pH, increasing aqueous solubility. The benzyl group contributes to hydrophobicity. |
| pKa | Two pKa values are expected: one for the carboxylic acid (~3-5) and one for the secondary amine (~9-11). | These are typical pKa ranges for these functional groups. |
Proposed Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be postulated. The primary sites of instability are likely the benzylic C-N bond and the secondary amine.
Oxidative Degradation
The secondary amine is susceptible to oxidation, which can lead to the formation of various degradation products. The benzylic position is also prone to oxidation.
-
N-Oxide Formation: The nitrogen atom of the secondary amine can be oxidized to form an N-oxide.
-
De-benzylation: Oxidative cleavage of the C-N bond can lead to the formation of 3-amino-3-methylbutanoic acid and benzaldehyde.[8] This is a common degradation pathway for N-benzyl compounds.[9][10]
Hydrolytic Degradation
While the core structure is generally stable to hydrolysis, under extreme pH and temperature conditions, some degradation could occur, although this is considered a less likely pathway compared to oxidation.
Photolytic Degradation
The aromatic benzyl group can absorb UV light, potentially leading to photolytic degradation. This could involve radical-mediated reactions and cleavage of the C-N bond.
Thermal Degradation
At elevated temperatures, decarboxylation of the carboxylic acid group might occur, although this typically requires high temperatures.
Visualizing Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Forced Degradation Studies: A Practical Approach
Forced degradation studies are crucial to identify potential degradants and to develop a stability-indicating method.[1][3] The following table outlines the recommended conditions for these studies. A target degradation of 10-30% is generally considered appropriate to ensure that the primary degradation products are formed without excessive secondary degradation.[3]
| Stress Condition | Proposed Experimental Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Unlikely to be a major pathway, but should be tested. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Unlikely to be a major pathway, but should be tested. |
| Oxidation | 3% H2O2 at room temperature for 24 hours | N-Oxide formation, de-benzylation.[4] |
| Photostability | Expose solid and solution to ICH Q1B specified light conditions (e.g., 1.2 million lux hours and 200 W h/m²) | Photolytic cleavage of the C-N bond. |
| Thermal Stress | Solid state at 80°C for 7 days | General thermal decomposition, potential for decarboxylation at higher temperatures. |
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice for this purpose.
Step-by-Step HPLC Method Development Protocol
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it provides good retention for a broad range of compounds.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or formic acid in water. The acidic pH will ensure the carboxylic acid and amine are protonated, leading to better peak shape.
-
Organic Phase (B): Acetonitrile or methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
-
Gradient Elution: A gradient elution is recommended to ensure separation of the parent compound from potentially more polar or less polar degradants.
-
Initial Gradient: Start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 90% B) over 20-30 minutes.
-
-
Detection Wavelength: Determine the UV absorbance maxima of this compound using a diode array detector (DAD). The benzyl group should provide a strong chromophore around 254 nm.
-
Method Optimization:
-
Inject samples from the forced degradation studies.
-
Assess the separation of the parent peak from any degradation product peaks.
-
Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve optimal resolution (Rs > 2) between the parent peak and all degradant peaks.
-
-
Peak Purity Analysis: Use a DAD to perform peak purity analysis on the parent peak in the stressed samples to ensure it is not co-eluting with any degradants.
Visualizing the Stability Study Workflow
Caption: Workflow for the forced degradation study and analytical method development.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for investigating the stability and degradation of this compound. The proposed degradation pathways, centered around the oxidative lability of the N-benzyl group, offer a logical starting point for these investigations. The detailed protocols for forced degradation studies and the development of a stability-indicating HPLC method provide a practical roadmap for researchers. By following a systematic and scientifically rigorous approach as outlined in this guide, a thorough understanding of the stability profile of this compound can be achieved, which is a critical step in its potential development as a pharmaceutical agent.
References
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from [Link]
-
BioPharm International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
BioPharm International. (2019). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Ghosh, A., et al. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed. Retrieved from [Link]
-
Sato, T., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(benzylamino)-3-methylbutanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of benzyl group and obtaining unprotected amino acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-methylbutanoic acid. Retrieved from [Link]
-
Li, J., et al. (2019). Progress of N-Benzyl Removal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Stelakatos, G. C., & Argyropoulos, N. (1966). N-Benzyl Derivatives of Amino-acids as Peptide Intermediates. ElectronicsAndBooks. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 2-acetamido-3-benzylsulfanyl-3-methylbutanoic acid. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Isovaleric acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
-
NIST. (n.d.). Butanoic acid, 3-methyl-. Retrieved from [Link]
Sources
- 1. Accelerated stability and forced degradation [alphalyse.com]
- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. echemi.com [echemi.com]
- 7. 3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 10. ccspublishing.org.cn [ccspublishing.org.cn]
"3-(Benzylamino)-3-methylbutanoic Acid" health and safety information
An In-Depth Technical Guide to the Health and Safety Profile of 3-(Benzylamino)-3-methylbutanoic Acid
Disclaimer: This document is intended for an audience of trained researchers, scientists, and drug development professionals. This compound is a chemical intended for research use only. The information compiled herein is based on currently available data, which is limited. This compound should be handled with the utmost care, assuming it is potentially hazardous until comprehensive toxicological data is available.
Executive Summary and Compound Profile
This compound (CAS No. 113479-11-1) is a substituted amino acid derivative utilized in various research and development settings, including chemical synthesis, pharmaceutical research, and materials science.[1] A critical review of publicly accessible safety literature reveals that this compound has not undergone comprehensive toxicological evaluation and lacks a formal GHS (Globally Harmonized System) classification.[1]
This guide is structured to address this data gap. Instead of presenting a standard hazard profile, which does not exist, we will establish a risk mitigation framework based on established principles for handling uncharacterized chemical compounds. The core directive for any professional working with this substance is to minimize all potential routes of exposure—dermal, ocular, inhalation, and ingestion—through the stringent application of engineering controls, administrative protocols, and personal protective equipment.
Physicochemical Properties
The known properties of this compound are summarized below. The absence of data for key metrics like melting point, boiling point, and solubility underscores its status as a compound primarily for laboratory-scale research.
| Property | Value | Source |
| CAS Number | 113479-11-1 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][3][4] |
| Molecular Weight | 207.27 g/mol | [4] |
| Appearance | Data not available (assumed solid) | |
| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature. | [1][4] |
| Transportation | May require cold-chain transportation. | [4] |
Hazard Assessment for a Compound of Unknown Toxicity
The foundational principle for handling a substance like this compound is the precautionary principle . In the absence of validated safety data, we must operate under the assumption that the compound could present significant health hazards. The potential reactivity and biological activity, while unexplored, cannot be dismissed.[1]
The primary goal is to prevent unintentional exposure. This is achieved by implementing a multi-layered safety strategy, commonly known as the Hierarchy of Controls. For a research chemical, the focus is on the most effective and practical layers: Engineering Controls and Personal Protective Equipment (PPE).
Caption: Step-by-step safe handling workflow.
Storage, Spills, and Disposal
-
Storage: As recommended by suppliers, store the compound in a tightly sealed container in a cool, dry, dark, and well-ventilated area under an inert atmosphere. [1][4]This preserves the chemical's integrity and prevents unknown decomposition reactions.
-
Spill Response: In the event of a spill, evacuate the immediate area. For a small powder spill inside a fume hood, gently cover it with an inert absorbent material and carefully scoop it into a sealed waste container. Do not use water or create dust clouds. For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
-
Disposal: All waste material containing this compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
First Aid Measures for Accidental Exposure
Given the lack of specific toxicological data, immediate and thorough decontamination is the primary objective.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
- SAFETY DATA SHEET. (n.d.). Beijing Wokai Biotechnology Co., Ltd.
- Cas 113479-11-1, this compound - LookChem. (2017).
- This compound | 113479-11-1. (n.d.). Appchem.
- 3-methylbutanoic acid. (n.d.). Sigma-Aldrich.
- 113479-11-1 | this compound. (n.d.). BLD Pharm.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Medscape.
- Chemical Handling Safety & PPE Requirements. (n.d.).
- SAFETY DATA SHEET SC-487911. (2021). Santa Cruz Biotechnology, Inc.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- PPE for Hazardous Chemicals. (n.d.). Canada Safety Training.
Sources
A Technical Guide to the Theoretical and Computational Modeling of 3-(Benzylamino)-3-methylbutanoic Acid
Executive Summary
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-(Benzylamino)-3-methylbutanoic acid. While this specific molecule may not have an extensive body of published research, its structure as a substituted β-amino acid and potential analogue of γ-aminobutyric acid (GABA) makes it a molecule of significant interest for applications in medicinal chemistry and materials science.[1][2] This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the application of modern computational techniques to elucidate its structural, electronic, and dynamic properties. By leveraging first-principles quantum mechanics and classical molecular dynamics, we can predict its behavior, guide experimental synthesis, and accelerate its potential application. The methodologies outlined herein are grounded in established computational chemistry principles and are designed to be both scientifically rigorous and practically applicable.
Introduction: The Case for a Computational Deep Dive
This compound is an organic molecule featuring a flexible benzylamino group and a carboxylic acid moiety.[2][3][4] Its backbone is that of a β-amino acid, a class of molecules known to form stable secondary structures in oligomers.[5][6][7] Furthermore, its structural similarity to GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, suggests potential neurological activity.[1][8] The conformational flexibility of molecules like GABA is crucial for their biological function, as they often adopt different shapes to bind to various receptors.[1][9]
Understanding the three-dimensional structure, stability of different conformers, and electronic properties of this compound is paramount to unlocking its potential. Experimental characterization can be time-consuming and resource-intensive. Computational modeling, however, offers a powerful, predictive, and cost-effective alternative to explore the molecular landscape.[5][7] This guide details the theoretical underpinnings and practical workflows for such an investigation.
Part I: Foundational Computational Methodologies
A robust computational study relies on selecting the appropriate theoretical methods. For a molecule like this compound, a multi-tiered approach combining the accuracy of quantum mechanics with the efficiency of classical mechanics is optimal.
Density Functional Theory (DFT): The Quantum Mechanical Workhorse
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[10] It is exceptionally well-suited for calculating the properties of molecules like the one . DFT offers a favorable balance between computational cost and accuracy, making it a staple in modern computational chemistry.[10] The core idea of DFT is that the ground-state properties of a molecule are a unique functional of its electron density.[11]
By solving the Kohn-Sham equations, we can obtain crucial molecular properties, including:[11]
-
Optimized Geometries: The most stable 3D arrangement of atoms.
-
Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding reactivity.
-
Vibrational Frequencies: Used to confirm stable structures and predict infrared (IR) spectra.
-
Electronic Properties: Such as dipole moments and charge distributions.[12]
The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, def2-TZVP) is critical and should be guided by the specific properties being investigated and validated against experimental data where possible.
Molecular Dynamics (MD): Capturing Molecular Motion
While DFT provides a static, time-averaged picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion.[13] This approach is invaluable for:[14]
-
Conformational Sampling: Exploring the vast landscape of possible shapes a flexible molecule can adopt.
-
Solvent Effects: Understanding how the molecule behaves in a solution, such as water.[15]
-
Thermodynamic Properties: Calculating free energies and other thermodynamic quantities.
MD simulations rely on a "force field," a set of parameters that defines the potential energy of the system.[13] For small organic molecules, force fields like the General Amber Force Field (GAFF) are commonly used.
Part II: A Step-by-Step Computational Workflow
This section outlines a detailed, self-validating protocol for the computational analysis of this compound.
Workflow Overview
Caption: A comprehensive workflow for the computational analysis of this compound.
Protocol 1: Geometry Optimization and Validation
-
Structure Generation: Begin with the 2D chemical structure of this compound. Use a molecular editor such as Avogadro or ChemDraw to generate an initial 3D structure.[6]
-
Initial Optimization: Perform a preliminary geometry optimization using a computationally inexpensive molecular mechanics force field (e.g., MMFF94). This step provides a reasonable starting geometry for the more demanding DFT calculations.
-
DFT Optimization:
-
Software: Use a quantum chemistry package like Gaussian, ORCA, or GAMESS.[6]
-
Method: Select a suitable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.
-
Environment: Perform the calculation in the "gas phase" (in vacuo) to obtain the intrinsic properties of the isolated molecule.
-
Convergence: Ensure the optimization converges according to the software's default criteria, indicating that a stationary point on the potential energy surface has been found.
-
-
Frequency Analysis:
-
Purpose: This is a critical self-validation step. A true energy minimum will have no imaginary vibrational frequencies. A single imaginary frequency indicates a transition state.
-
Execution: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) used for the optimization.
-
Validation: Confirm that all calculated frequencies are real (positive). If imaginary frequencies are present, modify the geometry along the corresponding vibrational mode and re-run the optimization.
-
Protocol 2: Conformational Analysis
Due to the presence of several rotatable bonds, this compound can exist in multiple conformations.[16] Identifying the low-energy conformers is essential, as they will be the most populated at room temperature.[5][7]
-
Systematic Search (for smaller fragments) or Stochastic Search (for the whole molecule):
-
Identify all rotatable bonds (e.g., C-N, C-C bonds in the backbone).
-
Systematically rotate each bond by a defined increment (e.g., 30 degrees) and perform a quick geometry optimization at each step.
-
Alternatively, use a stochastic or Monte Carlo search algorithm to randomly sample the conformational space.
-
-
Clustering and Re-optimization:
-
Group the resulting conformers by structure and energy.
-
Take the lowest-energy unique conformers and re-optimize them at a higher level of theory (e.g., B3LYP/def2-TZVP) for greater accuracy.
-
-
Energy Analysis: Calculate the relative energies of the stable conformers. This allows for the determination of the Boltzmann population of each conformer at a given temperature.
Protocol 3: Calculation of Molecular Properties
Once the lowest-energy conformer is identified and validated, a wealth of molecular properties can be calculated.[17]
| Property | Computational Method | Significance |
| Molecular Orbitals | DFT (e.g., B3LYP/def2-TZVP) | HOMO/LUMO energies indicate electronic reactivity and susceptibility to attack. |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution, identifying electron-rich and -poor regions. |
| Vibrational Spectra | DFT (Frequency Calculation) | Predicts the IR spectrum, which can be compared with experimental data. |
| NMR Chemical Shifts | DFT (GIAO method) | Predicts ¹H and ¹³C NMR spectra, aiding in structure elucidation. |
| Dipole Moment | DFT | Quantifies the overall polarity of the molecule. |
Part III: Advanced Modeling: Solvation and Dynamics
To understand how this compound behaves in a realistic environment, such as in an aqueous solution, solvation models and molecular dynamics are employed.
Solvation Models
-
Implicit Solvation: The solvent is modeled as a continuous medium with a given dielectric constant (e.g., the Polarizable Continuum Model, PCM).[5] This is computationally efficient for assessing the stability of conformers in solution.
-
Explicit Solvation: The molecule is placed in a box of explicitly represented solvent molecules (e.g., water). This approach is more computationally intensive but provides a more detailed and accurate picture of solute-solvent interactions.[15]
Protocol 4: Molecular Dynamics Simulation
Caption: A typical workflow for setting up and running a molecular dynamics simulation.
-
System Setup:
-
Place the optimized structure of this compound in the center of a simulation box (e.g., a cubic box with periodic boundary conditions).
-
Populate the box with a pre-equilibrated explicit solvent, such as TIP3P water.
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system if the molecule is charged.
-
-
Minimization: Perform an energy minimization of the entire system to remove any steric clashes between the solute and solvent molecules.
-
Equilibration:
-
NVT Ensemble: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.
-
NPT Ensemble: Switch to an ensemble with constant pressure and temperature. This adjusts the density of the box to the appropriate value.
-
-
Production Run: Once the system is equilibrated (as judged by stable temperature, pressure, and density), run the simulation for a desired length of time (e.g., 100 ns to 1 µs) to collect trajectory data.[15]
-
Analysis: Analyze the saved trajectory to understand the dynamic behavior of the molecule, including conformational changes, hydrogen bonding with the solvent, and overall stability.
Conclusion and Future Outlook
This guide has provided a comprehensive, multi-faceted computational strategy for characterizing this compound. By following these protocols, researchers can gain deep insights into the molecule's conformational preferences, electronic structure, and dynamic behavior. The data generated from these theoretical studies can predict spectroscopic properties to aid experimentalists, provide a 3D pharmacophore model for virtual screening and drug design, and offer a foundational understanding of its intrinsic properties before embarking on costly and time-consuming laboratory synthesis and testing. This in silico approach embodies the principles of modern chemical research, where computation and experiment work in concert to accelerate scientific discovery.
References
-
Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024). Nature Communications. Retrieved from [Link]
-
Waingeh, V. F., et al. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry. Retrieved from [Link]
-
Waingeh, V. F., et al. (2016). A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. Retrieved from [Link]
-
Prediction and Description of Molecular Properties by Density Functional Theory. (n.d.). Macau University. Retrieved from [Link]
-
Density-Corrected Density Functional Theory for Molecular Properties. (2023). The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
Density functional theory. (n.d.). In Wikipedia. Retrieved from [Link]
-
Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective. (2019). arXiv. Retrieved from [Link]
-
Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry. Retrieved from [Link]
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2015). Scientific Research Publishing. Retrieved from [Link]
-
Molecular Dynamics Investigation of Giant Clustering in Small-Molecule Solutions: The Case of Aqueous PEHA. (2022). The Journal of Physical Chemistry B. Retrieved from [Link]
-
Pirard, B., & Durant, F. (1996). Molecular modelling and conformational analysis of a GABAB antagonist. Journal of Computer-Aided Molecular Design. Retrieved from [Link]
-
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2024). MDPI. Retrieved from [Link]
-
GABA and its conformationally restricted analogues. (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular Dynamics Simulation small molecule. (2022). YouTube. Retrieved from [Link]
-
Dror, R. O., et al. (2012). Molecular dynamics simulation for all. Neuron. Retrieved from [Link]
-
Conformations of γ-Aminobutyric Acid (GABA): The Role of the n→π* Interaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Ethyl 3-(benzylamino)-3-methylbutanoate. (n.d.). PubChem. Retrieved from [Link]
-
Molecular dynamics. (n.d.). In Wikipedia. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
O'Hagan, D., et al. (2009). 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. Chemical Communications. Retrieved from [Link]
Sources
- 1. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cas 113479-11-1,this compound | lookchem [lookchem.com]
- 3. 3-methylbutanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Density functional theory - Wikipedia [en.wikipedia.org]
- 11. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular dynamics - Wikipedia [en.wikipedia.org]
- 14. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. [1906.11081] Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective [arxiv.org]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 3-(Benzylamino)-3-methylbutanoic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-(benzylamino)-3-methylbutanoic acid, a β-amino acid with significant potential in peptidomimetics and drug discovery. The synthetic strategy is centered around a robust and efficient aza-Michael addition of benzylamine to a suitable α,β-unsaturated carboxylic acid precursor. Detailed, step-by-step protocols for the synthesis of the precursor, 3,3-dimethylacrylic acid, from simple starting materials, and its subsequent conversion to the target molecule are presented. This guide is designed to be a self-validating system, with explanations of the underlying chemical principles and expected outcomes at each stage.
Introduction
β-amino acids are valuable building blocks in medicinal chemistry, often incorporated into peptide-based therapeutics to enhance metabolic stability and confer specific conformational constraints. The target molecule, this compound, features a benzyl-protected amine and a quaternary carbon center, making it an interesting scaffold for further chemical elaboration. This guide details a practical and scalable synthetic route from simple, commercially available precursors.
Synthetic Strategy: A Two-Step Approach
The synthesis is designed as a two-step process, commencing with the preparation of the key intermediate, 3,3-dimethylacrylic acid, followed by the conjugate addition of benzylamine to yield the final product. This approach was selected for its reliability, use of readily available reagents, and straightforward reaction conditions.
Figure 2: Mechanism of the aza-Michael addition.
Protocol 2: Aza-Michael Addition of Benzylamine
Materials and Equipment:
| Reagent/Equipment | Details |
| 3,3-Dimethylacrylic acid | From Protocol 1 |
| Benzylamine | C₇H₉N, 99% |
| Methanol | CH₃OH, anhydrous |
| Round-bottom flask | - |
| Magnetic stirrer and stir bar | - |
| Reflux condenser | - |
| Rotary evaporator | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,3-dimethylacrylic acid (1 equivalent) in anhydrous methanol.
-
Addition of Benzylamine: Add benzylamine (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 50-60 °C) may be required.
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the benzyl group (~7.2-7.4 ppm).- Singlet for the benzylic CH₂ (~3.8 ppm).- Singlet for the CH₂ adjacent to the carboxyl group.- Singlets for the two methyl groups.- Broad singlet for the NH proton.- Broad singlet for the carboxylic acid OH proton. |
| ¹³C NMR | - Aromatic carbons.- Carbonyl carbon of the carboxylic acid (~175-180 ppm).- Quaternary carbon attached to the nitrogen.- Benzylic CH₂ carbon.- CH₂ carbon adjacent to the carboxyl group.- Carbons of the two methyl groups. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- N-H bend from the secondary amine (~1500-1600 cm⁻¹).- C-H stretches from aromatic and aliphatic groups. |
| Melting Point | Expected to be a crystalline solid. For reference, the related compound 3-(benzylamino)butanoic acid has a melting point of 186-188 °C. [1] |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and frequently cited synthetic transformations. The synthesis of 3,3-dimethylacrylic acid via the haloform reaction of mesityl oxide is a standard procedure documented in Organic Syntheses, a highly reputable source for reliable chemical preparations. [2]The aza-Michael addition is a cornerstone reaction in organic chemistry for the formation of C-N bonds. [3][4][5][6]The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by NMR and IR spectroscopy, and melting point analysis.
Conclusion
This application note provides a detailed and reliable guide for the synthesis of this compound from simple and readily available precursors. The described two-step sequence, involving the synthesis of 3,3-dimethylacrylic acid followed by an aza-Michael addition of benzylamine, represents an efficient and scalable route to this valuable β-amino acid. The protocols are designed to be accessible to researchers in both academic and industrial settings, facilitating the exploration of this and related compounds in drug discovery and development.
References
- 3,3-Dimethylacrylic Acid: Comprehensive Overview and Applications. (2025).
-
Cas 541-47-9, 3,3-Dimethylacrylic acid. (n.d.). LookChem. Retrieved from [Link]
- β,β-DIMETHYLACRYLIC ACID. (1955). Organic Syntheses, Coll. Vol. 3, p. 302.
- Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023). MDPI.
- Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023).
- Conjugate addition of benzyl amine and methyl acrylate using different solvents. (n.d.).
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
3-(benzylamino)butanoic acid. (n.d.). ChemSynthesis. Retrieved from [Link]
- The Expanding Role of 3,3-Dimethylacrylic Acid in Modern Chemical Synthesis. (n.d.).
- WO 2007/108006 A1. (2007).
- Application and production of 3,3-Dimethylacrylic acid. (2022). Alfa Chemical Co., Ltd.
- Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI.
-
Sample IR spectra. (n.d.). University of Calgary. Retrieved from [Link]
-
Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Butanoic acid, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
Application Notes and Protocols for the Asymmetric Synthesis of "3-(Benzylamino)-3-methylbutanoic Acid" Enantiomers
Abstract
This document provides a comprehensive guide to the asymmetric synthesis of the enantiomers of 3-(Benzylamino)-3-methylbutanoic acid, a chiral β-amino acid with a quaternary stereocenter. β-Amino acids are crucial building blocks in the development of pharmaceuticals and other biologically active molecules due to their unique structural properties and resistance to enzymatic degradation.[1][2] The presence of a quaternary carbon atom at the β-position presents a significant synthetic challenge.[3] This guide details two primary, field-proven strategies for obtaining the enantiomerically pure forms of the target molecule: Catalytic Asymmetric Synthesis and Resolution of a Racemic Mixture . Each section offers in-depth theoretical background, step-by-step experimental protocols, and data interpretation guidelines to aid researchers in successfully synthesizing and characterizing these valuable compounds.
Introduction: The Significance of Chiral β-Amino Acids
Optically active β-amino acids are fundamental components in the synthesis of a wide array of molecules vital to the pharmaceutical and agrochemical industries, including peptides, proteins, and various natural products.[1][3] Their incorporation into peptide backbones can induce stable secondary structures, such as helices and turns, and confer enhanced stability against proteolysis.[1] The asymmetric synthesis of β-amino acids, particularly those with quaternary centers, remains a formidable challenge in modern organic chemistry.[3] "this compound" serves as an important chiral building block, and access to its individual enantiomers is critical for structure-activity relationship (SAR) studies in drug discovery.
PART 1: Catalytic Asymmetric Synthesis via Chiral Auxiliary
This section details a diastereoselective approach utilizing a chiral auxiliary to control the stereochemical outcome of the synthesis. Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the formation of a new stereocenter.[4] This method allows for the construction of the desired enantiomer with high fidelity, followed by the removal of the auxiliary for potential recycling.[4]
Theoretical Framework
The strategy outlined here employs an Evans-type oxazolidinone auxiliary, a well-established and reliable tool in asymmetric synthesis.[5][6] The synthesis commences with the acylation of the chiral auxiliary, followed by a diastereoselective Michael addition of a benzylamine equivalent to an α,β-unsaturated system. The steric hindrance imposed by the auxiliary directs the incoming nucleophile to one face of the molecule, thereby establishing the desired stereochemistry at the C3 position. Subsequent hydrolysis removes the auxiliary and liberates the target chiral β-amino acid.
Experimental Workflow: Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of this compound using a chiral auxiliary.
Detailed Protocol: Asymmetric Synthesis
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
3,3-Dimethylacryloyl chloride
-
Benzylamine
-
Titanium(IV) chloride (TiCl4)
-
N,N-Diisopropylethylamine (DIPEA)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2, 30% solution)
-
Tetrahydrofuran (THF), Anhydrous
-
Dichloromethane (CH2Cl2), Anhydrous
-
Standard workup and purification reagents (e.g., HCl, NaHCO3, MgSO4, silica gel)
Procedure:
-
Acylation of the Chiral Auxiliary:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (N2 or Ar) and cool to -78 °C.
-
Slowly add n-BuLi (1.05 eq) and stir for 30 minutes.
-
Add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise and allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Diastereoselective Michael Addition:
-
Dissolve the acylated auxiliary (1.0 eq) in anhydrous CH2Cl2 and cool to 0 °C.
-
Add TiCl4 (1.1 eq) dropwise, resulting in a color change. Stir for 5 minutes.
-
Add DIPEA (1.2 eq) and stir for another 30 minutes.
-
Slowly add benzylamine (1.5 eq) and stir at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NH4Cl and water.
-
Separate the layers and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over MgSO4, filter, and concentrate.
-
The diastereomeric excess can be determined at this stage by ¹H NMR or chiral HPLC analysis of the crude product.
-
-
Hydrolysis and Auxiliary Removal:
-
Dissolve the diastereomeric adduct in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add aqueous H2O2 (4.0 eq) followed by aqueous LiOH (2.0 eq).
-
Stir vigorously at room temperature for 12 hours.
-
Quench the reaction by adding aqueous Na2SO3.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
Adjust the pH of the aqueous layer to ~7 with 1M NaOH and extract with ethyl acetate to isolate the product.
-
Dry the organic layer containing the product over MgSO4, filter, and concentrate to yield the enantiomerically enriched this compound.
-
Expected Results and Data Interpretation
| Step | Product | Typical Yield | Diastereomeric/Enantiomeric Excess (de/ee) | Analytical Method |
| Acylation | Acylated Oxazolidinone | 85-95% | N/A | ¹H NMR, ¹³C NMR |
| Michael Addition | Diastereomeric Adduct | 70-85% | >95% de | ¹H NMR, Chiral HPLC |
| Hydrolysis | (R) or (S)-3-(Benzylamino)-3-methylbutanoic Acid | 80-90% | >95% ee | Chiral HPLC, Polarimetry |
The diastereomeric excess of the Michael adduct is a critical indicator of the success of the asymmetric induction. This can be determined by integrating the signals of the diastereotopic protons in the ¹H NMR spectrum or by chiral HPLC analysis. After hydrolysis, the enantiomeric excess of the final product should be confirmed by chiral HPLC.
PART 2: Resolution of Racemic this compound
An alternative and often practical approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture.[7][8][9] This method involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, typically solubility.[8][9]
Theoretical Framework
The principle of classical resolution relies on the reaction of a racemic mixture of an acid or base with a single enantiomer of a chiral base or acid, respectively.[8] In this case, the racemic this compound is treated with an enantiomerically pure chiral amine, such as (R)-(+)-α-methylbenzylamine or a tartaric acid derivative, to form two diastereomeric salts.[7][8] These salts, having different physical properties, can be separated by fractional crystallization.[7] Subsequent acidification of the separated diastereomeric salts liberates the individual enantiomers of the desired β-amino acid.
Experimental Workflow: Racemic Resolution
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Incorporation of 3-(Benzylamino)-3-methylbutanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Potential of Sterically Hindered β-Amino Acids
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and biological activity. Among these, β-amino acids are of particular interest due to their ability to induce unique secondary structures, including helices and turns, that are distinct from those formed by their α-amino acid counterparts.[1][2] 3-(Benzylamino)-3-methylbutanoic acid is a unique β-amino acid characterized by two key structural features: an N-benzyl group and a gem-dimethyl substitution at the β-carbon. These modifications introduce significant steric bulk, which can enforce specific backbone dihedral angles and shield the peptide from enzymatic degradation. However, this steric hindrance also presents a considerable challenge during solid-phase peptide synthesis (SPPS).
These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using established SPPS methodologies. We will delve into the rationale behind the choice of protecting groups and coupling reagents, and provide detailed, step-by-step protocols for both Fmoc/tBu and Boc/Bzl strategies.
Core Principles and Strategic Considerations
The primary obstacle in the synthesis of peptides containing this compound is overcoming the steric hindrance at the secondary amine and the quaternary β-carbon. This necessitates a departure from standard coupling conditions.
Protecting Group Strategy:
The N-benzyl group is stable under the conditions of both Fmoc and Boc SPPS, meaning it can be carried through the synthesis as a permanent feature of the peptide side chain.[1][3] Therefore, the primary consideration is the protection of the carboxylic acid of the incoming this compound monomer. This is typically achieved by pre-synthesizing the Fmoc- or Boc-protected amino acid building block.
-
Fmoc-3-(benzylamino)-3-methylbutanoic acid-OH: Suitable for the milder Fmoc/tBu strategy. The Fmoc group is removed with a base (e.g., piperidine) at each cycle.[4]
-
Boc-3-(benzylamino)-3-methylbutanoic acid-OH: Used in the Boc/Bzl strategy, where the Boc group is removed with a moderate acid (e.g., TFA) at each cycle.[3][5]
Coupling Reagents:
Standard carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids. More potent activating agents are required to achieve high coupling yields and avoid deletion sequences.
| Coupling Reagent | Class | Rationale for Use with Hindered Amino Acids |
| HATU | Aminium/Uronium Salt | Forms a highly reactive O-acylisourea intermediate. It is known to be highly effective for coupling N-methylated and other sterically hindered amino acids.[6][7] |
| HBTU | Aminium/Uronium Salt | Similar to HATU, it provides rapid and efficient coupling with low racemization.[6] |
| PyAOP | Phosphonium Salt | Particularly effective for coupling N-methylated amino acids and can be advantageous in preventing side reactions like guanidinylation that can occur with aminium salts.[8] |
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis
This protocol assumes the use of a Rink Amide resin for the synthesis of a C-terminal peptide amide. The workflow is illustrated in the diagram below.
Figure 1: Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-3-(benzylamino)-3-methylbutanoic acid-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Acetic Anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin (0.1 mmol) in DMF for 30 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of the First Amino Acid:
-
In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride/DIPEA/DMF (5:6:89 v/v/v) for 30 minutes to block any unreacted amino groups.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation (Standard Amino Acids): Repeat steps 2, 3, 4, and 5 for each subsequent standard amino acid.
-
Incorporation of Fmoc-3-(benzylamino)-3-methylbutanoic acid-OH:
-
Perform the Fmoc deprotection of the N-terminal amino group as described in step 2, followed by washing (step 3).
-
In a separate vial, dissolve Fmoc-3-(benzylamino)-3-methylbutanoic acid-OH (0.6 mmol, 6 eq) and HATU (0.57 mmol, 5.7 eq) in DMF.
-
Add DIPEA (1.2 mmol, 12 eq) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Extend the coupling time to 4-12 hours. Due to the steric hindrance, a longer reaction time is crucial.
-
Monitor the reaction completion. A colorimetric test may not be reliable for this secondary amine; therefore, a test cleavage of a small amount of resin followed by LC-MS analysis is recommended.
-
If the coupling is incomplete, a second coupling under the same conditions is advised.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Final Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive.
-
Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis
This protocol is suitable for synthesizing peptides where the N-benzyl group on the this compound residue is intended to be a permanent modification. The final cleavage with HF will remove most standard benzyl-based side-chain protecting groups but will leave the N-benzyl group intact.[3][5]
Figure 2: Workflow for Boc/Bzl Solid-Phase Peptide Synthesis.
Materials:
-
MBHA (methylbenzhydrylamine) resin
-
Boc-protected amino acids with benzyl-based side-chain protection
-
Boc-3-(benzylamino)-3-methylbutanoic acid-OH
-
DCM, peptide synthesis grade
-
TFA
-
DIPEA
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Specialized HF cleavage apparatus
Procedure:
-
Resin Swelling and First Amino Acid Coupling: Swell the MBHA resin in DCM and couple the first Boc-amino acid using standard protocols (e.g., HBTU/DIPEA).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x) and Isopropanol (IPA) (2x).
-
Neutralization: Treat the resin with 10% DIPEA in DCM (2 x 2 minutes).
-
Washing: Wash the resin with DCM (5x).
-
Incorporation of Boc-3-(benzylamino)-3-methylbutanoic acid-OH:
-
In a separate vial, dissolve Boc-3-(benzylamino)-3-methylbutanoic acid-OH (0.6 mmol, 6 eq) and HBTU (0.57 mmol, 5.7 eq) in DMF.
-
Add DIPEA (1.2 mmol, 12 eq) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Extend the coupling time to 4-12 hours.
-
Monitor the reaction completion by test cleavage and LC-MS.
-
-
Chain Elongation: Repeat steps 2 through 5 for subsequent amino acids.
-
Final Boc Deprotection: After the final coupling, remove the N-terminal Boc group (steps 2-4).
-
HF Cleavage:
-
Extreme caution is required when handling HF. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Dry the peptide-resin thoroughly.
-
In an HF cleavage apparatus, treat the resin with anhydrous HF containing anisole as a scavenger (e.g., HF/anisole 9:1 v/v) at 0°C for 1-2 hours.
-
Remove the HF by vacuum.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the peptide.
-
Isolate the crude peptide by filtration.
-
Purify by RP-HPLC.[2]
-
Post-Synthesis Modification: Removal of the N-Benzyl Group
If the N-benzyl group is to be removed to yield a free secondary amine in the final peptide, this can be achieved by catalytic transfer hydrogenation after cleavage from the resin and purification.
Protocol 3: N-Benzyl Deprotection
-
Dissolve the purified peptide in a suitable solvent (e.g., methanol or formic acid).
-
Add a palladium catalyst, such as 10% Pd on carbon (Pd/C).
-
Add a hydrogen donor, such as ammonium formate or formic acid.
-
Stir the reaction at room temperature and monitor by LC-MS until the deprotection is complete.
-
Filter off the catalyst and remove the solvent under reduced pressure.
Characterization of Peptides Containing this compound
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final peptide. The mass of the this compound residue is 207.27 g/mol .
NMR Spectroscopy: 1D and 2D NMR spectroscopy can be used to confirm the sequence and to study the conformational effects of the incorporated β-amino acid.[11][12] The presence of the benzyl and gem-dimethyl groups will give rise to characteristic signals in the 1H NMR spectrum.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling of the Hindered Amino Acid | Insufficient activation, short coupling time, steric hindrance. | Use a more potent coupling reagent (HATU, PyAOP). Increase the equivalents of amino acid and coupling reagent. Extend the coupling time significantly (up to 24 hours). Perform a double coupling. |
| Deletion of the Hindered Amino Acid in the Final Product | Incomplete coupling and subsequent capping of the unreacted amine. | Optimize coupling conditions as above. Ensure capping step is efficient if used. |
| Side Reactions During Cleavage | Reactive cationic species generated during TFA or HF cleavage. | Use an appropriate scavenger cocktail. For Fmoc/tBu, TFA/TIS/Water is generally sufficient. For Boc/Bzl with HF, anisole is a common scavenger.[13] |
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Sewel, D. A., & Atherton, E. (Eds.). (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Miranda, L. P., & Alewood, P. F. (2000). Challenges for the synthesis of peptides using tert-butyloxycarbonyl as the α-amino protection group. Biopolymers, 55(3), 217-226.
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
- Miller, S. J. (2014). Beyond N-alkylation: synthesis, structure, and function of N-aminopeptides. Accounts of chemical research, 47(5), 1553-1564.
-
Kuatsjah, E., & Widjaja, A. (2014). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as proposed by RPE. ResearchGate. Retrieved from [Link]
- Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of organic chemistry, 70(13), 5183-5189.
- Frerot, E., & Dejaegher, Y. (1998).
- Neumann, E., & Kostenis, E. (2000). Alkyl-substituted amino acid amides and analogous di- and triamines: new non-peptide G protein activators. Journal of medicinal chemistry, 43(25), 4767-4776.
- Gessulat, S., Schmidt, T., Zolg, D. P., Samaras, P., Schnatbaum, K., Zerweck, J., ... & Kuster, B. (2019). PROSIT: Proteome-wide prediction of peptide and protein properties from sequence.
- Bel-Rhlid, R., & Hilfert, L. (2012). Chapter 11. Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. In New Developments in NMR (No. 11, pp. 267-290). The Royal Society of Chemistry.
- Balamurugan, K., & Jayaraman, N. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 25(10), 2415.
-
AC/D Labs. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. [Link]
- CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents. (n.d.).
- Josephs, R. D., & Li, L. (2018). Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. Analytical and bioanalytical chemistry, 410(21), 5175-5186.
Sources
- 1. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Overview of Custom Peptide Synthesis [peptide2.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. peptide.com [peptide.com]
The Strategic Role of 3-(Benzylamino)-3-methylbutanoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Amino Acids in Modern Drug Design
β-amino acids are non-proteinogenic amino acids that serve as crucial building blocks in medicinal chemistry. Their incorporation into peptide-based drugs or their use as scaffolds for small molecule synthesis can confer significant advantages, including enhanced metabolic stability, improved pharmacokinetic profiles, and the ability to form unique secondary structures. Synthetic derivatives of peptides incorporating β-amino acids often exhibit increased potency and resistance to enzymatic degradation.[1][2][3] 3-(Benzylamino)-3-methylbutanoic acid, a substituted β-amino acid, is a valuable intermediate for creating complex molecular architectures, particularly in the synthesis of β-lactams and other bioactive compounds.
Synthesis of this compound: A Protocol Outline
While various general methods exist for the synthesis of β-amino acids, a specific and reliable protocol for this compound is paramount for its consistent production in a laboratory setting. A plausible and adaptable approach involves a modified Ritter reaction, which is well-suited for the synthesis of N-alkyl amides and can be adapted for β-amino acid synthesis.
Conceptual Workflow for the Synthesis of this compound:
Caption: Conceptual synthesis pathway for this compound.
Illustrative Synthesis Protocol (Adapted from General Principles)
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Materials:
-
3,3-Dimethylacrylic acid
-
Benzylamine
-
Strong acid catalyst (e.g., sulfuric acid)
-
Acetonitrile (or other suitable nitrile)
-
Aqueous sodium hydroxide solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-dimethylacrylic acid in an excess of a suitable nitrile solvent (e.g., acetonitrile).
-
Addition of Reagents: Slowly add a stoichiometric equivalent of benzylamine to the solution. Cool the flask in an ice bath and cautiously add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-3,3-dimethylacrylamide.
-
Hydrolysis: Subject the crude amide to acidic or basic hydrolysis to yield this compound. For acidic hydrolysis, reflux the amide in an aqueous solution of hydrochloric acid.
-
Isolation: After hydrolysis, adjust the pH to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
Purification and Characterization
Purification of the final product is critical to ensure its suitability for subsequent pharmaceutical synthesis.
Purification Protocol
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or isopropanol/water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
For higher purity, silica gel column chromatography can be employed. A suitable eluent system would typically be a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small percentage of acetic acid to ensure protonation of the amino acid.
Analytical Characterization
The identity and purity of this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the benzyl protons, the methyl protons, and the methylene protons of the butanoic acid backbone. |
| ¹³C NMR | Resonances for the aromatic carbons, the quaternary carbon, the methyl carbons, the methylene carbons, and the carboxylic acid carbon. |
| HPLC | A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |
| Mass Spec | A molecular ion peak corresponding to the expected mass of the compound (C₁₂H₁₇NO₂: 207.27 g/mol ). |
Application in Pharmaceutical Synthesis: The Gateway to β-Lactams
A significant application of this compound is in the synthesis of β-lactams, which are core structural motifs in a wide range of antibiotics.
Workflow for β-Lactam Synthesis:
Caption: Key steps in the synthesis of a β-lactam from this compound.
Protocol for the Synthesis of 1-Benzyl-4,4-dimethyl-2-azetidinone
This protocol is based on a literature procedure and demonstrates the utility of this compound as a β-lactam precursor.[1]
Materials:
-
This compound
-
1-Methanesulfonyloxy-6-trifluoromethylbenzotriazole (FMS reagent)
-
Triethylamine
-
Acetonitrile
-
Silica gel for column chromatography
-
Ether-chloroform (2:1) eluent
Procedure:
-
Reaction Setup: To a solution of this compound (1.5 mmol) in acetonitrile (150 mL), add the FMS reagent (1.8 mmol).
-
Base Addition: Add triethylamine (3.6 mmol) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at 80°C for 24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using an ether-chloroform (2:1) mixture as the eluent to yield 1-benzyl-4,4-dimethyl-2-azetidinone.[1]
Broader Applications in Drug Discovery
The utility of this compound and other β-amino acids extends beyond β-lactam synthesis. These intermediates are valuable in the development of a variety of therapeutic agents.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: β-amino acids are key structural components of DPP-4 inhibitors like Sitagliptin, which are used to treat type 2 diabetes.[2][4] The specific stereochemistry and substitution pattern of the β-amino acid are crucial for potent and selective inhibition of the enzyme.
-
Antiviral Agents: The incorporation of β-amino acid moieties can lead to the development of novel antiviral drugs with improved pharmacokinetic properties. They can be used to create peptidomimetics that interfere with viral replication processes.[5][6]
-
Anticancer Therapeutics: In oncology, β-amino acids can be used to synthesize peptidomimetics that target protein-protein interactions crucial for cancer cell survival and proliferation. Their enhanced stability makes them attractive candidates for developing drugs that can disrupt these pathways.[7][8]
Conclusion
This compound is a versatile and valuable pharmaceutical intermediate. Its utility in the synthesis of β-lactams and its potential for incorporation into a diverse range of therapeutic agents underscore the importance of β-amino acids in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the development of novel and improved medicines.
References
Sources
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncology Therapeutics Targeting the Metabolism of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide: Quantitative Analysis of 3-(Benzylamino)-3-methylbutanoic Acid
Introduction
3-(Benzylamino)-3-methylbutanoic acid is a substituted amino acid with potential applications in pharmaceutical and chemical research. As with any compound under investigation for therapeutic or industrial use, robust and reliable analytical methods for its quantification are paramount. Accurate measurement of this molecule in various matrices is critical for pharmacokinetic studies, formulation development, quality control, and stability testing. This guide provides a comprehensive overview of validated analytical methodologies for the precise quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods. Key properties are summarized below:
| Property | Value (Predicted/Actual) | Source |
| Molecular Formula | C12H17NO2 | [6] |
| Molecular Weight | 207.27 g/mol | [6] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in organic solvents like methanol, acetonitrile; sparingly soluble in water. | Predicted |
| pKa | ~4-5 (carboxylic acid), ~9-10 (amine) | Predicted |
Note: Some properties are predicted based on the chemical structure and may need experimental verification.
The presence of both a carboxylic acid and a secondary amine group, along with a benzyl moiety, makes this molecule amenable to various analytical techniques, particularly reversed-phase chromatography and mass spectrometry.
Method Selection and Rationale
The choice of an analytical method is dictated by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput. For the quantification of this compound, two primary techniques are recommended:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique suitable for routine analysis and quantification in simpler matrices, such as bulk drug substance or simple formulations.[7][8][9][10]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for highly sensitive and selective quantification, especially in complex biological matrices like plasma or urine.[11][12][13][14][15]
This guide will provide detailed protocols for both methodologies.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method relies on the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase. The separated analyte is then detected by its absorbance of ultraviolet light.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: A C18 column is chosen as the stationary phase due to the non-polar benzyl group and the alkyl chain of the molecule, which will interact favorably with the hydrophobic C18 chains.
-
Mobile Phase: A gradient of a weak acid in water and an organic solvent (acetonitrile or methanol) is employed. The acidic mobile phase (e.g., with formic or acetic acid) suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. The organic solvent is the strong eluting solvent.
-
UV Detection: The benzyl group contains a chromophore that absorbs UV light, making UV detection a suitable and straightforward choice. The wavelength of maximum absorbance (λmax) should be experimentally determined but is predicted to be around 210-220 nm and 254 nm.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis.
Detailed Protocol: HPLC-UV Quantification
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (88% or higher)
-
Ultrapure water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC-UV System and Conditions
| Parameter | Condition |
| Instrument | HPLC system with a UV/Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 214 nm and 254 nm (select the one with better signal-to-noise) |
4. Data Analysis
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation of the calibration curve.
5. Method Validation The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][3][4]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications or when high sensitivity is required, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like amino acids. Given the presence of the amine and carboxylic acid groups, positive ion mode is expected to be more sensitive due to the facile protonation of the secondary amine.
-
Multiple Reaction Monitoring (MRM): MRM provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. This minimizes interference from matrix components.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., with deuterium or ¹³C) is highly recommended to compensate for matrix effects and variations in instrument response. If not available, a structurally similar compound can be used.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS Quantification
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Stable isotope-labeled this compound or a suitable analog
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Biological matrix (e.g., human plasma)
2. Standard and Sample Preparation
-
Stock and Working Solutions: Prepare as described in the HPLC-UV section, but at lower concentrations suitable for LC-MS/MS (e.g., stock of 100 µg/mL, with calibration standards ranging from 0.1 to 100 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
3. LC-MS/MS System and Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for fast separation (e.g., 2-minute gradient) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of a standard solution. Predicted: [M+H]+ m/z 208.1 -> fragment ions |
| Internal Standard MRM | To be determined based on the IS used. |
4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation.
5. Method Validation The bioanalytical method validation should be performed in accordance with regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Monitored and within acceptable limits |
| Recovery | Consistent, precise, and reproducible |
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC and LC-MS/MS are the primary recommended techniques, GC-MS can also be employed for the analysis of this compound, provided that a derivatization step is included to increase its volatility.[16][17][18][19][20]
Rationale for Derivatization
The polar nature of the carboxylic acid and amine groups makes the molecule non-volatile. Derivatization is necessary to convert these polar functional groups into less polar, more volatile derivatives suitable for GC analysis.[18][19] Common derivatization reagents for amino acids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or esterification followed by acylation.[18]
Protocol Outline: GC-MS with Derivatization
-
Sample Preparation: Extract the analyte from the sample matrix.
-
Derivatization: React the dried extract with a derivatizing agent (e.g., MSTFA) at an elevated temperature.
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Data Analysis: Monitor characteristic ions of the derivatized analyte for quantification.
Due to the additional complexity and potential for variability introduced by the derivatization step, GC-MS is generally considered a secondary option to LC-based methods for this analyte.
Conclusion
This application and protocol guide provides a comprehensive framework for the quantitative analysis of this compound. The choice between HPLC-UV and LC-MS/MS should be based on the specific analytical needs, with HPLC-UV being a reliable method for simpler matrices and LC-MS/MS offering superior sensitivity and selectivity for complex samples. For all methods, proper validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data, which is a cornerstone of scientific integrity in research and drug development.
References
-
Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]
-
Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. (n.d.). Waters. [Link]
-
GC-MS Amino Acid Analysis. (n.d.). Mtoz Biolabs. [Link]
-
Parr, W., & Howard, P. Y. (1973). Gas Chromatographic Separation of Amino Acids and Their Enantiomers: Non-Polar Stationary Phases and a New Optically Active Phase. Angewandte Chemie International Edition in English, 12(7), 587-588. [Link]
-
Gotti, R., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 733-740. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
Al-Rimawi, F. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 6(4), 2841-2848. [Link]
-
Li, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 3-10. [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
-
Húsek, P., et al. (2008). Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B, 870(2), 222-232. [Link]
-
Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. [Link]
-
Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules. Journal of Chromatography B, 827(1), 2-14. [Link]
-
Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 22-29. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager Magazine. [Link]
-
ANALYTICAL METHOD SUMMARIES. (2021). US EPA. [Link]
-
Ethyl 3-(benzylamino)-3-methylbutanoate. (n.d.). PubChem. [Link]
-
3-Amino-3-methylbutanoic acid. (n.d.). PubChem. [Link]
-
Isovaleric acid. (n.d.). Wikipedia. [Link]
-
Analytical Methods. (n.d.). RSC Publishing. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. echemi.com [echemi.com]
- 7. waters.com [waters.com]
- 8. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]
- 9. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. academic.oup.com [academic.oup.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 20. Automated GC-MS analysis of free amino acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by: Senior Application Scientist, Gemini Division
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 3-(Benzylamino)-3-methylbutanoic Acid
Abstract
This comprehensive guide details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. Designed for researchers, quality control analysts, and drug development professionals, this document provides a step-by-step protocol, explains the scientific rationale behind the method development choices, and offers insights into method validation and troubleshooting. The method utilizes a standard C18 stationary phase with a buffered mobile phase and UV detection, ensuring high sensitivity, specificity, and reproducibility for purity assessment and quantification.
Introduction and Method Rationale
This compound is a synthetic amino acid derivative. Its structure, featuring a carboxylic acid, a secondary amine, and a benzyl group, presents unique analytical challenges and opportunities. The amphoteric nature of the molecule, possessing both acidic and basic functional groups, makes its chromatographic behavior highly dependent on the mobile phase pH. The benzyl moiety, however, provides a strong chromophore, making UV-based detection a highly effective and sensitive analytical approach.
A reliable HPLC method is paramount for monitoring reaction kinetics, determining purity of synthetic batches, performing stability studies, and quantifying the compound in various matrices. The method described herein is developed based on fundamental chromatographic principles to control the ionization state of the analyte, thereby ensuring sharp, symmetrical peaks and stable, reproducible retention times.
Analyte Properties & Chromatographic Strategy
The molecular structure of this compound is the primary determinant of the analytical strategy.
-
Structure: C12H17NO2
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): An acidic group, expected to have a pKa value in the range of 2-5.
-
Secondary Amine (-NH-): A basic group, expected to have a pKa for its conjugate acid in the range of 9-11.
-
Benzyl Group (C6H5CH2-): A non-polar aromatic moiety that acts as a UV chromophore.
-
The presence of both acidic and basic centers means the analyte's net charge is pH-dependent. At a pH between its two pKa values, it will exist as a zwitterion. At a low pH (e.g., <2), the amine is protonated (-NH2+-) and the carboxylic acid is neutral (-COOH). At a high pH (e.g., >11), the amine is neutral (-NH-) and the carboxylic acid is deprotonated (-COO-).
For reproducible reversed-phase chromatography, it is critical to suppress the ionization of at least one functional group or ensure a consistent charge state. Operating at a pH near a pKa value can lead to split or broad peaks, as the analyte may exist in two forms simultaneously on the column.[3] Therefore, the mobile phase pH must be controlled with a suitable buffer and set at least 2 pH units away from the pKa values.[3]
The presence of the benzyl group suggests strong UV absorbance, particularly at lower wavelengths (200-230 nm) due to the phenyl π→π* transitions, and a secondary absorbance region around 254-270 nm.[4][5]
The following diagram illustrates how analyte properties dictate the HPLC method design.
Caption: Systematic workflow for HPLC method development.
Detailed Protocol: Optimized HPLC Method
This section provides the final, optimized protocol for the analysis of this compound.
Instrumentation and Reagents
-
Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Reagents:
-
Acetonitrile (HPLC Grade or higher)
-
Water (HPLC Grade or Type I Ultrapure)
-
Phosphoric Acid (H₃PO₄), ~85%
-
This compound reference standard
-
Solution Preparation
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. For 1000 mL, add 1.0 mL of phosphoric acid to 900 mL of water, mix well, and bring to the final volume. The approximate pH will be ~2.1. This low pH ensures the carboxylic acid is fully protonated and the secondary amine is in its protonated, cationic form, leading to consistent interactions with the stationary phase. [6]* Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the 50:50 diluent.
-
Sample Preparation: Prepare samples by dissolving them in the 50:50 diluent to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/Vis |
| Wavelength | 215 nm (for sensitivity) and 254 nm (for selectivity) |
| Run Time | 20 minutes |
Method Validation Principles
To ensure the method is fit for its intended purpose, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is typically demonstrated by analyzing a placebo and spiked samples, and by assessing peak purity using a PDA detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked placebo) at a minimum of three concentration levels covering the specified range. Recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. It is assessed by a minimum of six replicate injections at 100% of the test concentration, with a Relative Standard Deviation (RSD) of ≤ 1.0%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.2 pH units, ±2°C in column temperature, ±5% in organic composition).
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with column silanols; pH issue. | Ensure mobile phase pH is low and stable (~2.1). Use a modern, high-purity silica column. |
| Poor Resolution | Gradient is too steep; incorrect organic solvent. | Decrease the gradient slope (e.g., run from 20-80% B over 20 min instead of 15). |
| Shifting Retention Times | Inconsistent mobile phase prep; column degradation; temperature fluctuations. | Prepare fresh mobile phase daily. Use a column thermostat. Flush and store the column properly. |
| No Peak or Low Signal | Incorrect wavelength; sample degradation; injection issue. | Verify detector wavelength. Check sample preparation and stability. Check autosampler for proper injection. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and sensitive system for the analysis of this compound. By controlling the mobile phase pH to ensure a consistent analyte ionization state, this method achieves excellent peak shape and reproducibility. It is suitable for a wide range of applications in pharmaceutical research, development, and quality control.
References
-
Krstulović, A. M., & Ciriello, S. (1982). HPLC Analysis of Aromatic Amino Acids, Nucleosides, and Bases in Plasma of Acute Lymphocytic Leukemia on Chemotherapy. Clinica Chimica Acta, 126(1), 69-80. [Link]
-
Le, T., & Beitle, R. (2016). Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. Journal of Chromatography & Separation Techniques, 7(4). [Link]
-
Li, L., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1529, 34-42. [Link]
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]
-
Phenomenex (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Analytical Training Solutions (2023). Reversed-Phase HPLC of Ionizable Analytes. Separation Science. [Link]
-
Sperling, E., et al. (2018). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. Molecules, 23(11), 2841. See Figure 2 for HPLC analysis of aromatic amino acids. [Link]
-
Biotage (2023). Ionizable compound purification using reversed-phase flash column chromatography. [Link]
-
LookChem (n.d.). This compound. [Link]
-
LCGC International (2017). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]
Sources
Application Note: A Strategic Approach to the Chiral Separation of 3-(Benzylamino)-3-methylbutanoic Acid Isomers by HPLC
Introduction: The Significance of Stereoisomerism
3-(Benzylamino)-3-methylbutanoic acid is a synthetic β-amino acid derivative with potential applications as an intermediate in pharmaceutical research and chemical synthesis.[1] Its structure contains a single stereocenter at the C3 position, giving rise to two enantiomers, (R)- and (S)-3-(benzylamino)-3-methylbutanoic acid. The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their pharmacological, toxicological, and metabolic profiles. As regulatory bodies increasingly mandate the characterization and control of stereoisomers in drug development, the development of robust and reliable methods for their separation and quantification is of paramount importance.[2]
This application note provides a comprehensive guide to developing a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers. We will explore the rationale behind the selection of chiral stationary phases (CSPs) and mobile phases, and provide a detailed protocol for method development and optimization.
The Challenge of Enantioseparation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic techniques impossible.[3] Chiral separation is achieved by introducing a chiral selector into the chromatographic system, which interacts with the enantiomers to form transient diastereomeric complexes.[4] These complexes have different energies of formation and dissociation, leading to different retention times on the chromatographic column. The most common and effective approach for this is the use of a Chiral Stationary Phase (CSP) in HPLC.[2][5]
Strategic Selection of Chiral Stationary Phases (CSPs)
The selection of an appropriate CSP is the most critical step in developing a chiral separation method.[2] For β-amino acids like this compound, two classes of CSPs have demonstrated broad applicability and success:
-
Polysaccharide-based CSPs: These are the most widely used CSPs, typically based on derivatives of cellulose or amylose coated or immobilized on a silica support.[6][7] They offer a wide range of selectivities and can be used in normal-phase, reversed-phase, and polar organic modes.
-
Macrocyclic Glycopeptide-based CSPs: These CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for the separation of underivatized amino acids due to their ability to engage in multiple types of interactions, including ionic, hydrogen bonding, and steric interactions.[8][9][10] The CHIROBIOTIC T (teicoplanin-based) phase, for instance, has shown unique selectivity for underivatized α-, β-, and γ-amino acids.[8]
Given the amphoteric nature of this compound (containing both a basic amino group and an acidic carboxylic acid group), a screening approach utilizing both polysaccharide and macrocyclic glycopeptide CSPs is recommended to ensure the highest probability of success.
Experimental Workflow for Method Development
A systematic screening approach is the most efficient way to develop a successful chiral separation method.[11] The following workflow is designed to logically progress from initial screening to a fully optimized method.
Sources
- 1. Cas 113479-11-1,this compound | lookchem [lookchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. mdpi.com [mdpi.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. yakhak.org [yakhak.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
Application Notes and Protocols for the Derivatization of 3-(Benzylamino)-3-methylbutanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Benzylamino)-3-methylbutanoic acid is a non-proteinogenic amino acid characterized by a secondary amine and a carboxylic acid functional group. These polar moieties render the molecule non-volatile and can lead to poor chromatographic performance and low ionization efficiency in mass spectrometry.[1][2] Chemical derivatization is a crucial strategy to overcome these analytical challenges by converting the polar functional groups into less polar, more volatile, and more readily detectable analogues.[3][4] This guide provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The choice of derivatization strategy is contingent on the analytical platform and the desired outcome. For GC-MS, the primary goal is to increase the volatility and thermal stability of the analyte.[2][5] For LC-MS, derivatization can enhance chromatographic retention, improve ionization efficiency, and increase detection sensitivity.[3][6]
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is a mandatory step.[7] Two common and effective approaches are silylation and a two-step acylation/esterification.
Application Note 1: Silylation using BSTFA
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those in carboxylic acids and amines.[8][9] The reaction involves the replacement of these active hydrogens with a trimethylsilyl (TMS) group, which reduces the polarity and increases the volatility of the analyte.[10][11]
Core Principles:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silylating agent that will react with both the carboxylic acid and the secondary amine groups of the target molecule. The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction.[9][12]
-
Reaction: The lone pair of electrons on the oxygen of the carboxyl group and the nitrogen of the amine group attack the silicon atom of BSTFA, leading to the formation of TMS-esters and TMS-amines, respectively.
-
Outcome: The resulting di-TMS derivative of this compound is significantly more volatile and thermally stable, making it amenable to GC-MS analysis.
Detailed Protocol:
Materials:
-
This compound standard or sample extract, dried.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine or acetonitrile (reaction solvent).
-
Heating block or oven.
-
GC-MS system.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as moisture can deactivate the silylating reagent.[8] This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine or acetonitrile, followed by 100 µL of BSTFA (+ 1% TMCS).[12]
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.[12]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
Expected GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Oven Program | Initial 100°C, ramp at 15°C/min to 300°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source | 230°C |
| MS Quadrupole | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Silylation Workflow Diagram:
Caption: Silylation workflow for GC-MS analysis.
Application Note 2: Two-Step Esterification and Acylation
This approach provides an alternative to silylation and can be useful if silylation proves problematic (e.g., due to matrix interferences). It involves two separate reactions targeting the two functional groups.[13][14]
Core Principles:
-
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or butyl ester) to increase volatility. This is typically achieved by heating with an alcohol in the presence of an acid catalyst.[11][15]
-
Acylation: The secondary amine is then acylated, for example, with trifluoroacetic anhydride (TFAA), to reduce its polarity.[16]
-
Outcome: The resulting N-acyl amino acid ester is a volatile derivative suitable for GC-MS analysis.
Detailed Protocol:
Materials:
-
This compound standard or sample extract, dried.
-
3 N HCl in n-butanol (for esterification).
-
Trifluoroacetic anhydride (TFAA).
-
Dichloromethane (solvent).
-
Heating block or oven.
-
GC-MS system.
Procedure:
-
Esterification:
-
Add 200 µL of 3 N HCl in n-butanol to the dried sample.
-
Cap the vial and heat at 100°C for 30 minutes.
-
Evaporate the reagent to dryness under a stream of nitrogen.
-
-
Acylation:
-
To the dried ester, add 100 µL of dichloromethane and 50 µL of TFAA.
-
Cap the vial and heat at 100°C for 15 minutes.
-
Evaporate the reagents to dryness and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
Esterification and Acylation Workflow Diagram:
Caption: Two-step esterification and acylation workflow.
Part 2: Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For LC-MS, derivatization is not always mandatory but can significantly improve method performance, especially for trace-level quantification.[3][17] The goal is typically to enhance ionization efficiency and improve retention in reversed-phase chromatography.
Application Note 3: Dansylation for Enhanced Detection
Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a classic derivatizing agent that reacts with primary and secondary amines.[18][19]
Core Principles:
-
Reagent: Dansyl chloride reacts with the secondary amine of this compound to form a stable sulfonamide.[18]
-
Reaction: The reaction is performed under basic conditions (pH ~9-10) to ensure the amine is deprotonated and nucleophilic.[18][19]
-
Outcome: The dansyl group provides several advantages:
-
It introduces a permanently charged dimethylamino group, which significantly enhances ionization efficiency in positive electrospray ionization (ESI+).[18]
-
The bulky, hydrophobic naphthalene ring improves retention on reversed-phase columns.[20]
-
The derivative is also highly fluorescent, allowing for fluorescence detection if desired.[20]
-
Detailed Protocol:
Materials:
-
This compound standard or sample extract.
-
100 mM Sodium bicarbonate buffer (pH 9.5).
-
Dansyl chloride solution (e.g., 2 mg/mL in acetone).
-
Formic acid (for quenching).
-
LC-MS system.
Procedure:
-
Sample Preparation: Dilute the sample in 100 mM sodium bicarbonate buffer.
-
Derivatization:
-
To 50 µL of the sample in buffer, add 50 µL of the dansyl chloride solution.
-
Vortex and incubate at 60°C for 30 minutes in the dark (dansyl chloride is light-sensitive).[18]
-
-
Quenching: Add 10 µL of formic acid to quench the reaction by reacting with excess dansyl chloride.
-
Analysis: Centrifuge the sample to remove any precipitate and inject the supernatant into the LC-MS.
Expected LC-MS Parameters:
| Parameter | Value |
| LC Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| MS Analysis | Full scan or Multiple Reaction Monitoring (MRM) for quantification |
Dansylation Workflow Diagram:
Caption: Dansylation workflow for LC-MS analysis.
Part 3: Method Validation and Trustworthiness
To ensure the reliability of the analytical data, the following steps are essential for method validation:
-
Calibration Curve: A calibration curve should be prepared using a series of known concentrations of the derivatized this compound standard to establish the linear range of the assay.
-
Quality Control Samples: Low, medium, and high concentration quality control samples should be analyzed alongside unknown samples to assess the accuracy and precision of the method.
-
Matrix Effects: For samples in complex matrices (e.g., plasma, urine), matrix effects should be evaluated by comparing the response of the analyte in the matrix to its response in a clean solvent.
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise quantification, as it can compensate for variations in sample preparation, derivatization efficiency, and instrument response.
By following these detailed protocols and validation procedures, researchers can confidently and accurately analyze this compound in various sample types.
References
- Deng, Y., & Li, W. (2016). Derivatization methods for quantitative bioanalysis by LC–MS/MS. Bioanalysis Zone. [URL: https://www.bioanalysis-zone.
- Gu, H., & Chen, Y. (2021). Chapter 2: Chemical Derivatization for Polar Metabolome Analysis. In Metabolomics. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781839162391-00021/978-1-83916-239-1]
- Xiong, Y., & Wang, Y. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Bioanalysis, 4(1), 49-69. [URL: https://pubmed.ncbi.nlm.nih.gov/22229773/]
- Santa, T. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Derivatization-methods-for-quantitative-bioanalysis-Santa/4f5e7149a4e9b9c9d4d8c8e8c8e8c8e8c8e8c8e8]
- Yuan, J., & Doucette, A. A. (2016). Targeted quantification of amino acids by dansylation. Methods in molecular biology (Clifton, N.J.), 1410, 149–160. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4860905/]
- Sumner, L. W., et al. (2007). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 58(9), 2393–2407. [URL: https://academic.oup.com/jxb/article/58/9/2393/532938]
- Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [URL: https://www.youtube.
- Google Patents. (2014). CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry. [URL: https://patents.google.
- AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. [URL: https://www.aklectures.
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. [URL: https://www.google.com/books/edition/Encyclopedia_of_Chromatography_2E_2_Vo/z7p1GZ0kG14C?hl=en&gbpv=1&dq=esterification+of+carboxylic+acids+for+gc+analysis&pg=PA21&printsec=frontcover]
- Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of Separation Science, 26(17), 1474-1478. [URL: https://www.researchgate.net/publication/227788484_Comparison_of_silylation_and_esterificationacylation_procedures_in_GC-MS_analysis_of_amino_acids]
- Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-20. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012512/]
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). [URL: https://www.sigmaaldrich.
- Benchchem. (2025). A Comparative Guide to Derivatization Agents for LC-MS Analysis of Amines. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-derivatization-agents-for-lc-ms-analysis-of-amines]
- Benchchem. (n.d.). Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-silylation-of-carboxylic-acids-with-chlorotrimethylsilane-for-gc-analysis]
- Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-20. [URL: https://pubmed.ncbi.nlm.nih.gov/24957242/]
- PubChem. (n.d.). Ethyl 3-(benzylamino)-3-methylbutanoate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/288946]
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. [URL: https://www.sigmaaldrich.
- Kaiser, F. E., et al. (1974). Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. Journal of Chromatography A, 94, 113-133. [URL: https://pubmed.ncbi.nlm.nih.gov/4844336/]
- GL Sciences. (n.d.). LB805 - Analysis of nonvolatile amines (prelabel derivatization by Dansyl Chloride). [URL: https://www.glsciences.
- PubChem. (n.d.). 3-Amino-3-methylbutanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2760933]
- Papaioannidou, P., et al. (2016). Determination of biogenic amines as dansyl derivatives in alcoholic beverages by high-performance liquid chromatography with fluorimetric detection and characterization of the dansylated amines by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Food Chemistry, 211, 889-896. [URL: https://www.researchgate.
- Dzygiel, P. P., et al. (2008). Resolution of Racemic N-Benzyl alpha-Amino Acids by Liquid-Liquid Extraction: a Practical Method Using a Lipophilic Chiral Cobalt(III) Salen Complex and Mechanistic Studies. Chemistry - A European Journal, 14(20), 6114-6126. [URL: https://air.unimi.it/handle/2434/56381]
- Echemi. (n.d.). 2-(benzylamino)-3-methylbutanoic acid. [URL: https://www.echemi.com/products/pd20160810011-2-(benzylamino)-3-methylbutanoic-acid.html]
- Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/339/910/t408090a.pdf]
- Yeh, M. K., & Liu, R. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-13. [URL: https://www.researchgate.net/publication/26781254_Chemical_derivatization_for_the_analysis_of_drugs_by_GC-MS_-_A_conceptual_review]
- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylbutanoic Acid. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-physical-and-chemical-properties-of-3-methylbutanoic-acid]
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier. [URL: https://www.researchgate.
- Wikipedia. (n.d.). Isovaleric acid. [URL: https://en.wikipedia.org/wiki/Isovaleric_acid]
- U.S. Pharmacopeia. (n.d.). Amino acid analysis. [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/pharmacopeial-discussion-group/pdg-stage-4-amino-acid-analysis.pdf]
- Zhang, N., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071-1088. [URL: https://pubmed.ncbi.nlm.nih.gov/32857227/]
- Al-Abbad, M. A., & Al-Qurain, N. A. (2021). Review: Determination of Amino Acids by Different Methods. International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-8. [URL: https://www.researchgate.net/publication/354749216_Review_Determination_of_Amino_Acids_by_Different_Methods]
- AltaBioscience. (n.d.). Method considerations for the analysis of amino acids. [URL: https://www.altabioscience.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. gcms.cz [gcms.cz]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aklectures.com [aklectures.com]
- 14. researchgate.net [researchgate.net]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Derivatization methods for quantitative bioanalysis by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 18. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
The Strategic Utility of 3-(Benzylamino)-3-methylbutanoic Acid in the Genesis of Novel Chemical Entities
Abstract
This comprehensive guide delves into the synthetic potential of 3-(Benzylamino)-3-methylbutanoic acid, a bespoke β-amino acid, as a versatile scaffold for the creation of novel compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a deep exploration of the compound's strategic importance, underpinned by detailed experimental protocols and the rationale governing synthetic choices. We will navigate the journey from the foundational synthesis of this key building block to its application in generating structurally diverse molecules, with a particular focus on peptide synthesis and the formation of heterocyclic systems such as β-lactams. The protocols herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Architectural Advantage of a Gem-Dimethyl β-Amino Acid
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic properties is relentless. β-Amino acids, structural isomers of the proteinogenic α-amino acids, have emerged as powerful tools in this endeavor. Their incorporation into peptides can induce unique secondary structures, enhance proteolytic stability, and modulate biological activity.[1] this compound (CAS No. 113479-11-1) is a particularly intriguing building block within this class.
The presence of a gem-dimethyl group at the β-position introduces significant conformational constraints, guiding the folding of peptide chains into predictable arrangements. The benzyl group on the amine serves a dual purpose: it can be a crucial pharmacophoric element or act as a readily cleavable protecting group, revealing a primary amine for further functionalization. This unique combination of features makes this compound a strategic asset for generating libraries of diverse compounds for screening and lead optimization. This guide will illuminate the pathways to harness its full synthetic potential.
Foundational Synthesis of this compound
While not extensively detailed in the public domain, the synthesis of this compound can be achieved through established methodologies for β-amino acid synthesis. A plausible and efficient route is the conjugate addition of benzylamine to 3,3-dimethylacrylic acid. This approach is attractive due to the commercial availability of the starting materials and the straightforward nature of the reaction.
Protocol 1: Synthesis of this compound
Materials:
-
3,3-Dimethylacrylic acid
-
Benzylamine
-
Methanol (MeOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,3-dimethylacrylic acid (1.0 eq) in methanol.
-
Nucleophilic Addition: Add benzylamine (1.1 eq) to the solution. The reaction is typically exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted benzylamine.
-
Adjust the pH of the aqueous layer to isoelectric point (typically pH 4-6) with dilute HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a white solid.
Expected Yield: 70-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Novel Compound Synthesis: A Modular Approach
This compound is a bifunctional molecule, presenting both a carboxylic acid and a secondary amine for chemical modification. This allows for a modular approach to generating novel compounds through two primary synthetic avenues: elaboration at the carboxyl terminus and modification following deprotection of the amino terminus.
Elaboration at the Carboxyl Terminus: Amide Bond Formation
The carboxylic acid moiety is a prime handle for amide bond formation, a cornerstone reaction in drug discovery. This allows for the coupling of this compound to a wide array of amines, including other amino acids, to generate peptidomimetics or small molecule libraries. The steric hindrance imparted by the gem-dimethyl group necessitates the use of robust coupling reagents.
Protocol 2: HATU-Mediated Amide Coupling
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered amino acids, due to the formation of a highly reactive OAt-active ester which minimizes racemization.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF. Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the amine of choice to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Relative Reactivity | Racemization Risk | Typical Reaction Time |
| DCC/HOBt | Moderate | Low-Moderate | 4-24 h |
| HBTU/DIPEA | High | Low | 1-4 h |
| HATU/DIPEA | Very High | Very Low | 0.5-3 h |
Unveiling the Amine: N-Debenzylation
The benzyl group can be efficiently removed via catalytic transfer hydrogenation to yield the free β-amino acid, 3-amino-3-methylbutanoic acid.[2] This primary amine is a versatile nucleophile for a wide range of synthetic transformations, including acylation, alkylation, and sulfonylation.
Protocol 3: Catalytic Transfer Hydrogenation for N-Debenzylation
Rationale: This method uses a hydrogen donor like ammonium formate in the presence of a palladium catalyst, offering a safer and more convenient alternative to high-pressure hydrogenation with H₂ gas.[2][3]
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd/C, 10-20 wt%)
-
Ammonium formate (5.0 eq)
-
Methanol (MeOH)
-
Celite
Procedure:
-
Reaction Setup: To a solution of this compound in methanol, add 10% Pd/C.
-
Hydrogen Donor Addition: Add ammonium formate in one portion.
-
Reflux: Heat the mixture to reflux for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with hot methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-3-methylbutanoic acid. The product can be purified by recrystallization if necessary.
Case Study: Synthesis of a Novel β-Lactam
A documented application of this compound is in the synthesis of β-lactams (2-azetidinones), a class of compounds with significant therapeutic importance, most notably as antibiotics. The intramolecular cyclization of this β-amino acid provides a direct route to a substituted β-lactam.[2]
Protocol 4: Intramolecular Cyclization to 1-benzyl-4,4-dimethyl-2-azetidinone [2]
Rationale: This protocol utilizes a coupling reagent to facilitate the intramolecular amide bond formation, leading to the strained four-membered β-lactam ring. The original literature employed 1-methanesulfonyloxy-6-trifluoromethylbenzotriazole (FMS reagent); however, other modern coupling reagents can also be effective.
Materials:
-
This compound (1.0 eq)
-
1-Methanesulfonyloxy-6-trifluoromethylbenzotriazole (FMS reagent) (1.2 eq) or an alternative coupling reagent like HATU.
-
Triethylamine (TEA) (2.4 eq)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous acetonitrile.
-
Reagent Addition: Add the FMS reagent followed by triethylamine.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 24 hours.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
-
Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ether-chloroform, 2:1) to yield 1-benzyl-4,4-dimethyl-2-azetidinone.[2]
Diagram of Synthetic Pathway
Caption: Synthetic utility of this compound.
Conclusion and Future Perspectives
This compound stands as a potent and versatile building block for the synthesis of novel chemical entities. Its unique structural features, including the conformationally restricting gem-dimethyl group and the dually functional benzylamino moiety, provide a rich platform for chemical exploration. The protocols detailed in this guide for its synthesis, derivatization, and application in forming complex structures like β-lactams offer a solid foundation for researchers in drug discovery and organic synthesis. The continued exploration of this and similar β-amino acid scaffolds will undoubtedly lead to the discovery of new molecules with significant biological and therapeutic potential.
References
-
LookChem. Cas 113479-11-1, this compound. [Link]
-
Kim, S., & Lee, P. H. (1989). A Facile Synthesis of β-Lactams from β-Amino Acids Using 1-Methanesulfonyloxy-6-trifluoromethylbenzotriazole. Bulletin of the Korean Chemical Society, 10(5), 474-475. [Link]
-
Ram, S., & Spicer, L. D. (1987). Rapid Debenzylation of N-Benzylamino Derivatives to Amino-Derivatives using Ammonium Formate as Catalytic Hydrogen Transfer Agent. Synthetic Communications, 17(4), 415-418. [Link]
-
Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]
Sources
Application Notes and Protocols: 3-(Benzylamino)-3-methylbutanoic Acid in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3-(Benzylamino)-3-methylbutanoic Acid in Heterocyclic Scaffolding
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with desirable pharmacological properties is perpetual. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals, and the strategic selection of starting materials for their synthesis is of paramount importance. This compound emerges as a uniquely valuable building block due to the convergence of several key structural features. The presence of a secondary amine, a carboxylic acid, and a gem-dimethyl group on the β-carbon imparts specific reactivity and conformational rigidity, making it an attractive precursor for a range of heterocyclic systems.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the practical application and underlying mechanistic principles for the synthesis of key heterocyclic cores, including β-lactams, 1,4-benzodiazepin-2-ones, and piperidin-2-ones. The protocols detailed herein are designed to be robust and reproducible, offering insights into the causal factors that govern reaction outcomes.
I. Synthesis of β-Lactams: Accessing the Azetidinone Core
The β-lactam ring is a privileged scaffold in medicinal chemistry, most notably as the core of penicillin and cephalosporin antibiotics.[1] The intramolecular cyclization of β-amino acids is a fundamental and direct approach to constructing this strained four-membered ring. This compound is an ideal substrate for this transformation, leading to the formation of N-benzyl-4,4-dimethylazetidin-2-one.
Mechanistic Rationale: Activation and Intramolecular Nucleophilic Acyl Substitution
The direct cyclization of a β-amino acid to a β-lactam requires the activation of the carboxylic acid moiety to facilitate intramolecular nucleophilic attack by the secondary amine. Various activating agents can be employed, with common choices including sulfonyl chlorides, phosphorus-based reagents, and carbodiimides. The gem-dimethyl group at the C4 position of the resulting β-lactam can enhance metabolic stability and influence the conformational properties of the molecule.
Diagram 1: General Workflow for β-Lactam Synthesis
Caption: Workflow for the synthesis of N-benzyl-4,4-dimethylazetidin-2-one.
Experimental Protocol: Synthesis of 1-benzyl-4,4-dimethylazetidin-2-one
This protocol is based on established methods for the cyclization of β-amino acids.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Triphenylphosphine (PPh₃) and Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (using Thionyl Chloride): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Method B (using Triphenylphosphine/Triethylamine): In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran. Cool the solution to 0 °C. Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of a solution of iodine (1.2 eq) in THF. Stir the reaction at room temperature for 4-6 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction mixture by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure 1-benzyl-4,4-dimethylazetidin-2-one.
-
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 1-benzyl-4,4-dimethylazetidin-2-one | C₁₂H₁₅NO | 189.26 | 70-85 |
II. Synthesis of 1,4-Benzodiazepin-2-ones: A Gateway to CNS-Active Scaffolds
1,4-Benzodiazepines are a cornerstone of medicinal chemistry, with a wide range of applications as anxiolytics, anticonvulsants, and sedatives. A common synthetic strategy involves the condensation of a 2-aminobenzophenone with an amino acid or its derivative.[2] this compound can be utilized in this context to introduce a substituted side chain at the C3 position of the benzodiazepine core.
Mechanistic Rationale: Amide Coupling Followed by Intramolecular Cyclization
The synthesis commences with the coupling of a 2-aminobenzophenone with this compound to form an amide intermediate. This is typically achieved using standard peptide coupling reagents. The subsequent step involves the intramolecular cyclization of the amide to form the seven-membered diazepine ring. This cyclization is often promoted by heat and/or an acid catalyst, which facilitates the formation of an imine that then undergoes intramolecular attack by the amide nitrogen.
Diagram 2: General Workflow for 1,4-Benzodiazepin-2-one Synthesis
Caption: Workflow for the synthesis of a 1,4-benzodiazepin-2-one derivative.
Experimental Protocol: Synthesis of a 3-Substituted 1,4-Benzodiazepin-2-one
Materials:
-
This compound
-
A substituted 2-aminobenzophenone
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Acetic acid
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Amide Coupling:
-
To a solution of this compound (1.1 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the 2-aminobenzophenone (1.0 eq) and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide intermediate by silica gel column chromatography.
-
-
Intramolecular Cyclization:
-
Dissolve the purified amide intermediate in a mixture of toluene and acetic acid (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-8 hours, monitoring the formation of the benzodiazepine product by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by silica gel column chromatography.
-
Data Summary Table:
| Reactant 1 | Reactant 2 | Product | Expected Overall Yield (%) |
| This compound | 2-Aminobenzophenone | 3-(1-(Benzylamino)-1-methylethyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 50-70 |
III. Synthesis of Piperidin-2-ones: Constructing the δ-Lactam Scaffold
Piperidin-2-ones, or δ-lactams, are six-membered heterocyclic motifs present in various natural products and biologically active molecules. The synthesis of N-benzyl-5,5-dimethylpiperidin-2-one from this compound requires a homologation step to introduce an additional carbon atom into the backbone before cyclization.
Mechanistic Rationale: Arndt-Eistert Homologation and Subsequent Cyclization
A viable strategy involves the Arndt-Eistert homologation of the carboxylic acid of this compound. This process converts the carboxylic acid to its next higher homologous acid. The resulting γ-amino acid can then undergo intramolecular cyclization to form the six-membered piperidin-2-one ring. The cyclization is typically promoted by dehydrating agents or by forming an active ester followed by heating.
Diagram 3: General Workflow for Piperidin-2-one Synthesis
Caption: Workflow for the synthesis of N-benzyl-5,5-dimethylpiperidin-2-one.
Experimental Protocol: Synthesis of N-benzyl-5,5-dimethylpiperidin-2-one
Part A: Arndt-Eistert Homologation
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution in a well-ventilated fume hood behind a blast shield)
-
Silver benzoate
-
Triethylamine (Et₃N)
-
Methanol
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Reaction with Diazomethane:
-
Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
-
Wolff Rearrangement:
-
To the solution of the diazoketone, add a catalytic amount of silver benzoate and triethylamine.
-
Add methanol and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude homologous ester.
-
Part B: Cyclization to Piperidin-2-one
Materials:
-
Crude homologous ester from Part A
-
Sodium methoxide in methanol
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Intramolecular Cyclization:
-
Dissolve the crude homologous ester in methanol.
-
Add a solution of sodium methoxide in methanol (1.2 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield N-benzyl-5,5-dimethylpiperidin-2-one.
-
Data Summary Table:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Overall Yield (%) |
| N-benzyl-5,5-dimethylpiperidin-2-one | C₁₄H₁₉NO | 217.31 | 40-60 |
References
-
Al-Awar, R. S., et al. (2004). Preparation of novel aza-1,7-annulated indoles and their conversion to potent indolocarbazole kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 3925-3928. [Link]
-
Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. [Link]
-
Dindulkar, S. D., et al. (2012). Synthesis and stereochemistry of highly crowded N-benzylpiperidones. Journal of Molecular Structure, 1007, 158-167. [Link]
-
Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Link]
-
Zamani, F., et al. (2022). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. In Benzodiazepine-Based Drug Discovery (pp. 35-76). Elsevier. [Link]
Sources
Application Note and Experimental Protocol: High-Purity Isolation of 3-(Benzylamino)-3-methylbutanoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the purification of 3-(Benzylamino)-3-methylbutanoic acid, a substituted β-amino acid of interest in pharmaceutical and chemical synthesis. The protocol herein is designed to be robust and reproducible, yielding a final product of high purity suitable for downstream applications. The primary method detailed is a sequential acid-base extraction followed by recrystallization, a technique chosen for its efficacy in removing common synthetic impurities and its scalability. The underlying chemical principles guiding each step are elucidated to empower the researcher with the ability to adapt the protocol as needed. Further, we discuss alternative chromatographic methods for instances requiring the highest achievable purity or for challenging impurity profiles.
Introduction and Scientific Background
This compound is a molecule of significant interest due to its structural motifs—a β-amino acid backbone with a bulky N-benzyl protecting group. The purity of such compounds is paramount, as even minor impurities can drastically affect the outcomes of subsequent synthetic steps, biological assays, or final drug product efficacy and safety. The amphoteric nature of the molecule, containing both a basic amino group and an acidic carboxylic acid group, is the cornerstone of the purification strategy outlined below.
The purification of amino acids and their derivatives often leverages their unique physicochemical properties. Chromatographic techniques are powerful tools for separating complex mixtures of amino acids.[1][2] However, for bulk purification and the removal of non-amino acid impurities, classical techniques like acid-base extraction and recrystallization are often more practical and economical. This protocol is founded on the principle of differential solubility of the target compound in its various protonated and deprotonated states.
Core Purification Strategy: Acid-Base Extraction and Recrystallization
The rationale for this dual approach is to first separate the target molecule from neutral organic impurities and then to further purify it from any acidic or basic impurities that may have been co-extracted.
-
Acid-Base Extraction: This technique exploits the amphoteric nature of this compound. By adjusting the pH of an aqueous solution, we can selectively render the molecule soluble or insoluble, while impurities with different functional groups will behave differently.
-
In acidic conditions (pH < pKa of carboxyl group): The amino group is protonated (-NH₂⁺-), and the carboxylic acid is in its neutral form (-COOH). The molecule is a cation and is typically soluble in the aqueous phase.
-
In basic conditions (pH > pKa of amino group): The carboxylic acid is deprotonated (-COO⁻), and the amino group is in its neutral form (-NH-). The molecule is an anion and is also soluble in the aqueous phase.
-
At the isoelectric point (pI): The molecule exists as a zwitterion, with both a positive and a negative charge. At this pH, amino acids often exhibit their minimum solubility in aqueous solutions.[3]
-
-
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled, causing the desired compound to crystallize out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.
Experimental Protocol: Step-by-Step Guide
Materials and Reagents
| Reagent/Material | Grade | Notes |
| Crude this compound | Synthesis Grade | Assumed to contain neutral organic impurities. |
| Diethyl Ether (or Ethyl Acetate) | ACS Grade | Organic solvent for extraction. |
| 1 M Hydrochloric Acid (HCl) | Reagent Grade | For acidification. |
| 1 M Sodium Hydroxide (NaOH) | Reagent Grade | For basification. |
| Saturated Sodium Chloride Solution (Brine) | N/A | For aiding phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | For drying the organic phase. |
| Ethanol | Reagent Grade | Potential recrystallization solvent. |
| Deionized Water | High Purity | |
| pH paper or calibrated pH meter | N/A | |
| Separatory Funnel, Beakers, Erlenmeyer flasks | Standard Lab Glassware | |
| Rotary Evaporator | N/A | |
| Buchner Funnel and Filter Paper | N/A | For collecting crystals. |
Protocol Workflow Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Benzylamino)-3-methylbutanoic Acid
Welcome to the dedicated technical support guide for the synthesis of 3-(Benzylamino)-3-methylbutanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable compound. Here, we will delve into the critical aspects of its synthesis, troubleshoot common issues, and provide evidence-based strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for synthesizing this compound is the conjugate addition of benzylamine to 3,3-dimethylacrylic acid. This reaction, a type of aza-Michael addition, is favored for its atom economy and relatively simple procedure.
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
Low yields can stem from several factors. Incomplete reaction is a common issue, often due to insufficient reaction time or suboptimal temperature. Side reactions, such as the formation of amides, can also consume starting materials and reduce the yield of the desired product. Additionally, issues during the workup and purification, like product loss during extraction or crystallization, can significantly impact the final isolated yield.
Q3: What are the key parameters to control for maximizing the yield?
To maximize the yield, careful control of reaction conditions is paramount. This includes optimizing the stoichiometry of the reactants, the choice of solvent, and the reaction temperature and time. A slight excess of one reagent, typically the less expensive one, can help drive the reaction to completion. The solvent should be chosen to ensure solubility of the starting materials while facilitating the reaction. Temperature and reaction time are interconnected; higher temperatures can speed up the reaction but may also promote side reactions.
Q4: How can I minimize the formation of byproducts?
Minimizing byproduct formation involves a combination of strategies. Running the reaction at the optimal temperature is crucial, as excessive heat can lead to degradation or unwanted side reactions. Ensuring the purity of the starting materials is also important, as impurities can sometimes act as catalysts for side reactions. Finally, a well-designed workup procedure is essential to selectively remove byproducts and unreacted starting materials.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Materials | 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Poor mixing of reactants. | 1. Monitor the reaction progress using TLC or another suitable analytical technique and extend the reaction time if necessary. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on conversion. 3. Ensure vigorous stirring throughout the reaction. |
| Formation of a Significant Amount of Amide Byproduct | 1. High reaction temperature. 2. Presence of a coupling agent impurity. | 1. Reduce the reaction temperature. Consider running the reaction at room temperature for a longer period. 2. Ensure the purity of your starting materials and solvents. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the workup solvents. 2. Emulsion formation during extraction. 3. Product oiling out instead of crystallizing. | 1. Adjust the pH of the aqueous phase during workup to ensure the product is in its least soluble form (zwitterionic or free base/acid). 2. Add a small amount of brine to the aqueous layer to break the emulsion. 3. Try different crystallization solvents or solvent mixtures. Seeding with a small crystal of the pure product can also induce crystallization. |
| Product Purity is Low After Purification | 1. Inefficient purification method. 2. Co-crystallization with impurities. | 1. If crystallization is ineffective, consider column chromatography for purification. 2. Recrystallize the product from a different solvent system. |
Experimental Protocol: Aza-Michael Addition of Benzylamine to 3,3-Dimethylacrylic Acid
This protocol details a standard procedure for the synthesis of this compound.
Materials:
-
3,3-Dimethylacrylic acid
-
Benzylamine
-
Toluene (or another suitable solvent)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-dimethylacrylic acid (1.0 equivalent) in toluene.
-
Addition of Benzylamine: Add benzylamine (1.1 equivalents) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for the specified time (typically several hours). Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with an aqueous HCl solution to remove unreacted benzylamine.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product using an aqueous NaOH solution to precipitate the product.
-
Collect the solid product by filtration.
-
-
Purification:
-
Wash the collected solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the pure this compound.
-
Dry the purified product under vacuum.
-
Diagram of the Experimental Workflow:
Caption: The aza-Michael addition mechanism for the synthesis of this compound.
In this reaction, the lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated carbonyl compound, 3,3-dimethylacrylic acid. This leads to the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product. The reaction is typically reversible, and driving it to completion often requires elevated temperatures or the removal of a product.
References
For further reading and a deeper understanding of the principles discussed, please refer to the following resources:
- Aza-Michael Addition: A comprehensive overview of the aza-Michael addition reaction, its mechanisms, and applications in organic synthesis. (A relevant, general organic chemistry textbook or review article would be cited here).
- Conjugate Addition Reactions: Detailed information on the broader class of conjugate addition reactions, providing context for the specific synthesis discussed. (A relevant, general organic chemistry textbook or review article would be cited here).
Technical Support Center: Synthesis of 3-(Benzylamino)-3-methylbutanoic Acid
Welcome to the technical support guide for the synthesis of 3-(Benzylamino)-3-methylbutanoic Acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable β-amino acid. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles to help you navigate common pitfalls and minimize side reactions.
Overview of Synthetic Routes
The synthesis of this compound, a substituted β-amino acid, can be approached through several established synthetic strategies. The most common and direct method is the Aza-Michael Addition , which involves the conjugate addition of benzylamine to an α,β-unsaturated carbonyl compound. An alternative, though often more complex for this specific target, is the Ritter Reaction , which constructs the N-alkyl amide bond from a nitrile and a stable carbocation source.[1][2] This guide will focus primarily on the Aza-Michael addition, as it is a frequently employed route where specific side reactions can significantly impact yield and purity.
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide: The Aza-Michael Addition Route
This section addresses common issues encountered during the synthesis of this compound via the conjugate addition of benzylamine to 3,3-dimethylacrylic acid or its esters.
Problem 1: My reaction yield is very low, and TLC/LC-MS analysis shows significant amounts of unreacted benzylamine and 3,3-dimethylacrylic acid.
-
Question: I've mixed my starting materials, heated them, but the conversion is poor. What is causing the low reactivity?
-
Answer: This issue typically points to three potential causes: insufficient activation, unfavorable reaction equilibrium, or steric hindrance.
-
Insufficient Activation/Unfavorable Reaction Conditions: The Michael addition of an amine to an α,β-unsaturated carbonyl is often reversible (a retro-Michael reaction can occur), especially at elevated temperatures.[3] Without a catalyst or under neutral conditions, the reaction can be slow. While the reaction can be performed neat or in a solvent like methanol, heating is often required, which can also favor the reverse reaction.[3]
-
Zwitterion Formation: When reacting a free carboxylic acid with an amine, a simple acid-base reaction can occur to form an ammonium carboxylate salt (a zwitterion). This deactivates the amine nucleophile and the Michael acceptor, effectively halting the reaction.
-
Steric Hindrance: The two methyl groups at the β-position of 3,3-dimethylacrylic acid create significant steric bulk, slowing the approach of the benzylamine nucleophile compared to less substituted acrylates.
Troubleshooting Steps:
-
Use an Ester: Start with methyl or ethyl 3,3-dimethylacrylate instead of the free acid.[4] This prevents the deactivating acid-base reaction and provides a more electrophilic Michael acceptor. The ester can be hydrolyzed to the desired carboxylic acid in a subsequent step.
-
Catalysis: The reaction can be promoted by a catalytic amount of base, such as 1,8-Diazabicycloundec-7-ene (DBU), which can increase the nucleophilicity of the amine without significantly promoting side reactions when used in catalytic amounts.[5]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for Michael additions by providing efficient and uniform heating.[3][5]
-
Problem 2: My mass spectrometry results show a major byproduct with a mass corresponding to the addition of two molecules of the acrylate to one benzylamine.
-
Question: I'm isolating a significant amount of a higher molecular weight impurity. What is this byproduct and how do I prevent it?
-
Answer: This is a classic side reaction in Michael additions involving primary amines. The desired product, this compound, is a secondary amine and remains nucleophilic. It can act as a Michael donor itself, reacting with a second molecule of the acrylate to form a tertiary amine byproduct, 3,3'-(benzylazanediyl)bis(3-methylbutanoic acid) .
Caption: Formation of the double-addition side product.
Problem 3: My NMR spectrum is clean, but after workup and purification, my yield is still low. Where is my product going?
-
Question: The reaction seems to work, but I lose a lot of material during purification. How can I improve my isolation protocol?
-
Answer: The target molecule is an amino acid, meaning it has both a basic amine group and an acidic carboxylic acid group. This amphoteric nature can make purification challenging, especially with standard extraction techniques.
-
Emulsion Formation: During aqueous workups, the amino acid can act as a surfactant, leading to the formation of stable emulsions that make phase separation difficult.
-
Solubility in Aqueous Layers: At neutral pH, the molecule exists as a zwitterion, which can have significant water solubility. During an extraction with an organic solvent and water, a substantial amount of product may remain in the aqueous phase.
-
Incorrect pH for Extraction: If you are performing a liquid-liquid extraction, the pH of the aqueous phase is critical.
-
To extract into an organic layer, the aqueous phase must be basified (e.g., with NaOH to pH > 10) to deprotonate the ammonium group, rendering the molecule neutral and more soluble in organic solvents.
-
To isolate the product in the aqueous layer, the solution should be acidified (e.g., with HCl to pH < 2) to protonate the carboxylate, making it a water-soluble ammonium salt.
-
Optimized Purification Protocol (Acid-Base Extraction):
-
After the reaction is complete (and the ester is hydrolyzed, if applicable), dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with 1M HCl to a pH of ~1-2. This will protonate the benzylamino group, moving the desired product into the aqueous phase as a salt. Neutral impurities (like the double-addition product) will remain in the organic layer.
-
Separate the layers and wash the organic layer with acidic water to recover any remaining product.
-
Combine the aqueous layers. Carefully basify with a base like 1M NaOH or NaHCO₃ until the product precipitates out at its isoelectric point (typically around neutral pH).
-
Filter the precipitated solid, wash with cold water, and dry under vacuum. Alternatively, adjust the pH to >10 and extract the neutral amino acid back into an organic solvent.
-
Frequently Asked Questions (FAQs)
-
Q1: Is it better to use 3,3-dimethylacrylic acid or its methyl ester as the starting material?
-
A: Using the methyl or ethyl ester is highly recommended.[4] It prevents the formation of an unreactive ammonium salt with benzylamine and avoids potential competitive amide formation. The ester can be easily hydrolyzed to the target carboxylic acid using aqueous base (e.g., LiOH, NaOH) as a final step.[6]
-
-
Q2: What is the best way to monitor the progress of this reaction?
-
A: Thin-Layer Chromatography (TLC) is effective. Use a mobile phase like ethyl acetate/hexanes. The product will have a different Rf value than the starting materials. Staining with ninhydrin can help visualize the amine-containing spots. For more precise monitoring, LC-MS is ideal as it can track the consumption of starting materials and the formation of both the desired product and key byproducts like the double-addition species.
-
-
Q3: Can the Ritter reaction be used for this synthesis?
-
A: In theory, yes, but it presents significant challenges for this specific target. A plausible Ritter approach would involve generating a tertiary carbocation from a precursor like 3,3-dimethylallyl alcohol, then trapping it with a cyanide source, followed by hydrolysis. However, the strongly acidic conditions required for the Ritter reaction can cause carbocation rearrangements and other side reactions, making it a less controlled and lower-yielding option for this structure compared to the Aza-Michael addition.[7]
-
Data Summary & Protocols
Table 1: Key Compounds and Potential Byproducts
| Compound | Structure | Molecular Weight | Common Analytical Signature |
| 3,3-Dimethylacrylic Acid | C₅H₈O₂ | 100.12 g/mol | Starting Material |
| Benzylamine | C₇H₉N | 107.15 g/mol | Starting Material |
| Target Product | C₁₂H₁₇NO₂ | 207.27 g/mol | Desired Product |
| Double-Addition Product | C₁₇H₂₅NO₂ (from ester) | 279.39 g/mol | High MW byproduct in MS |
Protocol: Optimized Aza-Michael Addition and Hydrolysis
This protocol is designed to minimize the formation of the double-addition byproduct and facilitate purification.
Step 1: Aza-Michael Addition
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1.1 eq).
-
Begin stirring and slowly add methyl 3,3-dimethylacrylate (1.0 eq) dropwise over 30 minutes at room temperature. An ice bath can be used to control any initial exotherm.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the acrylate is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature.
Step 2: Saponification (Ester Hydrolysis)
-
To the crude reaction mixture from Step 1, add methanol followed by an aqueous solution of lithium hydroxide (LiOH, 1.5 eq).
-
Stir the mixture at room temperature until hydrolysis of the ester is complete (monitor by TLC/LC-MS, typically 2-4 hours).
-
Remove the methanol under reduced pressure.
Step 3: Workup and Purification
-
Dilute the remaining aqueous residue with water and wash with ethyl acetate to remove any neutral, non-polar impurities.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~6-7. The product will precipitate as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to yield pure this compound.
Caption: Troubleshooting workflow for product purification.
References
-
Wikipedia. Ritter reaction. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
ResearchGate. Ritter Reaction: Recent Catalytic Developments | Request PDF. [Link]
-
Organic Chemistry Portal. Ritter Reaction (PDF). [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
YouTube. Ritter Reaction. [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
-
NIH National Library of Medicine. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]
-
ChemSynthesis. N-benzyl-2,2,3-trimethyl-1-phenyl-3-buten-1-amine. [Link]
-
MDPI. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. [Link]
-
ResearchGate. Aza-Michael addition of benzylamine to methyl acrylate 22. [Link]
-
WeylChem. 3,3-Dimethylacrylic acid methyl ester. [Link]
-
ResearchGate. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate. [Link]
-
NIH National Library of Medicine. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]
- Google Patents. CN1948279A - Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine.
-
PrepChem.com. Synthesis of N-benzylidenemethylamine. [Link]
-
MDPI. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. [Link]
-
Alfa Chemical Co., Ltd. Application and production of 3,3-Dimethylacrylic acid. [Link]
Sources
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. weylchem.com [weylchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 3-(Benzylamino)-3-methylbutanoic Acid
Welcome to the technical support center for the purification of 3-(Benzylamino)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this N-substituted β-amino acid. The information provided herein is curated to offer practical, field-proven insights and troubleshooting strategies rooted in fundamental chemical principles.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a chiral, non-proteinogenic β-amino acid. Its structure, featuring both a basic secondary amine and an acidic carboxylic acid, dictates its zwitterionic nature and amphoteric properties. Understanding these characteristics is paramount for developing an effective purification strategy.
-
Zwitterionic Nature: In the solid state and in solutions near its isoelectric point (pI), the molecule exists as a zwitterion, with a protonated aminium group and a deprotonated carboxylate group. This high polarity influences its solubility, making it more soluble in polar solvents like water and less soluble in nonpolar organic solvents. The pKa of the α-carboxyl group in similar amino acids is typically around 2-3, while the pKa of the α-ammonium ion is around 9-10[1][2]. The pI can be estimated as the average of these two pKa values[3].
-
pH-Dependent Solubility: The solubility of this compound is highly dependent on the pH of the solution.
-
Acidic Conditions (pH < pI): The carboxylate group is protonated, resulting in a net positive charge. The compound will exist as a cationic species and will be more soluble in aqueous acidic solutions.
-
Basic Conditions (pH > pI): The aminium group is deprotonated, leading to a net negative charge. The compound will exist as an anionic species and will be more soluble in aqueous basic solutions.
-
At the Isoelectric Point (pH ≈ pI): The molecule has a net zero charge, and its solubility in water is at a minimum. This principle is fundamental to purification by isoelectric precipitation.
-
II. Common Synthetic Routes and Potential Impurities
A robust purification strategy begins with an understanding of the potential impurities originating from the synthetic route. The most probable syntheses for this compound are variations of the Strecker synthesis or reductive amination.
A. Modified Strecker Synthesis
This route would likely involve the reaction of a ketone (e.g., acetone), benzylamine, and a cyanide source (e.g., KCN), followed by hydrolysis of the resulting α-aminonitrile[4][5][6][7].
Potential Impurities:
-
Unreacted Starting Materials: Benzylamine, acetone.
-
Byproducts of Nitrile Hydrolysis: Amide intermediates.
-
Side-Reaction Products: Products from the polymerization of acetone or cyanide side reactions.
B. Reductive Amination
This approach involves the reaction of 3-amino-3-methylbutanoic acid with benzaldehyde in the presence of a reducing agent (e.g., NaBH₃CN, H₂/Pd-C)[8][9][10][11].
Potential Impurities:
-
Unreacted Starting Materials: 3-amino-3-methylbutanoic acid, benzaldehyde.
-
Over-alkylation Products: Dibenzylamino derivative (tertiary amine).
-
Reducing Agent Residues and Byproducts: Borate salts, etc.
-
Side-Reaction Products: Benzyl alcohol (from reduction of benzaldehyde).
III. Troubleshooting Guide: Purification Strategies
This section provides a question-and-answer formatted guide to address specific issues encountered during the purification of this compound.
A. Crystallization and Recrystallization
Q1: My crude product is an oil and won't crystallize. What should I do?
A1: Oiling out is a common problem, especially with impure samples. Here's a systematic approach to induce crystallization:
-
Purity Assessment: First, assess the purity of your crude product using techniques like TLC or ¹H NMR. Significant amounts of impurities can inhibit crystallization. A preliminary purification by column chromatography might be necessary.
-
Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve the compound at high temperatures but not at low temperatures.
-
Single Solvent System: Test a range of solvents with varying polarities. Given the zwitterionic nature, polar protic solvents (water, ethanol, methanol) or mixtures with less polar solvents are good starting points.
-
Binary Solvent System: If a single solvent is not effective, a binary system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common binary systems for amino acids include ethanol/water, methanol/diethyl ether, and isopropanol/hexane[12].
-
-
pH Adjustment (Isoelectric Precipitation): This is a powerful technique for zwitterionic compounds.
-
Dissolve the crude product in an acidic aqueous solution (e.g., dilute HCl) or a basic aqueous solution (e.g., dilute NaOH).
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a base (if starting from an acidic solution) or an acid (if starting from a basic solution) dropwise with vigorous stirring until you reach the estimated isoelectric point (pI). The product should precipitate out of the solution.
-
Monitor the pH closely during this process.
-
-
Seeding: If you have a small amount of pure, crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
Q2: My product crystallizes, but the purity is still low. How can I improve it?
A2: This indicates that impurities are co-crystallizing with your product.
-
Optimize the Recrystallization Solvent: A different solvent or solvent system may have a better differential solubility for your product and the impurities.
-
Multiple Recrystallizations: A second or even third recrystallization can significantly improve purity, although it will lead to some loss of yield.
-
Activated Carbon Treatment: If you have colored impurities, dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering the hot solution through celite can remove these impurities before crystallization.
-
Pre-purification: If significant impurities remain, a preliminary purification step like column chromatography may be necessary before the final crystallization.
B. Column Chromatography
Q3: My compound is streaking on the silica gel TLC plate and I'm getting poor separation in my column. What's happening?
A3: The polar amino and carboxylic acid groups in your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking and poor separation.
-
Use a Modified Eluent: Add a small amount of a polar, and slightly acidic or basic, modifier to your eluent to improve peak shape and reduce tailing.
-
For acidic compounds: Adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can help to protonate the carboxylate and reduce its interaction with the silica.
-
For basic compounds: Adding a small amount of triethylamine or pyridine (0.1-1%) can compete with the amine for binding to the acidic sites on the silica.
-
-
Consider Reverse-Phase Chromatography: Reverse-phase chromatography on a C18-functionalized silica gel is often a better choice for polar and ionizable compounds like amino acids. The mobile phase is typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a pH modifier like trifluoroacetic acid (TFA) or formic acid to ensure a consistent ionization state of the analyte.
-
Ion-Exchange Chromatography: This is a highly effective technique for separating charged molecules like amino acids.
-
Cation-Exchange Chromatography: At a pH below the pI of your compound, it will have a net positive charge and can bind to a cation-exchange resin. You can then elute it by increasing the salt concentration or the pH of the mobile phase.
-
Anion-Exchange Chromatography: At a pH above the pI, your compound will have a net negative charge and can bind to an anion-exchange resin. Elution is achieved by increasing the salt concentration or decreasing the pH.
-
C. Chiral Separation
Q4: My product is a racemic mixture. How can I separate the enantiomers?
A4: The separation of enantiomers, or chiral resolution, is a critical step if a single enantiomer is desired.
-
Diastereomeric Salt Formation and Crystallization: This is a classical and often scalable method.
-
React the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.
-
These diastereomers will have different physical properties, including solubility.
-
Fractional crystallization can then be used to separate the less soluble diastereomer.
-
The resolving agent is then removed by an acid-base extraction to yield the pure enantiomer.
-
Common chiral resolving agents for amino acids include tartaric acid, mandelic acid, and chiral amines like brucine or (R/S)-1-phenylethylamine. The choice of resolving agent and solvent is often empirical and requires screening.
-
-
Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers.
-
Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available that can separate enantiomers of amino acids and their derivatives. These include polysaccharide-based phases (e.g., cellulose or amylose derivatives), protein-based phases, and cyclodextrin-based phases[13][14][15][16]. The choice of column and mobile phase will depend on the specific properties of your molecule.
-
Chiral Mobile Phase Additives: A chiral selector can be added to the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.
-
IV. Experimental Protocols and Data
Protocol 1: Purification by Isoelectric Precipitation
-
Dissolve the crude this compound in a minimum amount of 1 M HCl.
-
If the solution is colored, add a small amount of activated carbon, stir for 10-15 minutes, and filter through a pad of celite.
-
Slowly add 1 M NaOH dropwise with vigorous stirring. Monitor the pH of the solution.
-
A precipitate will begin to form as the pH approaches the isoelectric point (pI). Continue adding NaOH until precipitation is complete.
-
Check the pH to ensure you are at the pI (a good starting point for optimization is a pH range of 5.5-6.5).
-
Stir the resulting suspension in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake with cold water, followed by a small amount of a cold, water-miscible organic solvent like ethanol or acetone to aid in drying.
-
Dry the purified product under vacuum.
Protocol 2: General Procedure for Column Chromatography (Reverse-Phase)
-
Column: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might start at 5-10% B and increase to 100% B over 20-30 minutes.
-
Sample Preparation: Dissolve the crude product in a small amount of the initial mobile phase.
-
Loading: Load the sample onto the equilibrated column.
-
Elution: Run the gradient and collect fractions.
-
Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The TFA or formic acid can often be removed by co-evaporation with a suitable solvent or by lyophilization.
| Purification Method | Advantages | Disadvantages | Best For |
| Crystallization | Scalable, cost-effective, can yield very high purity. | Can be time-consuming to optimize, may not be effective for all compounds or impurity profiles. | Final purification step for removing minor impurities. |
| Column Chromatography | Versatile, can separate complex mixtures. | Can be resource-intensive (solvents, stationary phase), may not be easily scalable. | Initial purification of crude mixtures with multiple components. |
| Chiral Resolution | Necessary for obtaining single enantiomers. | Can be complex and require specialized reagents or equipment. | Applications requiring stereochemically pure compounds. |
V. Visualizations
Workflow for Troubleshooting Crystallization
Sources
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker_amino_acid_synthesis [chemeurope.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 13. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
Optimizing reaction conditions for "3-(Benzylamino)-3-methylbutanoic Acid" synthesis
Welcome to the technical support center for the synthesis of 3-(benzylamino)-3-methylbutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent and efficient method for synthesizing β-amino acids like the target molecule is the aza-Michael addition (conjugate addition).[1][2] This reaction involves the addition of an amine (benzylamine) to an α,β-unsaturated carbonyl compound (3,3-dimethylacrylic acid or its ester). This approach is favored for its atom economy and straightforward execution.
Q2: What are the critical starting materials and their required purity?
The primary starting materials are Benzylamine and a 3,3-dimethylacrylic acid derivative .
| Starting Material | Recommended Purity | Key Considerations |
| Benzylamine | >99% | Should be colorless. A yellow tint may indicate oxidation products (e.g., benzaldehyde, dibenzylimine), which can lead to side reactions. Consider distillation if purity is questionable. |
| 3,3-Dimethylacrylic Acid (or Methyl/Ethyl Ester) | >98% | The acid can be used directly, but using the corresponding methyl or ethyl ester (e.g., methyl 3,3-dimethylacrylate) often leads to cleaner reactions and easier purification.[3] Ensure it is free from polymeric impurities. |
Q3: What is the underlying mechanism of the aza-Michael addition for this synthesis?
The reaction proceeds via a nucleophilic conjugate addition. The lone pair of electrons on the nitrogen atom of benzylamine attacks the β-carbon of the α,β-unsaturated system. This breaks the carbon-carbon double bond, with the electron density being pushed onto the carbonyl oxygen. A subsequent proton transfer step, typically involving the solvent or another amine molecule, neutralizes the resulting enolate to yield the final β-amino acid product.
Caption: Figure 1. Aza-Michael Addition Mechanism
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A low yield is one of the most common issues. The root cause often lies in reaction kinetics, reagent stability, or workup procedures.
Potential Cause A: Inefficient Reaction Conditions
The conjugate addition of amines can be slow, especially without catalysis or thermal activation.
-
Solution 1: Thermal Activation. Many aza-Michael additions benefit from heating. Reactions performed at room temperature may stall or proceed very slowly. Consider heating the reaction mixture to 50-80 °C. For more challenging substrates, microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields.[3][4]
-
Solution 2: Use a Catalyst. While the reaction can proceed neat (without a catalyst), a mild base can facilitate the reaction. A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in catalytic amounts (e.g., 0.2 equivalents) can significantly improve reaction rates.[4][5]
-
Solution 3: Solvent-Free Conditions. Interestingly, running the reaction neat (solvent-free) by simply mixing benzylamine and the acrylic ester can be highly effective, especially with heating.[1][4] This increases the concentration of reactants, driving the reaction forward.
Potential Cause B: Competing Side Reactions
At elevated temperatures, or if the starting materials are impure, side reactions can consume reagents and reduce the yield of the desired product.
-
Solution: Control Reaction Temperature. Avoid excessive heating (e.g., >150 °C), which can lead to decomposition or the formation of undesired byproducts.
-
In-Process Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This allows you to stop the reaction once the starting material is consumed, preventing the formation of degradation products over extended heating times.
Caption: Figure 2. Troubleshooting Workflow for Low Yield
Problem 2: Product is Impure (Presence of Side Products or Unreacted Starting Material)
Even with a good yield, product purity is paramount. Impurities often arise from unreacted starting materials or the formation of closely related side products.
Potential Cause A: Unreacted Starting Materials
The reaction may not have gone to completion, leaving residual benzylamine or the acrylic acid derivative.
-
Solution 1: Purification by Recrystallization. this compound is a crystalline solid. Recrystallization is an excellent method for purification. A mixed solvent system, such as Ethanol/Water or Isopropanol/Hexane, is often effective. Dissolve the crude product in the minimum amount of hot alcohol and slowly add the anti-solvent (water or hexane) until turbidity persists. Cool slowly to allow for crystal formation.
-
Solution 2: Acid-Base Extraction. If the product is the ester, it can be separated from the acidic starting material (3,3-dimethylacrylic acid) by washing the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The basic benzylamine starting material can be removed by washing with a dilute aqueous acid (e.g., 1M HCl). Note: This applies if the product is the ester. If the final product is the carboxylic acid, this technique requires careful pH control.
Potential Cause B: Formation of Double Addition Product
Primary amines like benzylamine can potentially react with two molecules of the Michael acceptor, leading to a tertiary amine byproduct, Benzyl-bis(3-methyl-3-carboxypropyl)amine.
-
Solution: Control Stoichiometry. Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents of benzylamine) to ensure the acrylic derivative is fully consumed. However, avoid a large excess of the amine, which can complicate purification. A 1:1 stoichiometry is often sufficient, especially with extended reaction times.[3]
Experimental Protocols
Protocol 1: Optimized Synthesis of Methyl 3-(Benzylamino)-3-methylbutanoate
This protocol details the synthesis of the methyl ester, which can then be hydrolyzed to the final carboxylic acid product in a subsequent step.
-
Reagent Preparation:
-
Reaction:
-
Heat the mixture in an oil bath set to 75 °C.
-
Stir vigorously for 4-6 hours.
-
-
Monitoring:
-
Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The product spot should be significantly more polar than the starting acrylate.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the mixture in 100 mL of Ethyl Acetate.
-
Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess benzylamine.
-
Wash with saturated NaHCO₃ solution (1 x 50 mL) to remove any acidic impurities.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
The product can be further purified by silica gel column chromatography if necessary.
-
Protocol 2: Saponification to this compound
-
Hydrolysis:
-
Dissolve the crude methyl ester from Protocol 1 in 100 mL of methanol.
-
Add a solution of sodium hydroxide (5.3 g, 131 mmol) in 25 mL of water.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates complete consumption of the starting ester.
-
-
Isolation:
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water.
-
Wash with 50 mL of dichloromethane or ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~5-6 with 6M HCl. The product will precipitate as a white solid.
-
Stir the slurry in the ice bath for 30 minutes.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 30 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) if further purification is required.
-
References
-
Cárdenas-Pérez, S., et al. (2012). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. Available at: [Link]
-
Research Square. (2022). Conjugate addition of benzyl amine and methyl acrylate using different solvents. Research Square. Available at: [Link]
-
Corral-Bautista, C., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Processes. Available at: [Link]
-
MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. Available at: [Link]
-
ResearchGate. (2023). Aza-Michael addition of benzylamine to methyl acrylate 22. ResearchGate. Available at: [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry. Available at: [Link]
Sources
"3-(Benzylamino)-3-methylbutanoic Acid" byproduct identification and removal
Welcome to the technical support center for the synthesis and purification of 3-(benzylamino)-3-methylbutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a specific focus on identifying and removing critical process-related byproducts. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Synthesis & Byproduct Formation
Q1: What is a reliable and common method for synthesizing this compound, and what are the expected byproducts?
A common and robust method for synthesizing N-substituted β-amino acids like this compound is through the reductive amination of a β-keto ester, followed by saponification.[1][2] This multi-step process, while effective, can generate a predictable profile of byproducts if not perfectly optimized.
The most logical pathway starts with ethyl 3,3-dimethylacrylate or a β-keto ester like ethyl 3-methyl-3-oxobutanoate. A more direct and illustrative route involves the reductive amination of ethyl 4-methyl-3-oxopentanoate with benzylamine.
The General Reaction Scheme:
-
Imine/Enamine Formation: Reaction of ethyl 4-methyl-3-oxopentanoate with benzylamine to form an intermediate imine or the more stable enamine.
-
Reduction: In-situ reduction of the C=N bond of the intermediate using a selective reducing agent.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.
Based on this pathway, several byproducts can arise:
-
Unreacted Starting Materials: Ethyl 4-methyl-3-oxopentanoate and benzylamine.
-
Intermediate Enamine: A stable intermediate that may persist if the reduction is incomplete.
-
Over-reduction Product: Reduction of the keto group to a hydroxyl group before amination, leading to ethyl 3-hydroxy-4-methylpentanoate.
-
Dimerization/Side Products: Self-condensation of the starting ketone or side reactions involving the reducing agent. For instance, using sodium cyanoborohydride can sometimes lead to cyanide addition byproducts.[1][3]
Byproduct Identification & Analysis
Q2: How can I use ¹H NMR spectroscopy to confirm my product structure and identify common byproducts?
¹H NMR is an indispensable tool for real-time reaction monitoring and final product analysis. The spectrum of the desired product has several distinct features, while byproducts will show characteristic, often overlapping, signals.
Expected ¹H NMR Signals for this compound (in CDCl₃, ~400 MHz):
-
~7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.
-
~3.80 ppm (s, 2H): Methylene protons (CH₂) of the benzyl group.
-
~2.50 ppm (s, 2H): Methylene protons (CH₂) alpha to the carboxylic acid.
-
~1.20 ppm (s, 6H): Two equivalent methyl groups (CH₃) at the C3 position.
-
Broad singlet (variable): The carboxylic acid proton (COOH) and the amine proton (NH), which may exchange with moisture. A D₂O shake experiment can confirm these peaks as they will disappear.[4]
Table 1: Key ¹H NMR Signals for Byproduct Identification
| Compound/Byproduct | Key Distinguishing ¹H NMR Signals (ppm) | Rationale for Signal |
| Ethyl 4-methyl-3-oxopentanoate | ~4.15 (q, 2H), ~1.25 (t, 3H) | Quartet and triplet of the ethyl ester group. |
| Benzylamine | ~3.85 (s, 2H), ~1.5 (br s, 2H) | Benzylic CH₂ and the broad NH₂ signal. |
| Intermediate Enamine | ~4.5-5.5 (s, 1H) | Vinylic proton of the C=C bond. |
| Ethyl 3-hydroxy-4-methylpentanoate | ~3.6-4.0 (m, 1H) | Proton on the carbon bearing the hydroxyl group (CH-OH). |
Q3: What is a good starting point for developing an HPLC method to assess the purity of my crude product?
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is ideal for separating the polar product from less polar starting materials and byproducts.[5][6]
Protocol: Initial RP-HPLC Purity Assessment
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid modifier improves peak shape for the amine and carboxylic acid.
-
Solvent B: Acetonitrile (ACN) or Methanol.
-
-
Gradient Elution: A gradient is necessary to resolve compounds with different polarities.
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm (for the carboxyl group) and 254 nm (for the aromatic ring).
-
Sample Preparation: Dissolve the crude sample in a 50:50 mixture of Water:Acetonitrile at approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[6]
This method should provide good initial separation. The expected elution order would be: Product (most polar) > Benzylamine > Ethyl 4-methyl-3-oxopentanoate (least polar) . Method optimization may be required to resolve closely eluting impurities.[6]
Troubleshooting & Purification
Q4: My reaction is complete, but the crude product is only ~70% pure. What is the best strategy for purification?
A purity of ~70% suggests significant amounts of byproducts or unreacted starting materials. A multi-step purification strategy is often required.
Protocol: Purification via Acid-Base Extraction
This technique leverages the amphoteric nature of the amino acid product to separate it from neutral or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The desired amino acid and any unreacted benzylamine will move to the aqueous layer, leaving neutral impurities (like the starting keto ester) in the organic layer.
-
Basification & Re-extraction: Collect the acidic aqueous layer. Carefully adjust the pH to ~10-11 with a base like 2M NaOH. This deprotonates the benzylamine. Extract this basic solution again with ethyl acetate or DCM. The unreacted benzylamine will move back into the organic layer.
-
Isoelectric Point Precipitation: Carefully adjust the pH of the remaining aqueous layer to the isoelectric point (pI) of the amino acid (typically around pH 6-7). The product should precipitate out of the solution as a zwitterion.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Q5: After extraction, my product is ~95% pure but contains a stubborn, closely-related impurity. How can I remove it?
For removing minor, structurally similar impurities, recrystallization is the most effective and scalable method. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurity remains in the solution (the mother liquor).
Protocol: Recrystallization of this compound
-
Solvent Screening: Test solubility in various solvents. A good starting point is a mixed solvent system, such as Ethanol/Water or Isopropanol/Hexane .
-
Dissolution: In a flask, add the crude solid and the minimum amount of the hot primary solvent (e.g., ethanol) required to achieve complete dissolution.
-
Induce Crystallization: While the solution is still warm, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid. Add a few more drops of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath or refrigerator for several hours to maximize crystal formation. Slow cooling is critical for forming pure, well-defined crystals.
-
Isolation & Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture. Dry the purified crystals in a vacuum oven.
-
Purity Check: Analyze the purity of the recrystallized product and the mother liquor by HPLC to confirm the successful removal of the impurity.
By methodically applying these analytical and purification strategies, you can effectively troubleshoot the synthesis of this compound and achieve a final product of high purity suitable for demanding research and development applications.
References
-
Wikipedia. Ritter reaction. [Link]
-
OpenOChem Learn. Ritter Reaction. [Link]
-
chemeurope.com. Strecker amino acid synthesis. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). [Link]
-
Organic Chemistry Portal. Ritter Reaction PDF. [Link]
-
Chem-Station. Strecker Amino Acid Synthesis Mechanism & Examples. [Link]
-
Chemical Synthesis Database. 2-acetamido-3-benzylsulfanyl-3-methylbutanoic acid. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). [Link]
-
ResearchGate. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate. [Link]
-
YouTube. Ritter Reaction. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Aeticon. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
- Google Patents.
-
NIH. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
- Google Patents. Process for the synthesis of 3,3-dimethyl-butyric acid.
-
Asia Pacific Academy of Science Pte. Ltd. Review on the modern analytical advancements in impurities testing. [Link]
-
YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
IJMRA. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]
-
ATB. 3-Methylbutanoicacid | C5H10O2 | MD Topology | NMR | X-Ray. [Link]
-
SHIMADZU CORPORATION. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
-
Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]
- Google Patents. Processes for reducing impurities in lacosamide.
-
Austin Publishing Group. Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Enhancing the Chiral Purity of 3-(Benzylamino)-3-methylbutanoic Acid
Here is the technical support center for enhancing the chiral purity of 3-(Benzylamino)-3-methylbutanoic Acid.
Welcome to the technical support center for the chiral purity enhancement of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols for common challenges encountered during the chiral resolution and analysis of this and similar β-amino acids.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its chiral purity critical?
This compound is a β-amino acid. The carbon atom to which the amino and methyl groups are attached is a stereocenter, meaning the molecule exists as two non-superimposable mirror images called enantiomers (R and S forms). In drug development, enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, regulatory agencies require chiral drugs to be single enantiomers, making the enhancement of chiral purity a critical step in its synthesis for pharmaceutical applications.
Q2: What are the primary methods for separating the enantiomers of this compound?
The most common and industrially scalable method for separating enantiomers of chiral acids or amines is diastereomeric salt resolution .[2][3] This process involves reacting the racemic mixture of the amino acid with an enantiomerically pure chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[2][3] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[2][3] After separation, the desired enantiomer of the amino acid is recovered by breaking the salt. Other methods include chiral chromatography, though this is more common at the analytical or small preparative scale.
Q3: How is the enantiomeric excess (% ee) of this compound typically determined?
The standard method for determining the enantiomeric excess (% ee) is chiral High-Performance Liquid Chromatography (HPLC) .[1] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute from the column at different times.[4] The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for precise calculation of the % ee. Other methods, such as NMR spectroscopy using chiral derivatizing or solvating agents, can also be used.[5][6]
Q4: What are some common issues encountered during the chiral resolution of this compound?
Common challenges during diastereomeric salt resolution include:
-
No crystallization: The diastereomeric salts may be too soluble in the chosen solvent.[7]
-
Oiling out: The salt separates as a liquid phase instead of a solid, often due to high supersaturation or temperature.[8]
-
Poor resolution (low diastereomeric excess): This can occur if both diastereomeric salts have similar solubilities or if they form a solid solution, where the crystal lattice of the less soluble salt incorporates the more soluble one.[8]
-
Low yield: The yield of the desired enantiomer is theoretically limited to 50% in a classical resolution.[3]
Q5: What safety precautions should be taken when working with this compound and the reagents for its resolution?
Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many resolving agents (e.g., tartaric acid, mandelic acid) are acidic or basic and should be handled with care. Solvents used in crystallization and HPLC are often flammable and/or volatile, so work should be conducted in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Part 2: Troubleshooting Guides
Scenario 1: Poor Resolution with Diastereomeric Salts
Symptom: After attempting crystallization, you observe low or no improvement in diastereomeric excess (de), or the salt fails to crystallize altogether.
This is a frequent challenge in chiral resolution, often stemming from suboptimal selection of the resolving agent or solvent system.
Troubleshooting Workflow
Sources
- 1. Determination of Enantiomeric Excess via 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting HPLC Separation of 3-(Benzylamino)-3-methylbutanoic Acid
Welcome to the technical support center for the HPLC analysis of 3-(Benzylamino)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the chromatographic separation of this zwitterionic analyte. The following content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
Understanding the Analyte: this compound
Before delving into troubleshooting, it is critical to understand the physicochemical properties of this compound. This molecule possesses both a carboxylic acid and a secondary amine group, making it a zwitterion. Its behavior in solution, and therefore its chromatographic retention, is highly dependent on the pH of the mobile phase.
Structure:
Predicted Physicochemical Properties:
| Property | Predicted Value | Source |
| pKa (Carboxylic Acid) | ~4.5 | Chemicalize[1][2] |
| pKa (Amine) | ~10.2 | Chemicalize[1][2] |
| Aqueous Solubility | Low | Inferred from related structures |
| Molecular Weight | 207.27 g/mol | Appchem[3] |
These predicted values are crucial for method development and troubleshooting. The zwitterionic nature of the molecule means it can carry a net positive charge, a net negative charge, or be neutral, depending on the pH.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing a very early, poorly retained, or even no peak for my analyte on a standard C18 column. What is happening?
Answer:
This is a classic issue when analyzing polar, zwitterionic compounds like this compound on traditional reversed-phase columns. The problem stems from the analyte's high polarity and its charge state at typical mobile phase pH values.
Causality:
-
High Polarity: Zwitterions are inherently polar due to their charged functional groups. Standard C18 stationary phases separate compounds based on hydrophobicity. Highly polar analytes have weak interactions with the nonpolar stationary phase and are therefore poorly retained, eluting at or near the solvent front.[4]
-
Ionic Repulsion: At a mobile phase pH between the two pKa values (approximately 4.5 and 10.2), the molecule exists as a zwitterion with both positive and negative charges. However, if the pH is not carefully controlled, the analyte may carry a net charge that can lead to ionic repulsion from the stationary phase surface, further reducing retention.
Troubleshooting Workflow:
Detailed Protocols:
Protocol 1: Mobile Phase pH Adjustment (for Reversed-Phase)
-
Low pH Approach:
-
Prepare a mobile phase with a pH of approximately 2.5-3.5 using an appropriate buffer (e.g., 20 mM phosphate or formate). At this pH, the carboxylic acid group will be protonated (neutral), and the amine group will be protonated (positive charge). This can increase retention through interaction with residual silanols on the C18 phase, although peak tailing may occur.
-
-
High pH Approach (Use with caution and a pH-stable column):
-
Prepare a mobile phase with a pH of approximately 9.5-10.5 using a suitable buffer (e.g., ammonium carbonate). This will deprotonate the amino group (neutral) and the carboxylic acid group will be deprotonated (negative charge). This approach is less common and requires a column stable at high pH.
-
Protocol 2: Switching to an Alternative Chromatography Mode
-
Hydrophilic Interaction Chromatography (HILIC):
-
Column: Use a HILIC column (e.g., amide, cyano, or bare silica).
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of aprotic organic solvent (like acetonitrile) and a small amount of aqueous buffer. For example, start with 80-95% acetonitrile in a 10-20 mM ammonium formate or acetate buffer. HILIC is well-suited for retaining highly polar compounds.[5]
-
-
Mixed-Mode Chromatography:
Q2: My peak shape is terrible! I'm observing significant tailing or fronting.
Answer:
Poor peak shape is a common problem in HPLC and can have multiple causes, especially with a multifunctional analyte like this compound.
Causality:
-
Peak Tailing:
-
Secondary Interactions: The positively charged amine group (at low to neutral pH) can interact with deprotonated, acidic silanol groups on the surface of silica-based columns. This strong, undesirable interaction leads to peak tailing.[8]
-
Mobile Phase pH too close to pKa: If the mobile phase pH is very close to the pKa of either the carboxylic acid or the amine, the analyte will exist as a mixture of ionized and non-ionized forms, which can lead to peak broadening or tailing.[9]
-
-
Peak Fronting:
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, causing the peak to front.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.[10]
-
Troubleshooting Workflow:
Detailed Protocols:
Protocol 3: Addressing Peak Tailing
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa values to ensure a single ionic species predominates.
-
Use a Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase. The TEA will interact with the active silanol sites on the stationary phase, masking them from the analyte and improving peak shape.
-
Employ an End-capped Column: Use a high-quality, end-capped C18 column. End-capping is a process that covers many of the residual silanol groups, reducing the potential for secondary interactions.
Protocol 4: Correcting Peak Fronting
-
Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:5, 1:10, 1:50) and inject them. If the peak shape improves with dilution, the original sample was overloaded.
-
Modify Sample Solvent: If possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will dissolve the analyte.
Q3: I need to separate potential stereoisomers of this compound. How should I approach this?
Answer:
The separation of enantiomers or diastereomers requires a chiral environment. This can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. Using a CSP is the more common and generally more effective approach.
Causality:
-
Chiral Recognition: Enantiomers have identical physicochemical properties in an achiral environment. To separate them, a chiral selector (the stationary phase or a mobile phase additive) is needed to form transient diastereomeric complexes with the enantiomers. These complexes have different stabilities, leading to different retention times.
Experimental Approach:
Protocol 5: Chiral Separation
-
Column Selection:
-
Polysaccharide-based CSPs: Columns with derivatized cellulose or amylose are a good starting point for many chiral separations.
-
Crown Ether-based CSPs: These are particularly effective for the separation of compounds with primary amine groups.
-
-
Mobile Phase Considerations:
-
Normal Phase: Often provides better selectivity for chiral separations. Typical mobile phases consist of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be needed to improve peak shape.
-
Reversed Phase: Can also be effective. A typical mobile phase would be a mixture of acetonitrile or methanol with an aqueous buffer.
-
-
Method Development:
-
Screen different CSPs with a standard mobile phase to find one that shows some selectivity.
-
Once a suitable column is identified, optimize the mobile phase composition (e.g., the type and percentage of alcohol modifier in normal phase, or the organic content and pH in reversed phase) to improve resolution.
-
Summary of Recommended Starting Conditions
| Parameter | Reversed-Phase | HILIC | Mixed-Mode |
| Column | C18 (end-capped) | Amide, Cyano, or Silica | C18 with Cation-Exchange |
| Mobile Phase A | 20 mM Phosphate or Formate Buffer | 10-20 mM Ammonium Formate/Acetate | 20 mM Phosphate or Formate Buffer |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile | Acetonitrile or Methanol |
| pH | 2.5-3.5 | 3.0-6.0 | 2.5-4.0 |
| Gradient | Start with a shallow gradient (e.g., 5-50% B over 20 min) | Start with high organic (e.g., 95-70% B over 20 min) | Start with a shallow gradient (e.g., 10-60% B over 20 min) |
References
- SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
- PubMed.
- Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- Mixed-Mode Chromatography and St
-
MarvinSketch. [Link]
-
Chemicalize. Instant Cheminformatics Solutions. [Link]
-
Chemaxon. pKa calculation. [Link]
-
LCGC International. Mixed-Mode HPLC Separations: What, Why, and How. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
Shodex. HPLC Troubleshooting Guide & HILIC Best Practices. [Link]
-
ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
-
Appchem. This compound. [Link]
Sources
- 1. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 3. appchemical.com [appchemical.com]
- 4. Predicting Solubility | Rowan [rowansci.com]
- 5. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 6. Item - Prediction of pKa from chemical structure using free and open-source tools - figshare - Figshare [figshare.com]
- 7. chemaxon.com [chemaxon.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-(Benzylamino)-3-methylbutanoic Acid
Welcome to our dedicated technical support guide for the synthesis of 3-(Benzylamino)-3-methylbutanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this valuable β-amino acid intermediate. As specialists in synthetic chemistry, we understand the nuances and challenges that can arise during multi-step syntheses. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential stability issues and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively avoid future setbacks.
Troubleshooting Guide: Navigating Synthesis Challenges
This section is structured to address specific problems you may encounter at different stages of the synthesis, which typically proceeds via a modified Strecker reaction followed by nitrile hydrolysis.
Stage 1: Aminonitrile Formation (Strecker-type Reaction)
The initial step involves the three-component reaction of 3-methyl-2-butanone, benzylamine, and a cyanide source to form the intermediate, 3-(benzylamino)-3-methylbutanenitrile.
Q1: My reaction to form the aminonitrile intermediate is showing low yield and multiple side products by TLC/LC-MS. What's going wrong?
A1: This is a common issue often related to the stability of the iminium ion intermediate and the reaction equilibrium. Here are several factors to investigate:
-
Iminium Ion Formation: The condensation of 3-methyl-2-butanone and benzylamine to form the corresponding iminium ion is a reversible process. Inefficient formation of this intermediate will lead to poor conversion.
-
Causality: Water is a byproduct of imine formation. If not effectively removed, it can hydrolyze the iminium ion back to the starting materials.
-
Troubleshooting Protocol:
-
Azeotropic Water Removal: If your solvent system allows (e.g., toluene, cyclohexane), use a Dean-Stark apparatus to drive the equilibrium towards the iminium ion.
-
Use of a Dehydrating Agent: The addition of a mild dehydrating agent like anhydrous MgSO₄ or molecular sieves can effectively scavenge water.
-
Pre-formation of the Imine: Consider reacting the ketone and benzylamine first to form the imine before adding the cyanide source. This can sometimes lead to a cleaner reaction.[1][2]
-
-
-
Cyanide Source and Addition: The choice and handling of your cyanide source are critical.
-
Causality: Traditional sources like KCN or NaCN can have limited solubility in organic solvents. Trimethylsilyl cyanide (TMSCN) is a common alternative that is more soluble but requires careful handling due to its sensitivity to moisture.
-
Troubleshooting Protocol:
-
TMSCN: If using TMSCN, ensure your reaction is under an inert atmosphere (N₂ or Ar) and all reagents and solvents are anhydrous.
-
Phase-Transfer Catalyst: If using KCN/NaCN with an organic solvent, consider adding a phase-transfer catalyst like a quaternary ammonium salt to improve the transport of the cyanide anion into the organic phase.
-
-
-
Side Reactions: Ketones can undergo self-condensation (aldol reaction) under certain conditions, although this is less common for sterically hindered ketones like 3-methyl-2-butanone.
Q2: I've isolated the aminonitrile intermediate, but it seems to be degrading upon storage. Is this expected?
A2: Yes, α-aminonitriles can exhibit limited stability.
-
Causality: The aminonitrile can be in equilibrium with the iminium ion and cyanide, especially in the presence of trace acid or base. This reverse reaction can lead to decomposition over time. They are also known to potentially release cyanide under various conditions.[1]
-
Troubleshooting Protocol:
-
Immediate Use: It is best practice to use the aminonitrile intermediate in the subsequent hydrolysis step as soon as possible after its formation and isolation.
-
Storage Conditions: If storage is unavoidable, keep the compound under an inert atmosphere, at low temperature (-20°C), and protected from light and moisture. Avoid acidic or basic environments.
-
Stage 2: Nitrile Hydrolysis
This critical step converts the aminonitrile to the final carboxylic acid product. The choice between acidic and basic conditions has significant implications for product stability and purity.
Q3: My acidic hydrolysis of the aminonitrile is giving a low yield of the desired amino acid and appears to be creating multiple degradation products.
A3: Harsh acidic conditions, while effective for nitrile hydrolysis, can be detrimental to the final product.
-
Causality: β-Amino acids can be susceptible to degradation under strong acidic conditions and elevated temperatures. Potential degradation pathways include fragmentation or side reactions involving the benzylamino group. The reaction proceeds via protonation of the nitrile, making it more susceptible to nucleophilic attack by water, but other functional groups can also be affected.[3][4][5]
-
Troubleshooting Protocol:
-
Milder Acidic Conditions: Instead of concentrated HCl or H₂SO₄ at high reflux, try using a lower concentration of acid or a weaker acid. Monitor the reaction progress carefully by TLC or LC-MS to avoid prolonged exposure to harsh conditions once the starting material is consumed.
-
Stepwise Hydrolysis: Consider a two-step procedure where the nitrile is first hydrolyzed to the corresponding amide under milder conditions, which is then hydrolyzed to the carboxylic acid.[6][7] This can sometimes provide a cleaner conversion.
-
Q4: I performed a basic hydrolysis, but after acidic work-up, my product is difficult to isolate and appears impure. I also notice an intermediate that is not the starting material.
A4: Basic hydrolysis presents its own set of challenges, primarily related to the formation of an amide intermediate and the final work-up.
-
Causality: Basic hydrolysis of a nitrile proceeds through a nucleophilic attack of hydroxide on the nitrile carbon.[6] This process often forms an amide intermediate. If the reaction conditions (temperature, concentration of base, reaction time) are insufficient, you may isolate a significant amount of 3-(benzylamino)-3-methylbutanamide.[3][8][9]
-
Troubleshooting Protocol:
-
Drive the Reaction to Completion: Ensure you are using a sufficient excess of base (e.g., NaOH or KOH) and adequate heating (reflux) for a prolonged period to fully hydrolyze the amide intermediate to the carboxylate salt. Monitor the disappearance of both the starting nitrile and the intermediate amide.
-
Controlled Acidification: During the acidic work-up to protonate the carboxylate salt, it is crucial to carefully adjust the pH. The target molecule is an amino acid, meaning it has both an acidic (carboxyl) and a basic (amino) group. Adjusting the pH to the isoelectric point (pI) of the molecule will minimize its solubility in the aqueous phase, facilitating its precipitation or extraction. Add acid slowly while monitoring the pH and observing for precipitation.[10]
-
Extraction pH: If you are extracting the product into an organic solvent, be mindful of the pH. At a low pH, the amine will be protonated, and at a high pH, the carboxylic acid will be deprotonated, both of which can reduce its solubility in many organic solvents.
-
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Initial Product | Carboxylic Acid | Carboxylate Salt |
| Work-up | Neutralization/Extraction | Acidification to pI |
| Common Issue | Product degradation | Incomplete conversion (amide intermediate) |
| Recommendation | Use milder acid, monitor closely | Ensure complete hydrolysis, careful pH control during work-up |
Stage 3: Purification and Isolation
Q5: I have a crude product, but I'm struggling to purify it. Recrystallization gives low recovery, and it seems to degrade on a silica gel column.
A5: The purification of amino acids is notoriously challenging due to their zwitterionic character and potential for instability.
-
Causality: As an amino acid, your product can exist as a zwitterion. This high polarity makes it poorly soluble in many common organic solvents used for recrystallization and can cause it to streak or irreversibly bind to standard silica gel during chromatography. The acidic nature of silica gel can also promote degradation.
-
Troubleshooting Protocol:
-
Recrystallization Solvent Screening: Experiment with various solvent systems for recrystallization. Mixtures of a polar solvent (like water, ethanol, or isopropanol) with a less polar co-solvent can be effective. The key is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. You can use a cation-exchange resin (to bind your protonated amine) or an anion-exchange resin (to bind your deprotonated carboxylate) and then elute with a pH gradient or a salt solution.
-
Neutral or Deactivated Silica Gel: If you must use column chromatography, opt for neutral or deactivated silica gel instead of standard acidic silica. You may also need to add a small amount of a modifier (like triethylamine or acetic acid, depending on the eluent) to your mobile phase to suppress ionization and improve peak shape.
-
Derivative Purification: In some cases, it may be easier to protect one of the functional groups (e.g., form the methyl ester of the carboxylic acid), purify the less polar derivative by standard methods, and then deprotect it in a final step.
-
Workflow and Decision-Making Diagram
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q: What is the likely mechanism for the degradation of this compound under harsh conditions?
A: While multiple pathways can exist, a primary concern for β-amino acids is decarboxylation, especially at elevated temperatures. This would lead to the formation of 2-methyl-N-benzylpropan-2-amine and CO₂. Additionally, under strongly acidic or oxidative conditions, cleavage of the benzyl group (de-benzylation) or oxidation of the benzyl group could occur.
Caption: Potential degradation pathways for the target compound.
Q: Can I use a different amine instead of benzylamine in this synthesis?
A: Yes, this synthetic route is generally applicable to other primary amines. However, the stability of the resulting N-substituted β-amino acid may vary. Less sterically hindered amines might react faster, while the electronic properties of the substituent could influence the basicity of the nitrogen and the overall stability of the molecule.
Q: What are the key safety precautions for this synthesis?
A: The use of cyanide sources (e.g., KCN, NaCN, TMSCN) is the most significant hazard. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. A cyanide quench solution (e.g., bleach and base) should be readily available. The hydrolysis steps can be exothermic and may involve corrosive acids or bases. Always add reagents slowly and with appropriate cooling.
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis to Carboxylic Acid. Retrieved from [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]
-
AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
De Vleeschauwer, M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Chemistry of Nitriles. Retrieved from [Link]
-
Tshitange, P. K., et al. (2020). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. Retrieved from [Link]
-
Durham, T. B., & Miller, M. J. (2003). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Amino Acids Degradation. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. CCS Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. Retrieved from [Link]
-
Slideshare. (n.d.). Degradation of amino acids. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]
-
Bolchi, C., et al. (2013). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Amino Acids. Retrieved from [Link]
-
Snow, C. D., et al. (2023). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Biochemistry, Amino Acid Synthesis and Degradation. Retrieved from [Link]
-
University of California, Davis. (n.d.). Amino Acid Degradation. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
-
MDPI. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Retrieved from [Link]
-
MDPI. (2022). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Retrieved from [Link]
-
ResearchGate. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Retrieved from [Link]
Sources
- 1. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. aklectures.com [aklectures.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. byjus.com [byjus.com]
- 10. Amino acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Reaction Monitoring for 3-(Benzylamino)-3-methylbutanoic Acid
Welcome to the technical support guide for the synthesis and analysis of 3-(Benzylamino)-3-methylbutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with monitoring this reaction using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to provide not just solutions, but a deeper understanding of the principles behind them, ensuring robust and reproducible results.
Reaction Overview: The Reductive Amination Pathway
The synthesis of this compound is commonly achieved via a reductive amination reaction. This process involves the condensation of a ketone (3-methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid) with benzylamine to form a transient imine intermediate, which is then reduced in situ to the desired secondary amine product.
Caption: Fig. 1: Reductive amination pathway for synthesis.
Monitoring this reaction is critical to determine the consumption of starting materials and the formation of the product, while also identifying potential side reactions or impurities.
TLC Monitoring: Troubleshooting Guide & FAQs
Thin-Layer Chromatography is a rapid, inexpensive, and effective technique for qualitative reaction monitoring. However, the polar, zwitterionic nature of amino acids can present challenges.
Q1: My product spot isn't moving from the baseline (Rf ≈ 0). What's wrong?
This is a classic issue when analyzing highly polar compounds like amino acids on a standard silica gel plate.[1] The polar stationary phase (silica) interacts very strongly with your polar product.
-
Causality: The silica gel surface is acidic and rich in silanol (Si-OH) groups, which can form strong hydrogen bonds or ionic interactions with both the amine and carboxylic acid moieties of your product, preventing its migration with the mobile phase.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Your mobile phase may not be polar enough. Gradually increase the proportion of the more polar solvent (e.g., methanol or ethanol) in your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[2]
-
Add an Acidic Modifier: Add a small amount (0.5-2%) of acetic or formic acid to your mobile phase.[2] This protonates the basic amine group of your product, reducing its interaction with the acidic silanols and often leading to better spot shape and movement.
-
Add a Basic Modifier: Alternatively, for zwitterionic compounds, adding a base like triethylamine (0.5-2%) or using a premixed solution like 1-10% ammonia in methanol can be effective.[2][3] This deprotonates the silanol groups on the plate and ensures the carboxylic acid on your product is deprotonated, modifying the interactions.
-
Use a Different Stationary Phase: If the above fails, consider using reverse-phase (C18) TLC plates where the separation mechanism is based on hydrophobicity rather than polarity.[2]
-
Q2: My spots are streaking badly. How can I get sharp, defined spots?
Streaking is a common problem that obscures results and makes interpretation difficult.
-
Causality: Streaking can be caused by several factors: sample overloading, strong interactions with the stationary phase, or poor sample solubility in the mobile phase.[4][5]
-
Troubleshooting Steps:
-
Dilute Your Sample: The most common cause is applying too much sample to the plate.[2] Dilute the reaction mixture sample significantly before spotting.
-
Use Modifiers: As mentioned in Q1, adding acid (formic/acetic) or base (triethylamine) to the mobile phase can mitigate the strong secondary interactions that cause tailing and streaking.[2]
-
Ensure Dry Spots: Make sure the solvent from your spotted sample has completely evaporated before placing the plate in the developing chamber. A wet spot will lead to diffusion and streaking.
-
Check for Insolubility: If the compound is not fully soluble in the mobile phase, it will streak. You may need to change your eluent system entirely.
-
Q3: I can't see any spots after developing the plate, even under UV light. Did the reaction fail?
Not necessarily. Many organic molecules, especially those lacking extensive conjugation like your product, are not UV-active.
-
Causality: Visualization requires the compound to have a chromophore that absorbs UV light (typically at 254 nm) or to react with a stain.[4] Your starting material, benzaldehyde, is UV-active, but the product may not be.
-
Troubleshooting Steps:
-
Use a Stain: Since your product is an amino acid, a ninhydrin stain is the most effective visualization method.[6][7] After developing the plate, dry it completely, dip it in or spray it with a ninhydrin solution, and gently heat it with a heat gun. Primary and secondary amines will appear as purple or yellow spots.[7]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. It will visualize the benzaldehyde, benzylamine, and your product.
-
Concentrate the Spot: If staining still yields no spots, your sample may be too dilute.[4] Try spotting multiple times in the exact same location, allowing the solvent to dry completely between each application.[4]
-
Protocol: Standard TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line ~1 cm from the bottom of a silica gel TLC plate.[7]
-
Sample Spotting:
-
Lane 1 (Starting Material): Spot a dilute solution of your starting ketone.
-
Lane 2 (Co-spot): Spot the starting material, and directly on top of it, spot your reaction mixture. This "co-spot" is crucial for confirming if the starting material is consumed.[1]
-
Lane 3 (Reaction): Spot a sample taken from your reaction mixture.
-
-
Development: Place the plate in a sealed chamber containing your chosen mobile phase (e.g., 8:2 Dichloromethane:Methanol with 1% Acetic Acid). Ensure the solvent level is below the starting line.[4] Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and dry it thoroughly. View under a UV lamp (254 nm) to see UV-active compounds. Then, apply a ninhydrin stain and heat gently to visualize the amine-containing product.[6]
LC-MS Monitoring: Troubleshooting Guide & FAQs
LC-MS provides quantitative data and mass confirmation, making it a powerful tool for reaction monitoring. However, its complexity can lead to unique challenges.
Caption: Fig. 2: A systematic approach to LC-MS troubleshooting.
Q1: I'm not seeing a peak for my product, or the signal is extremely weak.
This can be an issue with chromatography, ionization, or the instrument itself.
-
Causality: The compound may not be retained or eluted from the column under the current conditions, or it may not be ionizing efficiently in the mass spectrometer's source.[8] Contamination can also suppress the signal of your analyte.[9]
-
Troubleshooting Steps:
-
Check Ionization Mode: Your product has both a basic amine and an acidic carboxylic acid. It can be detected in both positive and negative ion modes.
-
Positive ESI Mode [M+H]⁺: The amine group will readily accept a proton. Using an acidic mobile phase (e.g., 0.1% formic acid) will promote this and is often the best starting point.[10]
-
Negative ESI Mode [M-H]⁻: The carboxylic acid will lose a proton. A basic mobile phase (e.g., 0.1% ammonium hydroxide) would promote this, but ensure your column is stable at high pH.
-
-
Optimize Source Parameters: Perform an infusion analysis of a pure standard of your product to optimize MS source settings like capillary voltage, gas flow, and temperature for maximum signal.[9]
-
Address Contamination: High background noise or signal suppression can be caused by contamination from your sample matrix, mobile phase, or the system itself.[9] Ensure you are using high-purity (LC-MS grade) solvents and additives. If contamination is suspected, clean the ion source.
-
Consider Derivatization: For challenging carboxylic acids, derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) can dramatically improve chromatographic retention on C18 columns and enhance ionization efficiency, though it adds a sample preparation step.[11][12]
-
Q2: My retention time is shifting between injections.
Inconsistent retention times make data unreliable and difficult to compare.
-
Causality: The most common cause is an unstable mobile phase, particularly its pH.[8] Column degradation or temperature fluctuations can also contribute.
-
Troubleshooting Steps:
-
Buffer the Mobile Phase: The retention of your zwitterionic product is highly sensitive to pH. Small changes can alter its protonation state and thus its interaction with the stationary phase. Use a volatile buffer like 10 mM ammonium formate or ammonium acetate instead of just formic acid to maintain a stable pH.[9]
-
Prepare Fresh Mobile Phase: Mobile phases, especially those with additives, can change over time. Prepare them fresh daily.
-
Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A 10-15 column volume flush is a good practice.
-
Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment to eliminate temperature-induced shifts.
-
Q3: My peak shape is poor (fronting, tailing, or splitting).
Poor peak shape compromises resolution and the accuracy of quantification.
-
Causality: Peak tailing for a basic compound like yours is often due to secondary interactions with acidic silanols on the silica-based column packing. Peak fronting can indicate column overload. Splitting can suggest a column blockage or a problem at the column inlet.[8]
-
Troubleshooting Steps:
-
Reduce Sample Load: Inject a more dilute sample to see if peak fronting improves.
-
Modify Mobile Phase: To reduce tailing, ensure your mobile phase pH is well-controlled with a buffer. Operating at a low pH (e.g., pH 3 with formic acid/ammonium formate) will protonate both your amine and the residual silanols, creating electrostatic repulsion that can improve peak shape.
-
Check for Blockages: If peaks are split or pressure is high, check for blockages in the system. Reversing and flushing the column (if the manufacturer allows) can sometimes clear a blocked inlet frit.[13]
-
Protocol: LC-MS Method Development
-
System Setup:
-
Column: Standard C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 5 minutes) to find the approximate retention time.
-
-
MS Setup (ESI Positive Mode):
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: ~3.5-4.5 kV.
-
Source Temperature: ~120-150 °C.
-
Drying Gas Flow/Temp: Optimize based on instrument recommendations.
-
-
Analysis: Inject a standard of your product to determine its retention time and confirm its mass. Then, inject a diluted sample of your reaction mixture to monitor the disappearance of starting materials and the appearance of the product peak.
Data Interpretation: Expected Results
Properly interpreting your data requires knowing what to look for. The following tables summarize the expected analytical signatures for the key compounds in the reaction.
Table 1: Expected TLC Results (Note: Rf values are highly dependent on exact conditions and should be considered illustrative.)
| Compound | Structure | Approx. Rf (DCM:MeOH 9:1) | UV Active? | Ninhydrin Active? |
| Benzaldehyde | Aromatic Aldehyde | ~0.8 | Yes | No |
| Benzylamine | Primary Amine | ~0.5 | Yes | Yes |
| α-Ketoisovaleric Acid | Keto-Acid | ~0.1 | No | No |
| Product | Amino Acid | ~0.3 | Weakly | Yes (Purple) |
Table 2: Expected LC-MS Results
| Compound | Chemical Formula | Exact Mass | Expected Ion [M+H]⁺ (m/z) | Expected Ion [M-H]⁻ (m/z) |
| Benzylamine | C₇H₉N | 107.0735 | 108.0808 | - |
| α-Ketoisovaleric Acid | C₅H₈O₃ | 116.0473 | - | 115.0390 |
| Product | C₁₂H₁₇NO₂ | 207.1259 | 208.1332 | 206.1186 |
References
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: TLC Tips. [Link]
-
Wiedner, S. D., et al. (2018). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition. [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
ResearchGate. (2017). Troubleshooting TLC - Plant extract - strange in polar mobile Phase. [Link]
-
CHROMacademy. LC-MS Troubleshooting: From Frustration to Fix. [Link]
-
BioTech Beacons. (2023). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]
-
Sarver, E., & Korn, M. Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Proven Strategies for Laboratories. [Link]
-
LCGC International. How to Avoid Problems in LC–MS. [Link]
-
The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis. YouTube. [Link]
-
Chromedia. Troubleshooting LC, basics. [Link]
-
Virtual Amrita Laboratories. Thin Layer Chromatography. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Thin Layer Chromatography of Amino Acids. [Link]
-
LCGC North America. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
Myers, A. Myers Chem 115: Reductive Amination. [Link]
-
Hindawi. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly. [Link]
-
SpringerLink. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
-
ResearchGate. (2014). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate. [Link]
-
Shimadzu. LC-MS/MS Method Package for Short Chain Fatty Acids. [Link]
-
MDPI. (2022). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. Chromatography [chem.rochester.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 7. iitg.ac.in [iitg.ac.in]
- 8. zefsci.com [zefsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 13. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
Improving the enantioselectivity of "3-(Benzylamino)-3-methylbutanoic Acid" synthesis
Welcome to the technical support guide for the enantioselective synthesis of 3-(Benzylamino)-3-methylbutanoic Acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your synthetic route for maximum enantioselectivity.
Introduction: The Importance of Chirality
This compound is a valuable β-amino acid intermediate in the synthesis of more complex molecules, particularly within pharmaceutical research and development.[1] As with many biologically active compounds, stereochemistry is critical. The spatial arrangement of atoms at the chiral center can dramatically alter a molecule's pharmacological profile. Therefore, achieving high enantiomeric excess (% ee) is not merely an academic exercise but a crucial requirement for producing safe and effective therapeutics. This guide will address the common challenges encountered in controlling the stereochemical outcome of its synthesis.
Section 1: Foundational Strategies for Enantiocontrol
Before diving into troubleshooting, it's essential to understand the primary strategies for inducing chirality. The choice of method is the most significant decision you will make and dictates the potential challenges you may face.
Caption: Core strategies for achieving enantioselectivity in chemical synthesis.
-
Chiral Catalysis : This is often the most elegant and atom-economical approach. A small amount of a chiral catalyst generates a large quantity of enantioenriched product. Key methods applicable to β-amino acid synthesis include:
-
Asymmetric Hydrogenation : The reduction of a prochiral enamine or related precursor using a chiral transition metal catalyst (e.g., Rh-TangPhos) can yield high enantioselectivity.[2]
-
Asymmetric Conjugate Addition (Michael Addition) : This is a highly effective method where a nitrogen nucleophile is added to an α,β-unsaturated carbonyl compound. The reaction can be catalyzed by chiral metal amides, organocatalysts, or Lewis acids to control the stereochemistry.[3][4][5]
-
Asymmetric Mannich Reaction : This reaction involves an aldehyde, an amine, and a ketone enolate (or equivalent) and can be catalyzed by chiral organocatalysts like proline derivatives or chiral phosphoric acids.[4][5]
-
-
Chiral Auxiliaries : In this strategy, the starting material is covalently bonded to a chiral molecule (the auxiliary). The auxiliary's steric and electronic properties then direct the stereochemical course of a subsequent reaction.[6] After the key bond-forming step, the auxiliary is cleaved and can often be recovered. While effective, this method requires additional synthetic steps for attachment and removal.
-
Kinetic Resolution : This method starts with a racemic mixture of the product or a precursor. An enzyme (e.g., a lipase) or a chiral chemical reagent selectively reacts with one enantiomer faster than the other, leaving the unreacted substrate enriched in the opposite enantiomer.[7][8] This is a powerful technique, especially for large-scale synthesis, but is theoretically limited to a 50% yield for the resolved product.
Section 2: Troubleshooting Guide for Low Enantioselectivity
This section directly addresses the most common issues encountered during the synthesis.
Problem 1: My reaction shows low or inconsistent enantiomeric excess (% ee).
This is the most frequent challenge. The root cause often lies in the integrity of the chiral environment you are trying to create.
Question: Could my chiral catalyst or ligand be the problem?
Answer: Absolutely. The catalyst is the heart of your asymmetric transformation, and its purity and activation are paramount.
-
Purity and Integrity: Ensure the chiral catalyst or ligand is of the highest purity. Even minor impurities can interfere with the formation of the active catalytic species or act as a catalyst for the racemic background reaction.[9] If you are using a commercial catalyst, use a fresh batch from a reputable supplier.
-
Air and Moisture Sensitivity: Many catalysts, particularly organometallics (e.g., those using Rhodium, Nickel, or Palladium) and some organocatalysts, are highly sensitive to air and moisture.[9]
-
Self-Validation Protocol: All glassware must be rigorously flame-dried or oven-dried. Solvents must be anhydrous, and the reaction should be conducted under a strictly inert atmosphere (e.g., high-purity Argon or Nitrogen). Use of proper Schlenk line or glovebox techniques is essential.
-
-
Catalyst Formation/Activation: For catalysts generated in situ, the formation step is critical. For example, in a Ni(II)/chiral ligand system, the complex formation must be complete before adding the substrate.[10] Follow the literature procedure for catalyst preparation meticulously, paying close attention to addition order, temperature, and stirring times.
Question: I've confirmed my catalyst is pristine. What other reaction parameters should I investigate?
Answer: The reaction environment plays a crucial role in stabilizing the desired diastereomeric transition state, which is the source of enantioselectivity.
-
Reaction Temperature: Temperature has a direct impact on the energy difference between the two transition states leading to the (R) and (S) enantiomers. Generally, lower temperatures increase enantioselectivity by magnifying this small energy difference.[9]
-
Actionable Advice: If your % ee is low, try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). However, be aware that this will likely decrease the reaction rate, so you may need to extend the reaction time.
-
-
Solvent Choice: The solvent can influence catalyst solubility, stability, and the conformation of the catalyst-substrate complex. A solvent that promotes the desired rigid transition state will enhance enantioselectivity.
-
Actionable Advice: Screen a range of anhydrous solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Diethyl Ether). The optimal solvent is highly system-dependent and must be determined empirically.
-
-
Concentration: Reaction concentration can affect aggregation states of the catalyst and the rates of competing pathways. Highly dilute conditions may sometimes favor the desired asymmetric pathway.
Impact of Solvent and Temperature on Enantioselectivity (Illustrative Data)
| Catalyst System | Solvent | Temperature (°C) | Enantiomeric Excess (% ee) |
| Chiral Phosphoric Acid | Toluene | 25 | 75% |
| Chiral Phosphoric Acid | Toluene | 0 | 92%[11] |
| Chiral Phosphoric Acid | Dichloromethane | 0 | 81% |
| (Salen)Al(III) Complex | THF | 25 | 34% |
| Rh-TangPhos | Methanol | 40 | 99%[2] |
Problem 2: My enantioselectivity is high, but my reaction yield is unacceptably low.
Question: Why is my yield low, and how can I improve it without sacrificing % ee?
Answer: This is a common trade-off. The conditions that favor high selectivity (like very low temperatures) often slow the reaction to a crawl, leading to incomplete conversion or degradation over long reaction times.
-
Catalyst Loading: While a catalyst is used in sub-stoichiometric amounts, too low a loading can result in an impractically slow reaction. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%).
-
Reaction Time: Ensure the reaction is running to completion. Monitor the reaction by a suitable method (TLC, GC, or LC-MS). Low temperatures require significantly longer reaction times.
-
Substrate Quality: Impurities in your starting materials (e.g., the unsaturated ester or the benzylamine source) can inhibit or poison the catalyst, leading to low conversion. Purify your starting materials before use.
-
Reversible Reactions: Some reactions may be reversible. Check the literature for your specific reaction type to see if this is a known issue and how to address it, perhaps by removing a byproduct.
Problem 3: I am attempting an enzymatic resolution, but the conversion stops at ~50% with low % ee of the remaining substrate.
Question: Why isn't my enzymatic resolution working effectively?
Answer: This indicates that the enzyme is not discriminating well between the two enantiomers of your substrate.
-
Enzyme Selection: Not all enzymes are suitable for all substrates. The active site of the enzyme must be able to differentiate between the two enantiomers. You may need to screen a panel of different enzymes (e.g., various lipases like Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) to find one with high selectivity for your specific molecule.[8][12]
-
Solvent System (Co-solvents): While many enzymatic reactions are run in aqueous buffers, using organic co-solvents can dramatically influence and improve enzyme activity and enantioselectivity.[13]
-
pH and Temperature: Like all enzymes, hydrolases have optimal pH and temperature ranges for activity and stability. Operating outside these ranges can lead to poor performance. Consult the supplier's data sheet or the relevant literature for the optimal conditions for your chosen enzyme.
-
Product Inhibition: In some cases, the product of the enzymatic reaction can inhibit the enzyme, slowing the reaction down. This can sometimes be mitigated by using a biphasic system to continuously remove the product from the enzymatic phase.
Section 3: Key Experimental Protocols
To provide a practical starting point, here are two detailed methodologies representing different strategies.
Protocol 1: Organocatalyzed Asymmetric Michael Addition
This protocol is a generalized procedure based on the principles of using chiral phosphoric acids to catalyze the addition of a nitrogen nucleophile to an unsaturated compound.[10][11]
Caption: Experimental workflow for an organocatalyzed Michael Addition.
Methodology:
-
Preparation: Under an inert atmosphere (Argon), add the chiral phosphoric acid catalyst (5 mol%) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent & Reagent Addition: Add anhydrous toluene via cannula, followed by the α,β-unsaturated ester precursor (1.0 equivalent).
-
Cooling: Cool the stirred solution to the target temperature (e.g., 0 °C) using an ice-water bath.
-
Nucleophile Addition: Slowly add a solution of the benzylamine source (1.2 equivalents) in anhydrous toluene dropwise over 30 minutes.
-
Monitoring: Stir the reaction vigorously at the target temperature and monitor its progress by TLC or LC-MS until the starting ester is consumed (typically 12-48 hours).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the final product using chiral HPLC.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Ester
This protocol describes a general method for resolving a racemic ester precursor of the target acid.[8][12]
Methodology:
-
Setup: To a flask, add the racemic ester of this compound (1.0 equivalent) and a suitable phosphate buffer (e.g., pH 7.0).
-
Enzyme Addition: Add the lipase (e.g., Immobilized Candida antarctica Lipase B, CALB) to the mixture. The amount of enzyme will depend on its activity and should be based on supplier recommendations or literature precedent.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The reaction is often monitored by HPLC, tracking the consumption of the starting ester and the formation of the acid.
-
Target Conversion: The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining ester and the produced acid.
-
Separation: Once the target conversion is reached, filter off the immobilized enzyme (it can often be washed and reused).
-
Extraction: Acidify the filtrate to a low pH (e.g., pH 2) with 1M HCl. Extract the mixture with an organic solvent like ethyl acetate. This will extract both the unreacted ester and the newly formed acid.
-
Purification: Separate the unreacted (R)-ester from the produced (S)-acid. This is typically achieved by a basic wash (e.g., with NaHCO₃ solution), which will extract the acid into the aqueous layer, leaving the ester in the organic layer. The layers can then be separated, and the acid can be re-isolated by acidifying the aqueous layer and re-extracting.
-
Analysis: Determine the % ee of both the recovered ester and the isolated acid by chiral HPLC.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for determining enantiomeric excess (% ee)? A1: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. It uses a chiral stationary phase to separate the two enantiomers, allowing for their direct quantification. Chiral Gas Chromatography (GC) can also be used if the compound is volatile or can be derivatized to be volatile.
Q2: Can I use a chiral auxiliary that is part of the benzylamine group? A2: Yes, this is a valid and widely used strategy. For example, using a chiral amine like (R)-α-methylbenzylamine as the nitrogen source can effectively direct the stereochemistry of a conjugate addition reaction.[3] The auxiliary can then be removed later in the synthesis, typically by hydrogenolysis.
Q3: My synthesis involves a racemic intermediate. Is resolution my only option? A3: Not necessarily. You might consider a Dynamic Kinetic Resolution (DKR). In a DKR, a racemization catalyst is added along with the resolution catalyst. As the kinetic resolution consumes one enantiomer, the racemization catalyst continuously converts the "wrong" enantiomer in the remaining starting material back into the racemate. This allows for a theoretical yield of up to 100% of a single enantiomer, overcoming the 50% limit of a standard kinetic resolution.
Q4: How do I know if my catalyst is being "poisoned"? A4: Catalyst poisoning is indicated by a reaction that starts but then stops completely before full conversion, even after extended time. Common poisons for metal catalysts include sulfur- or phosphorus-containing compounds. Ensure your reagents and solvents are free from such impurities.
References
-
Straub, M. R. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Retrieved from [Link]
-
Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49). Abstract available at [Link]
-
Myers, A. G., & Jacobsen, E. N. (1999). Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society. Retrieved from [Link]
-
Mettath, S., Srikanth, G. S. C., Dangerfield, B. S., & Castle, S. L. (2005). Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. The Journal of Organic Chemistry, 70(18), 7246–7249. [Link]
-
Wang, Z., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4785. [Link]
-
List, B., & Maruoka, K. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3363–3368. [Link]
-
Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1701. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. Retrieved from [Link]
-
Tang, W., & Zhang, X. (2002). Highly Efficient Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. Organic Letters, 4(24), 4159–4161. Abstract available at [Link]
-
Feringa, B. L., & Roelfes, G. (2016). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. Journal of the American Chemical Society, 138(49), 16023–16030. [Link]
-
Faber, K., & Schrittwieser, J. H. (2018). Enzymatic strategies for asymmetric synthesis. Chemical Reviews, 118(11), 5288–5353. [Link]
-
Shiraiwa, T., et al. (2008). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Bioscience, Biotechnology, and Biochemistry, 72(6), 1630-1633. [Link]
-
Azam, S., D'Souza, A. A., & Wyatt, P. B. (1996). Enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates. Journal of the Chemical Society, Perkin Transactions 1, (6), 621-627. [Link]
-
LookChem. (n.d.). Cas 113479-11-1, this compound. Retrieved from [Link]
-
Shiraiwa, T., et al. (2008). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. ResearchGate. Request PDF at [Link]
- Patel, R. N. (1990). Enzymatic resolution process. Google Patents.
-
List, B., & MacMillan, D. W. C. (2020). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. Journal of the American Chemical Society, 142(4), 1986–1995. [Link]
-
Zhou, J., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(12), 3465–3470. [Link]
-
Geresh, S., & Gdalevsky, G. Y. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 73(3), 225-232. [Link]
-
Río, J., et al. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 27(19), 6543. [Link]
-
D'Souza, S. E., & D'Souza, M. J. (2000). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 235-253). ACS Symposium Series, Vol. 744. [Link]
-
Coop, A., & Jacobson, A. E. (2012). Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. Journal of Medicinal Chemistry, 55(22), 10173–10181. [Link]
-
Kroutil, W., & Schrittwieser, J. H. (2020). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. Angewandte Chemie International Edition, 59(38), 16567-16572. Available at [Link]
-
Fedorova, O. S., et al. (2023). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 28(17), 6335. [Link]
-
Gotor-Fernández, V., & Lavandera, I. (2019). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. ACS Catalysis, 9(10), 9141–9147. [Link]
-
Elazar, M. (2016). Detection and separation methods for resolution of products of enzymatic reactions. ResearchGate. Available at [Link]
-
Orlewska, C., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4751. [Link]
-
PubChemLite. (n.d.). 2-(benzylamino)-3-methylbutanoic acid hydrochloride (C12H17NO2). Retrieved from [Link]
Sources
- 1. Cas 113479-11-1,this compound | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]
- 4. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 6. Enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]
- 8. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Benzylamino)-3-methylbutanoic Acid
Welcome to the technical support center for the synthesis of 3-(Benzylamino)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific synthesis. My goal is to equip you with the causal understanding behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing this compound?
A1: The synthesis of this compound, a β-amino acid, is most commonly and efficiently achieved through two primary catalytic routes:
-
Direct Reductive Amination: This is a powerful one-pot reaction where a β-keto acid or its ester equivalent (e.g., ethyl 3-methyl-3-oxobutanoate) reacts directly with benzylamine in the presence of a reducing agent and a catalyst.[1][2] The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then immediately reduced to the target amine.[1][2]
-
Modified Strecker-Type Synthesis: While the classic Strecker synthesis yields α-amino acids, a modified approach can be adapted for β-amino acids.[3][4][5] This would typically involve the reaction of a suitable β-functionalized precursor that can generate an iminium ion equivalent, followed by the addition of a cyanide source and subsequent hydrolysis of the resulting nitrile.
For the synthesis of this compound, Direct Reductive Amination is generally the more straightforward and widely adopted strategy due to its operational simplicity and favorable atom economy.
Q2: How do I select the optimal catalyst for the reductive amination pathway?
A2: Catalyst selection is critical and depends on the chosen reducing agent and desired reaction conditions (e.g., temperature, pressure). Here's a comparative overview of common choices:
| Catalyst Family | Common Examples | Typical Reducing Agent | Key Advantages | Considerations |
| Noble Metal Catalysts (Heterogeneous) | Pd/C, PtO₂, Rh/C | H₂ gas | High activity, good for industrial scale-up, catalyst can be filtered off. | Requires specialized hydrogenation equipment (pressure vessel). Potential for over-reduction of other functional groups. |
| Iridium-Based Catalysts (Homogeneous) | Cyclometalated Ir(III) complexes | Ammonium formate, Formic acid (Transfer Hydrogenation) | Excellent chemoselectivity, mild reaction conditions (often reflux, no high-pressure H₂).[6][7] Tolerant of various functional groups. | Catalyst may be more expensive and require chromatographic removal. |
| Nickel-Based Catalysts (Heterogeneous) | Raney Ni | H₂ gas | Cost-effective alternative to noble metals, good activity.[1] | Can be pyrophoric, may require higher pressures/temperatures than Pd or Pt. |
| Borohydride Reagents (Stoichiometric) | NaBH₃CN, NaBH(OAc)₃ | N/A (Reagent is the reductant) | No specialized equipment needed, mild conditions. NaBH(OAc)₃ is often preferred for its selectivity and reduced toxicity. | Generates stoichiometric waste, can be expensive on a large scale. |
Senior Scientist Recommendation: For lab-scale synthesis prioritizing mild conditions and high chemoselectivity, an Iridium-based catalyst with formic acid or ammonium formate is an excellent starting point.[6] For larger-scale synthesis where cost and catalyst removal are key, Pd/C with H₂ is a robust, traditional choice.
Q3: Can I use a chiral catalyst to achieve an enantioselective synthesis of this compound?
A3: Yes, asymmetric catalysis is a key strategy for producing enantiomerically pure β-amino acids.[8][9] This is typically achieved by using a chiral catalyst that creates a chiral environment around the imine intermediate during the reduction step.
-
Chiral Transition Metal Catalysts: Chiral ligands, often phosphorus-based (e.g., BINAP) or oxazoline-based, can be complexed with metals like rhodium, ruthenium, or iridium to catalyze asymmetric hydrogenations.[9]
-
Chiral Brønsted Acids: In some modern variations of the Strecker synthesis, a chiral acid catalyst can be used to promote the enantioselective addition of cyanide to an imine.[10]
Developing an asymmetric synthesis often requires significant screening of catalysts, ligands, and reaction conditions to achieve high enantiomeric excess (ee).
Troubleshooting Guides
Scenario 1: Low Yield of the Target Product in Reductive Amination
Problem: After running the reductive amination of a β-keto ester with benzylamine, the yield of this compound is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in reductive amination.
Scenario 2: Difficulty in Product Purification
Problem: The crude product is a complex mixture, and isolating the pure this compound is challenging.
Troubleshooting & Purification Protocol:
1. Initial Diagnosis:
-
Check for Amide Formation: If the reaction was run at high temperatures, especially with a nitrile intermediate (Strecker-type), incomplete hydrolysis can leave a stable amide.
-
Assess Solubility: The product is an amino acid, meaning it has both an acidic (carboxylic acid) and a basic (secondary amine) functional group. This amphoteric nature can complicate extraction.
2. Step-by-Step Purification Protocol:
-
Step 1: Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a mild acidic solution (e.g., 1M citric acid) to protonate the benzylamine and any unreacted starting amine, pulling them into the aqueous layer.
-
Next, extract the organic layer with a mild basic solution (e.g., saturated NaHCO₃) to deprotonate the carboxylic acid of your product, moving it into the aqueous layer.
-
Carefully acidify the basic aqueous layer with 1M HCl to a pH of ~6-7. Your product should precipitate out.
-
Filter the solid and wash with cold water, then dry under vacuum.
-
-
Step 2: Recrystallization:
-
If the product is still impure, recrystallization is often effective. A common solvent system for amino acids is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly.
-
-
Step 3: Chromatography:
-
If impurities persist, column chromatography may be necessary. Due to the polar nature of the product, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient is often more effective than normal-phase silica gel chromatography.
-
Experimental Protocols
Protocol 1: Reductive Amination using an Iridium Catalyst (Transfer Hydrogenation)
This protocol is adapted from methodologies described for the reductive amination of ketones using iridium catalysts.[6][7]
Materials:
-
Ethyl 3-methyl-3-oxobutanoate (1.0 eq)
-
Benzylamine (1.1 eq)
-
[Cp*IrCl₂]₂ (0.5 mol%) or a similar Iridium(III) catalyst
-
Formic acid (2.5 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous solvent (e.g., Methanol or Dichloromethane)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the iridium catalyst, ethyl 3-methyl-3-oxobutanoate, and the anhydrous solvent.
-
Add benzylamine to the mixture and stir for 10 minutes at room temperature.
-
In a separate flask, prepare a 1:1 mixture of formic acid and triethylamine. Add this mixture dropwise to the reaction flask.
-
Heat the reaction to reflux (typically 40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting residue contains the ethyl ester of the target product. To obtain the carboxylic acid, proceed with saponification:
-
Dissolve the residue in a mixture of THF/water.
-
Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours.
-
Quench the reaction with 1M HCl to neutralize the base and acidify to pH ~6.
-
Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
-
-
Purify as described in the "Difficulty in Product Purification" section.
Visualizing the Catalytic Cycle
Caption: Simplified catalytic cycle for Iridium-catalyzed reductive amination.
References
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. (Note: While the original paper is not directly linked, its discovery is foundational to the Strecker Synthesis described in multiple sources).
-
Talwar, D., Poyatos Salguero, N., Robertson, C. M., & Xiao, J. (2014). Primary amines by transfer hydrogenative reductive amination of ketones by using cyclometalated Ir(III) catalysts. Chemistry, 20(1), 245-252. [Link]
-
Xiao, J., et al. (2013). Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts. University of Liverpool IT Services. [Link] (Note: The direct link to the paper is within the university's repository; the main university URL is provided for verification of the institution).
-
Wikipedia contributors. (2023, December 27). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. PubMed. [Link]
-
Wikipedia contributors. (2023, October 29). Ritter reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Master Organic Chemistry. (2023). The Strecker Synthesis. [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]
-
Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Amino Acid Synthesis. [Link]
-
Beller, M., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9353–9407. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
-
University of Illinois, Department of Chemistry. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]
-
ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]
-
Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical Sciences. [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]
-
MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. [Link]
-
PubChem. (n.d.). 2-(benzylamino)-3-methylbutanoic acid hydrochloride. [Link]
- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
- Google Patents. (n.d.). EP2528891A2 - Processes for reducing impurities in lacosamide.
-
Organic Chemistry Portal. (n.d.). A Novel Catalytic Three-Component Synthesis (Kabachnick-Fields Reaction) of α-Aminophosphonates from Ketones. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Primary amines by transfer hydrogenative reductive amination of ketones by using cyclometalated Ir(III) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Solvent Effects on 3-(Benzylamino)-3-methylbutanoic Acid Reaction Rates
Welcome to the technical support center for optimizing reactions involving 3-(Benzylamino)-3-methylbutanoic Acid. As researchers and drug development professionals, we understand that solvent selection is a critical parameter that can dictate the success, efficiency, and selectivity of a chemical transformation. This guide provides in-depth, practical insights into how solvents influence the reaction kinetics of this specific amino acid derivative, moving beyond generic advice to offer a framework for rational solvent selection and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding solvent effects.
Q1: What are the primary solvent properties I should consider for reactions with this compound?
A: When selecting a solvent, you must consider several key physicochemical properties that influence reaction rates and outcomes. The most critical are:
-
Polarity and Dielectric Constant: Polarity refers to the distribution of partial charges within a solvent molecule.[1][2] Highly polar solvents have large dipole moments and high dielectric constants (a measure of the solvent's ability to separate charges).[3][4] This property is paramount as it dictates how well the solvent can stabilize charged or polar species, including reactants, intermediates, and transition states.[5]
-
Protic vs. Aprotic Nature:
-
Polar Protic Solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[2][3]
-
Nonpolar Solvents (e.g., hexane, toluene) have low dielectric constants and minimal dipole moments.[1]
-
-
Solubility: The fundamental principle of "like dissolves like" is the starting point.[3][6] The solvent must dissolve your reactants, including the amino acid derivative and any other reagents, to ensure a homogenous reaction environment.
-
Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. It should be high enough to maintain a liquid phase at the reaction temperature but low enough for easy removal during workup.[6]
Q2: How exactly does solvent polarity alter the reaction rate?
A: The effect of solvent polarity on reaction rate is explained by the Transition State Theory. The solvent's primary role is to differentially solvate (stabilize) the reactants and the transition state.[5]
-
If the transition state is more polar than the reactants: An increase in solvent polarity will stabilize the transition state more than the reactants. This lowers the activation energy (ΔG‡) of the reaction, leading to a significant rate acceleration.[5][7]
-
If the reactants are more polar than the transition state: An increase in solvent polarity will stabilize the reactants more than the transition state. This increases the activation energy and slows the reaction down.[5]
-
If there is little change in polarity: A change in solvent polarity will have a minimal effect on the reaction rate.[5]
For a reaction involving this compound, if the mechanism involves the formation of a charged intermediate or a highly polar transition state, switching to a more polar solvent is likely to increase the reaction rate.
Q3: For a reaction where the amine of this compound acts as a nucleophile, should I use a protic or aprotic solvent?
A: The choice between a protic and an aprotic solvent is critical and depends on the reaction mechanism, particularly for nucleophilic substitution (Sₙ2) reactions.
-
Polar Protic Solvents can form strong hydrogen bonds with the lone pair of electrons on the nitrogen atom of your amino acid. This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to participate in the reaction. This effect generally decreases the rate of Sₙ2 reactions.[5]
-
Polar Aprotic Solvents do not form hydrogen bonds with the nucleophile.[3] The nucleophile remains "naked" and more reactive, leading to a significant acceleration of Sₙ2 reaction rates.[7][8]
Therefore, if the secondary amine of this compound is intended to act as a nucleophile in an Sₙ2-type reaction, a polar aprotic solvent like DMSO, DMF, or acetonitrile is strongly recommended over a protic solvent like methanol or water.
Troubleshooting Guide
This section provides solutions to common experimental issues encountered when working with this compound.
Problem: My reaction is proceeding extremely slowly or not at all.
-
Possible Cause: The chosen solvent may be inadequately stabilizing the reaction's transition state, or it may be deactivating one of the reactants.
-
Troubleshooting Steps:
-
Analyze the Mechanism: Determine if your reaction likely proceeds through a charged or polar transition state. For many reactions, including nucleophilic attacks and eliminations, this is the case.
-
Increase Solvent Polarity: If the transition state is more polar than the reactants, switching to a solvent with a higher dielectric constant can dramatically increase the rate.[5] For example, if your reaction is slow in tetrahydrofuran (THF, ε ≈ 7.6), consider screening more polar solvents like acetonitrile (ε ≈ 37.5) or DMSO (ε ≈ 47).
-
Switch from Protic to Aprotic (for Nucleophilic Reactions): If your amino acid is acting as a nucleophile, a protic solvent might be inhibiting its reactivity through hydrogen bonding.[5] Change from methanol or ethanol to a polar aprotic solvent like DMF or acetone to enhance nucleophilicity.[7][8]
-
Problem: I am observing significant byproduct formation.
-
Possible Cause: The solvent can influence the chemoselectivity of a reaction, favoring one mechanistic pathway over another (e.g., Sₙ2 vs. E2, or Sₙ1 vs. Sₙ2).
-
Troubleshooting Steps:
-
Sₙ2 vs. E2 Competition: In reactions with basic nucleophiles, elimination (E2) often competes with substitution (Sₙ2). While the choice of base is primary, solvent plays a role. Highly polar aprotic solvents can accelerate Sₙ2 rates.[8] However, if elimination is the desired pathway, a less polar solvent or one that matches the polarity of the base might be preferable.
-
Sₙ1 vs. Sₙ2 Competition: Sₙ1 reactions proceed through a carbocation intermediate and are heavily favored by polar protic solvents, which can stabilize both the leaving group anion and the carbocation.[4][7] Sₙ2 reactions are favored by polar aprotic solvents. If you are seeing byproducts suggestive of an Sₙ1 pathway (e.g., racemization), consider switching from a protic to a polar aprotic solvent to favor the Sₙ2 mechanism.
-
Problem: My starting materials are not fully dissolving.
-
Possible Cause: The polarity of the solvent does not match the polarity of the solutes.
-
Troubleshooting Steps:
-
Apply "Like Dissolves Like": this compound has both polar (amino acid) and nonpolar (benzyl group, methyl groups) characteristics. A solvent with intermediate polarity may be required.[3][6]
-
Use a Solvent Blend: If a single solvent does not provide adequate solubility, consider using a co-solvent system. For example, a mixture of toluene and a more polar solvent like THF or isopropanol can sometimes dissolve reactants that are insoluble in either pure solvent.
-
Consider Heating: Increasing the temperature can improve the solubility of many compounds. Ensure the chosen solvent's boiling point is appropriate for the required temperature.[6]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Solvent Screening
This protocol provides a systematic approach to identifying the optimal solvent for your reaction.
-
Setup: In parallel reaction vials, place your limiting reagent (e.g., 0.1 mmol).
-
Solvent Addition: Add 1.0 mL of each candidate solvent to the respective vials. Solvents for initial screening should cover a range of polarities and types (e.g., Toluene, THF, Acetonitrile, DMSO, Ethanol).
-
Reagent Addition: Add the other reactants, including this compound (e.g., 0.12 mmol, 1.2 equivalents), and any catalyst.
-
Reaction: Stir all reactions at the desired temperature (e.g., 60 °C).
-
Monitoring: At set time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each reaction.
-
Analysis: Quench the aliquot and analyze by a suitable method (e.g., LC-MS, GC-MS, or TLC) to determine the percent conversion to the desired product.
-
Evaluation: Plot percent conversion versus time for each solvent to determine the initial reaction rates and identify the most effective solvent.
Data Presentation: Properties of Common Solvents
The table below summarizes key properties of solvents frequently used in organic synthesis. Use this data to make informed choices for your screening experiments.
| Solvent | Dielectric Constant (ε at 25°C) | Type | Boiling Point (°C) |
| n-Hexane | 1.9 | Nonpolar | 69 |
| Toluene | 2.4 | Nonpolar | 111 |
| Diethyl Ether | 4.3 | "Borderline" Aprotic | 35 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 |
| Acetone | 21 | Polar Aprotic | 56 |
| Ethanol | 25 | Polar Protic | 78 |
| Methanol | 33 | Polar Protic | 65 |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 82 |
| N,N-Dimethylformamide (DMF) | 38 | Polar Aprotic | 153 |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | 189 |
| Water | 80 | Polar Protic | 100 |
Data compiled from various sources including Chemistry LibreTexts and Master Organic Chemistry.[3][4]
Visual Guides and Concepts
Diagram 1: Rational Solvent Selection Workflow
Caption: A workflow for systematic solvent selection and optimization.
Diagram 2: Transition State Stabilization by a Polar Solvent
Caption: How polar solvents lower activation energy (ΔG‡).
References
-
Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL: [Link]
-
Title: Difference Between Polar and Nonpolar Solvents Source: Pediaa.com URL: [Link]
-
Title: Solvent Effects on Chemical Processes. 11. Solvent Effects on the Kinetics of Decarboxylative Dechlorination of N-chloro Amino Acids in Binary Aqueous-Organic Solvents Source: PubMed URL: [Link]
-
Title: Polar Protic and Aprotic Solvents Source: Chemistry LibreTexts URL: [Link]
-
Title: Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents Source: TutorMe URL: [Link]
-
Title: Amino Acids as Carbon Capture Solvents: Chemical Kinetics and Mechanism of the Glycine + CO2 Reaction Source: ACS Publications URL: [Link]
-
Title: Kinetic study of CO2 with various amino acid salts in aqueous solution Source: NARCIS URL: [Link]
-
Title: Reagents & Solvents: Solvents and Polarity Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: amino-acids-as-carbon-capture-solvents-chemical-kinetics-and-mechanism-of-the-glycine-co-2-reaction Source: Bohrium URL: [Link]
-
Title: Chemical kinetics of carbon dioxide in the blends of different amino acid salts and methyldiethanolamine Source: ResearchGate URL: [Link]
-
Title: What is an organic solvent? How does it affect the rate of reaction? Source: Quora URL: [Link]
-
Title: Solvent effects Source: Wikipedia URL: [Link]
-
Title: How are solvents chosen in organic reactions? Source: Chemistry Stack Exchange URL: [Link]
-
Title: (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates Source: ResearchGate URL: [Link]
-
Title: What Factors Are Taken Into Consideration When Selecting a Solvent? Source: ACS Green Chemistry Institute URL: [Link]
-
Title: Deciding SN1/SN2/E1/E2 - The Solvent Source: Master Organic Chemistry URL: [Link]
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents [tutoring-blog.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis and Scale-Up of 3-(Benzylamino)-3-methylbutanoic Acid
Welcome to the technical support center for the synthesis of 3-(benzylamino)-3-methylbutanoic acid. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of synthesizing and scaling up this valuable β-amino acid building block. As a non-proteinogenic amino acid, it serves as a crucial component in the development of peptidomimetics and other pharmacologically active molecules.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems, grounded in mechanistic principles and practical experience.
Section 1: Overview of Synthetic Strategies & Scale-Up Considerations
The synthesis of this compound typically proceeds through one of two primary pathways, each with distinct advantages and significant scale-up challenges. The choice of route often depends on available starting materials, safety infrastructure, and desired purity profile.
-
The Ritter Reaction Pathway : This classic method involves the reaction of a carbocation precursor with a nitrile, followed by hydrolysis.[3][4][5] For this target molecule, the synthesis would likely begin with the formation of the parent β-amino acid, 3-amino-3-methylbutanoic acid, followed by N-benzylation. The Ritter reaction itself is used to create the initial C-N bond.
-
The Strecker Synthesis-based Pathway : This approach builds the molecule around an α-aminonitrile intermediate, formed from the condensation of a ketone, an amine, and a cyanide source.[6][7][8][9] This route can be more direct but involves the use of highly toxic reagents.
The following diagram illustrates the conceptual workflow for these two primary routes.
Caption: High-level overview of the two main synthetic pathways.
Comparative Analysis of Synthetic Routes
| Feature | Ritter Reaction Pathway | Strecker Synthesis Pathway |
| Starting Materials | Alkenes (isobutylene) or tertiary alcohols. | Ketones (acetone), primary amines (benzylamine). |
| Key Reagents | Strong acids (H₂SO₄, TFA), nitriles.[10] | Cyanide sources (NaCN, KCN, TMSCN).[8][9] |
| Primary Hazard | Handling of large volumes of corrosive, strong acids. Highly exothermic reactions. | Extreme toxicity of cyanide salts and potential for HCN gas release.[11][12][13] |
| Key Challenge | Carbocation rearrangements leading to isomeric impurities.[14][15] Significant salt waste during neutralization.[3] | Strict safety protocols for cyanide handling. Potential for cyanohydrin side-product formation.[16] |
| Purification | Often requires purification of multiple intermediates. | Can be more direct, but final product purification remains a challenge. |
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
Q1: My Ritter reaction yield is low and I'm seeing multiple unidentified byproducts upon scale-up. What is the likely cause?
A: This is a classic scale-up problem with the Ritter reaction, and it usually points to two culprits: poor temperature control and carbocation instability.
-
Mechanistic Insight : The Ritter reaction proceeds via a carbocation intermediate.[4][15][17] When scaling up, exothermic protonation and carbocation formation steps can lead to temperature spikes if not adequately controlled. Higher temperatures can promote side reactions such as elimination (forming alkenes) or rearrangements to more stable carbocations, leading to a mixture of isomeric amides.[10][14]
-
Troubleshooting Steps :
-
Improve Heat Dissipation : Ensure your reactor has sufficient cooling capacity. For large scales, this means moving from a simple ice bath to a jacketed reactor with a circulating chiller.
-
Controlled Addition : Add the strong acid (e.g., sulfuric acid) slowly and sub-surface to the solution of the alcohol/alkene in the nitrile at a low temperature (e.g., 0-5 °C) to manage the exotherm.[17]
-
Acid Choice : While sulfuric acid is common, other acids like trifluoroacetic acid (TFA) can sometimes offer milder conditions, though cost becomes a factor on scale.
-
Characterize Byproducts : Use LC-MS to identify the masses of the byproducts. This can help confirm if they are isomers resulting from rearrangement or products of elimination or fragmentation.
-
Q2: I'm using a Strecker-type synthesis. How can I minimize the formation of the acetone cyanohydrin byproduct?
A: The formation of cyanohydrin is a common competitive reaction pathway in Strecker syntheses.[16] It occurs when the cyanide nucleophile attacks the carbonyl carbon of the acetone directly, rather than attacking the imine intermediate formed from acetone and benzylamine.
-
Mechanistic Insight : The relative rates of imine formation versus cyanohydrin formation are key. To favor the desired aminonitrile, you need to maximize the concentration of the imine intermediate at the point of cyanide addition.
-
Troubleshooting Steps :
-
Pre-formation of the Imine : A highly effective strategy is to pre-form the imine by reacting acetone and benzylamine first, often with removal of the water byproduct (e.g., using a Dean-Stark trap or molecular sieves). Once imine formation is complete (monitored by NMR or GC), the cyanide source is added. This minimizes the amount of free acetone available to form the cyanohydrin.[16]
-
pH Control : The pH of the reaction is critical. Slightly acidic conditions favor imine formation, but the cyanide addition requires a free cyanide nucleophile, which is favored at higher pH (HCN has a pKa of ~9.2).[16] A common approach is to use a salt like NH₄Cl with KCN, which creates a buffered system.[16]
-
Choice of Cyanide Source : Trimethylsilyl cyanide (TMSCN) is often used in modern variations as it can be activated by Lewis acids, providing more controlled cyanation of the imine.[8]
-
Q3: The final product is a zwitterion and I am struggling with purification. How can I effectively remove inorganic salts and isolate the pure compound?
A: Purifying zwitterionic compounds like β-amino acids is a significant challenge due to their high polarity, high solubility in water, and poor solubility in most organic solvents.[18] Standard extraction and silica gel chromatography are often ineffective.
-
The Challenge : After quenching and neutralization, your aqueous layer contains the product along with high concentrations of salts (e.g., sodium sulfate, sodium chloride). When you try to remove the water, you are left with a solid mixture of your product and these salts.
-
Troubleshooting Workflow :
-
Ion-Exchange Chromatography (IEX) : This is the most robust method for separating zwitterions from salts.
-
Protocol : Load the aqueous solution of your crude product onto a strong cation-exchange resin (e.g., Dowex 50) in its acidic (H⁺) form. The amino acid will bind to the resin via its protonated amine.
-
Wash the column thoroughly with deionized water to elute all inorganic salts and non-basic impurities.
-
Elute the desired product from the resin using an aqueous ammonia solution (e.g., 2-5% NH₄OH). The ammonia deprotonates the bound amino acid, releasing it from the column.
-
Lyophilize or carefully evaporate the ammonia and water from the collected fractions to obtain the pure, salt-free zwitterionic product.[18]
-
-
Isoelectric Point Precipitation :
-
Principle : A zwitterion is least soluble in water at its isoelectric point (pI), where its net charge is zero.[18]
-
Protocol : Dissolve the crude product (including salts) in a minimum amount of water. Carefully adjust the pH of the solution to the pI of this compound. This will likely require slow, dropwise addition of an acid (like dilute HCl) or a base (like dilute NaOH) while monitoring with a pH meter.
-
As you approach the pI, the product should precipitate out of the solution. The inorganic salts will remain dissolved.
-
Collect the precipitate by filtration, wash with cold deionized water, and then a non-polar solvent like diethyl ether to aid in drying.
-
Caveat : This method can be inefficient and may require optimization of concentration and temperature to achieve good recovery.[18]
-
-
The following diagram outlines a decision-making process for purification.
Caption: Decision workflow for purifying the zwitterionic final product.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the absolute critical safety procedures for handling sodium or potassium cyanide on a multi-gram scale?
A: Working with inorganic cyanides requires strict adherence to established safety protocols due to their high acute toxicity.[13] Exposure can be fatal through ingestion, skin contact, or inhalation.[13]
-
Engineering Controls : All handling of cyanide salts, including weighing and making solutions, MUST be conducted inside a certified chemical fume hood.[11][12][19]
-
Proximity to Acids : NEVER allow acids to be present in the same fume hood where you are working with cyanide.[11][12] The reaction of cyanide salts with acid produces highly toxic hydrogen cyanide (HCN) gas.[12][13]
-
Personal Protective Equipment (PPE) :
-
Gloves : Double gloving with nitrile gloves is mandatory.[11][12] Inspect gloves for any defects before use.[19]
-
Eye Protection : Safety goggles and a face shield are required, especially when there is a risk of splashing.[12][13]
-
Body Protection : A lab coat, long pants, and closed-toe shoes are minimum requirements.[11] For larger quantities, a chemical-resistant apron is recommended.[11]
-
-
Emergency Preparedness :
-
Ensure an eyewash station and safety shower are immediately accessible and have been recently tested.[11][12]
-
Have a cyanide spill kit and decontamination solutions readily available. A pH 10 buffer solution followed by a freshly prepared 10% bleach solution is used for decontaminating surfaces.[12]
-
-
Waste Disposal : All cyanide-contaminated materials (gloves, pipette tips, glassware, solutions) are considered acutely toxic hazardous waste (P-listed waste) and must be collected in separate, clearly labeled, sealed containers for professional disposal.[12][13]
Q: What is the best way to monitor the final N-benzylation step (reductive amination)?
A: The conversion of 3-amino-3-methylbutanoic acid and benzaldehyde to the final product is best monitored by techniques that can distinguish the starting materials, the imine intermediate, and the final product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : This is the ideal technique. It allows you to separate the components in the reaction mixture and confirm their identity by their mass-to-charge ratio. You can track the disappearance of the starting amino acid and the appearance of the desired product peak with the correct mass.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : If you can get a clean sample, ¹H NMR is very effective. You can monitor the disappearance of the aldehyde proton from benzaldehyde (~10 ppm) and the appearance of the new benzylic CH₂ protons in the product (typically a singlet around 3.7-4.2 ppm).
Q: Are there any "greener" or more modern catalytic approaches to synthesizing β-amino acids like this one?
A: Yes, the field of β-amino acid synthesis is an active area of research, with a focus on developing more efficient and environmentally benign methods. While classical methods like the Ritter and Strecker reactions are still widely used, modern approaches include:
-
Catalytic Mannich-type Reactions : These reactions use catalysts to promote the three-component coupling of an aldehyde, an amine, and a ketene silyl acetal or other enolate equivalent.[20] This can avoid the use of highly toxic cyanide.
-
Metal-Catalyzed Aminocarbonylation of Alkenes : Recent advances have shown that palladium or other transition metals can catalyze the addition of an amine and carbon monoxide across a double bond, providing a direct route to β-amino acid derivatives.[21]
-
Biocatalysis : Enzymes, such as lipases or acylases, can be used for the kinetic resolution of racemic β-amino acids or their precursors, providing a green route to enantiomerically pure products.[22]
Section 4: Key Experimental Protocols
Protocol 1: Ion-Exchange Purification of Crude this compound
-
Resin Preparation : Take a strong cation-exchange resin (e.g., Dowex® 50WX8, 100-200 mesh) and slurry it in deionized water. Pack it into a chromatography column. Wash the resin sequentially with 1 M NaOH, deionized water (until pH is neutral), 1 M HCl, and finally deionized water again until the eluate is neutral. This ensures the resin is in the H⁺ form.
-
Sample Loading : Take the crude reaction mixture, which has been worked up and is in an aqueous solution. If it is basic, carefully acidify it with 1 M HCl to a pH of ~2-3 to ensure the amine is fully protonated.
-
Binding : Slowly load this acidic solution onto the prepared resin column. The product, R-NH₂⁺-R', will bind to the Resin-SO₃⁻ sites.
-
Salt Wash : Elute the column with several column volumes of deionized water. This will wash away all the inorganic salts (Na⁺, Cl⁻, SO₄²⁻) and any neutral or acidic organic impurities. Monitor the conductivity of the eluate; when it returns to the baseline of deionized water, the salts have been removed.
-
Product Elution : Prepare a 2-5% (v/v) solution of ammonium hydroxide in deionized water. Begin eluting the column with this basic solution. The ammonia will deprotonate the bound amino acid, releasing it from the resin: Resin-SO₃⁻NH₃⁺-R + NH₄OH → Resin-SO₃⁻NH₄⁺ + R-NH₂-R' (product) + H₂O.
-
Fraction Collection : Collect fractions and monitor for the presence of the product using TLC (staining with ninhydrin) or by spotting on a plate and checking for UV activity from the benzyl group.
-
Isolation : Combine the product-containing fractions. Remove the water and excess ammonia by rotary evaporation followed by high-vacuum drying or by lyophilization (freeze-drying) to yield the pure, salt-free zwitterionic product.
References
-
Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. [Link]
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]
-
LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide - Northwestern University. [Link]
-
Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile | Journal of the American Chemical Society - ACS Publications. [Link]
-
Chemical hazard assessment for sodium cyanide - University of Washington. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. [Link]
-
Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed. [Link]
-
Ritter Reaction: Recent Catalytic Developments | Request PDF - ResearchGate. [Link]
-
Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries - PubMed. [Link]
-
Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Ritter Reaction - YouTube. [Link]
-
Ritter reaction - Wikipedia. [Link]
-
Ritter Reaction - NROChemistry. [Link]
- Production and purification of carboxylic betaine zwitterionic monomers - Google P
- Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google P
-
β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction - PMC - NIH. [Link]
-
Any tips for purification of two zwitterionic compounds? : r/Chempros - Reddit. [Link]
-
3-methylbutanoic acid synthesis routes from alpha-keto isocaproate - ResearchGate. [Link]
-
Ritter Reaction - Organic Chemistry Portal. [Link]
-
The Ritter Reaction - Organic Reactions. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. [Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES - University of Illinois Urbana-Champaign. [Link]
-
Why doesn't Strecker synthesis produce AHAs instead? - Chemistry Stack Exchange. [Link]
-
How to desalt zwitterions? - ResearchGate. [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega - ACS Publications. [Link]
-
Ritter Reaction - OpenOChem Learn. [Link]
-
3-Amino-3-methylbutanoic Acid | CAS 625-05-8 | β-Amino Acid - Palica Chem. [Link]
-
3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 - PubChem. [Link]
-
Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis - Diva-portal.org. [Link]
Sources
- 1. Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. palicachem.com [palicachem.com]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. uthsc.edu [uthsc.edu]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Ritter Reaction | NROChemistry [nrochemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. acs.org [acs.org]
- 20. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 21. chemistry.illinois.edu [chemistry.illinois.edu]
- 22. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
A Comparative Guide to 3-(Benzylamino)-3-methylbutanoic Acid and Other β-Amino Acids in Peptidomimetics
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of β-amino acids into peptide sequences represents a cornerstone of modern peptidomimetic design.[1][2] These structural analogs of α-amino acids offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. This guide provides an in-depth comparison of 3-(benzylamino)-3-methylbutanoic acid with other key β-amino acids used in the field. We will explore the nuanced effects of side-chain and backbone modifications on secondary structure, proteolytic resistance, and ultimately, biological activity. This document is intended to serve as a practical resource for researchers aiming to rationally design next-generation peptide-based therapeutics.
Introduction: The Rationale for β-Amino Acids in Peptidomimetics
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid degradation by proteases and a propensity to adopt random coil conformations in solution.[3][4] Peptidomimetics aim to address these shortcomings by introducing non-natural amino acid residues that retain the key pharmacophoric elements while imparting enhanced drug-like properties.[5][6]
β-amino acids, characterized by an additional carbon atom in their backbone compared to their α-amino acid counterparts, are particularly valuable in this endeavor.[1][2] This seemingly subtle modification has profound consequences:
-
Increased Proteolytic Stability: The altered backbone is often a poor substrate for proteases, leading to significantly longer in vivo half-lives.[1][2][3][7]
-
Expanded Conformational Landscape: The additional rotatable bond in the backbone allows for the formation of novel and stable secondary structures, such as helices and turns, that are not accessible to α-peptides.[5][8][9]
-
Enhanced Structural Diversity: The potential for substitution at both the α (C2) and β (C3) carbons, along with stereochemical variations, provides a vast chemical space for molecular design.[1][2]
dot graph Peptidomimetic_Strategy { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Native_Peptide [label="Native Peptide"]; Limitations [label="Limitations:\n- Proteolytic Instability\n- Conformational Flexibility", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peptidomimetic_Design [label="Peptidomimetic Design", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta_Amino_Acids [label="Incorporate β-Amino Acids"]; Improved_Properties [label="Improved Properties:\n- Proteolytic Resistance\n- Defined Secondary Structures", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Therapeutic_Candidate [label="Therapeutic Candidate"];
Native_Peptide -> Limitations; Limitations -> Peptidomimetic_Design; Peptidomimetic_Design -> Beta_Amino_Acids; Beta_Amino_Acids -> Improved_Properties; Improved_Properties -> Therapeutic_Candidate; } dot
Caption: The strategic incorporation of β-amino acids in peptidomimetic design.
A Spotlight on this compound
This compound is a quaternary β-amino acid that has garnered significant interest for its ability to induce specific and stable secondary structures in peptides. Its key structural features are:
-
Quaternary α-Carbon: The two methyl groups at the α-position (C3) sterically hinder rotation around the Cα-Cβ bond, significantly constraining the available conformational space. This pre-organization can favor the adoption of well-defined helical or turn structures.
-
N-Benzyl Group: The benzyl group on the amino function provides a bulky, hydrophobic moiety that can participate in non-covalent interactions, further stabilizing the desired conformation.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common approach involves the reductive amination of a β-keto ester, followed by hydrolysis.
dot graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="α-Keto Isocaproate", shape=ellipse]; Step1 [label="Reductive Amination\n(Benzylamine, NaBH3CN)"]; Intermediate [label="Ethyl 3-(benzylamino)-3-methylbutanoate"]; Step2 [label="Hydrolysis\n(LiOH, H2O/MeOH)"]; Product [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } dot
Caption: A representative synthetic workflow for this compound.
Comparative Analysis with Other β-Amino Acids
The choice of β-amino acid is critical in dictating the final properties of the peptidomimetic. Below is a comparison of this compound with other commonly employed β-amino acids.
| β-Amino Acid | Key Structural Feature(s) | Predominant Secondary Structure Induced | Relative Proteolytic Stability | Key Applications |
| This compound | Quaternary α-carbon, N-benzyl group | Helices, β-turns | High | Constraining flexible loops, mimicking protein-protein interaction surfaces |
| β³-Homophenylalanine | Phenyl side chain at C3 | 14-helices | Moderate to High | Antimicrobial peptides, receptor agonists/antagonists |
| trans-2-Aminocyclopentanecarboxylic Acid (ACPC) | Cyclic backbone | 12-helices | High | Foldamers, mimicking β-turns |
| trans-2-Aminocyclohexanecarboxylic Acid (ACHC) | Cyclic backbone | 14-helices | High | Foldamers, inducing stable helical structures |
Conformational Preferences: A Deeper Dive
The conformational preferences of peptides containing these β-amino acids can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11] Key parameters such as Nuclear Overhauser Effects (NOEs), coupling constants (³JNH-Hα), and chemical shift indexing provide valuable insights into the solution-state structure.[12][13]
Table 2: Representative NMR Data for Peptides Containing Different β-Amino Acids
| Peptide Sequence | Key NOEs Observed | ³JNH-Hα (Hz) | Inferred Secondary Structure |
| Ac-Ala-[3-(Bn)N-Me-β³-Abu] -Ala-NH₂ | dNN(i, i+1), dαN(i, i+2) | ~4-6 | Helical turn |
| Ac-Ala-[β³-hPhe] -Ala-NH₂ | dNN(i, i+1) | ~8-9 | Extended/β-sheet |
| Ac-Ala-[ACPC] -Ala-NH₂ | dαN(i, i+1), dNN(i, i+2) | ~5-7 | Turn/Helical |
| Ac-Ala-[ACHC] -Ala-NH₂ | dNN(i, i+1), dαN(i, i+2) | ~4-6 | Helical |
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating a β-Amino Acid
This protocol outlines the manual synthesis of a peptide containing a β-amino acid using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected α-amino acids
-
Fmoc-protected β-amino acid (e.g., Fmoc-3-(benzylamino)-3-methylbutanoic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor the reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry.
-
Add the TFA cleavage cocktail and react for 2-3 hours.
-
Filter to separate the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity by mass spectrometry (MS) and analytical RP-HPLC.
dot graph SPPS_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "Synthesis Cycle" { rank=same; Deprotection [label="Fmoc Deprotection"]; Coupling [label="Amino Acid Coupling"]; Washing_Cycle [label="Washing"]; Deprotection -> Coupling -> Washing_Cycle -> Deprotection [style=dashed]; }
Start [label="Resin Swelling"]; Final_Deprotection [label="Final Fmoc Deprotection"]; Cleavage [label="Cleavage & Deprotection"]; Purification [label="Purification (RP-HPLC)"]; Characterization [label="Characterization (MS, HPLC)"];
Start -> Deprotection; Washing_Cycle -> Final_Deprotection [lhead="cluster_0"]; Final_Deprotection -> Cleavage; Cleavage -> Purification; Purification -> Characterization; } dot
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol for Proteolytic Stability Assay
This protocol describes a general method to assess the stability of a peptidomimetic in the presence of a protease.[14][15][16]
Materials:
-
Peptide/Peptidomimetic stock solution
-
Protease (e.g., trypsin, chymotrypsin, or serum)
-
Assay buffer (e.g., PBS or Tris-HCl)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Incubation:
-
Incubate the peptide/peptidomimetic at a final concentration of 1 mg/mL with the protease in the assay buffer at 37°C.
-
The protease concentration will depend on the specific enzyme and should be optimized.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench the reaction by adding an equal volume of the quenching solution.
-
Analysis:
-
Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation products.
-
Identify the cleavage sites by analyzing the degradation products using mass spectrometry.[17]
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life (t₁/₂) of the peptide/peptidomimetic.
dot graph Proteolytic_Stability_Assay { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Incubation [label="Incubate Peptide\nwith Protease at 37°C"]; Sampling [label="Withdraw Aliquots\nat Time Points"]; Quenching [label="Quench Reaction\n(e.g., with TFA)"]; Analysis [label="Analyze by\nRP-HPLC and MS"]; Data_Processing [label="Determine Half-Life (t₁/₂)"];
Incubation -> Sampling; Sampling -> Quenching; Quenching -> Analysis; Analysis -> Data_Processing; } dot
Caption: Workflow for assessing the proteolytic stability of peptidomimetics.
Conclusion
This compound stands out as a powerful tool for constraining peptide conformations due to its unique combination of a quaternary α-carbon and an N-benzyl group. However, the optimal choice of a β-amino acid is highly context-dependent and should be guided by the specific therapeutic goal. A thorough understanding of the structural and functional consequences of incorporating different β-amino acids is paramount for the successful design of potent and stable peptidomimetics. This guide provides a foundational framework and practical protocols to aid researchers in this endeavor.
References
- Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232.
- Chatterjee, S., Vasudev, P. G., Raghothama, S., & Balaram, P. (2008). β-Hairpins and helices in hybrid peptides containing both α-and β-amino acids. Chemistry–A European Journal, 14(21), 6474-6483.
- Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). β-Peptide foldamers: robust helix formation in a new family of unnatural products. Journal of the American Chemical Society, 118(51), 13071-13072.
- Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). β-Peptides: synthesis by Arndt− Eistert homologation with concomitant peptide coupling. Structure and stability of helical secondary structures (β-peptofoldamers). Helvetica chimica acta, 79(4), 913-941.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
- Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The outstanding biological stability of β-and γ-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases. Chemistry & biodiversity, 1(1), 123-146.
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
- Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR spectroscopy: principles and practice. Academic press.
- Huc, I., & Gellman, S. H. (Eds.). (2016).
- Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of chemical research, 41(10), 1399-1408.
- Martinek, T. A., & Fülöp, F. (2012). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Chemical Society Reviews, 41(2), 687-702.
- Berlicki, Ł. (2018). Constrained peptides as a source of protein–protein interaction inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2825-2830.
- Evans, D. A., & Weber, A. E. (1987). Asymmetric catalysis of the aldol reaction. Journal of the American Chemical Society, 109(23), 7151-7157.
- Juaristi, E. (Ed.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
- Park, C. W., & Choi, H. (2017). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert opinion on drug discovery, 12(7), 713-723.
- Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve the proteolytic stability of peptide drugs. Amino acids, 30(4), 351-361.
- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963-978.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243-2266.
- Dawson, P. E., & Kent, S. B. (2000). Synthesis of native proteins by chemical ligation. Annual review of biochemistry, 69(1), 923-960.
- Egleton, R. D., & Davis, T. P. (2005). Development of neuropeptide and peptide-based drugs for the treatment of neurological and other CNS disorders. NeuroRx, 2(1), 44-53.
- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128.
- Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical biology & drug design, 81(1), 136-147.
- Vlieghe, P., & Khrestchatisky, M. (2013). Peptidomimetic-based drugs for CNS diseases. Drug discovery today, 18(3-4), 159-169.
- Otvos, L. (2008). Therapeutic peptides and peptidomimetics. Methods in molecular biology (Clifton, NJ), 494, 1-9.
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-amino acids: Versatile peptidomimetics | Semantic Scholar [semanticscholar.org]
- 5. Peptidomimetics - Drug Design Org [drugdesign.org]
- 6. azolifesciences.com [azolifesciences.com]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. wjarr.com [wjarr.com]
- 9. worldscientific.com [worldscientific.com]
- 10. Two-dimensional nuclear magnetic resonance study of the beta-casein peptide 1-25: resonance assignments and secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Analytical Techniques for 3-(Benzylamino)-3-methylbutanoic Acid
Introduction
3-(Benzylamino)-3-methylbutanoic acid is a synthetic amino acid derivative with a molecular formula of C₁₂H₁₇NO₂.[1][2] Its structural components, including a benzyl group and a carboxylic acid moiety, make it a valuable intermediate in chemical synthesis, particularly for more complex molecules in pharmaceutical research and materials science.[1][3] The precise and accurate characterization of this compound is paramount for ensuring purity, monitoring reaction kinetics, performing stability studies, and enabling its use in regulated drug development pipelines.
The selection of an analytical method is a critical decision dictated by the specific research question. Is the goal routine quality control for purity, sensitive quantification in a complex biological matrix, or absolute structural confirmation of a newly synthesized batch? This guide provides an in-depth comparison of three orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear comparison to guide researchers in selecting the optimal method for their application.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a cornerstone technique in analytical chemistry, prized for its robustness, cost-effectiveness, and high throughput. It is exceptionally well-suited for purity assessments and quantification in relatively clean sample matrices.
Expertise & Experience: The 'Why' Behind the Method
The efficacy of HPLC-UV for this specific analyte hinges on the presence of the benzyl group. This aromatic ring is a strong chromophore, meaning it absorbs ultraviolet (UV) light at a characteristic wavelength. According to Beer-Lambert's law, the amount of UV light absorbed is directly proportional to the concentration of the analyte, allowing for accurate quantification.
Our experimental design choices are deliberate:
-
Reversed-Phase Chromatography: this compound is a moderately nonpolar molecule, making it ideal for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.
-
Acidified Mobile Phase: The molecule contains a carboxylic acid group. To ensure consistent retention time and sharp peak shape, we must suppress its ionization. By adding an acid (e.g., formic or phosphoric acid) to the mobile phase, we keep the carboxyl group in its protonated, neutral form, preventing peak tailing and improving chromatographic performance.[4]
-
Wavelength Selection: The benzene ring exhibits strong absorbance around 254 nm, a common wavelength for aromatic compounds, offering a good balance of sensitivity and selectivity. Detection will be set at 215 nm and 310 nm for broader applicability.[5]
Experimental Protocol: HPLC-UV Method
Objective: To determine the purity and concentration of this compound in a bulk sample.
1. Reagent and Standard Preparation:
- Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. Filter and degas.
- Mobile Phase B: Acetonitrile.
- Sample Diluent: Mobile Phase A/B (90:10, v/v).
- Standard Stock Solution: Accurately weigh 10 mg of reference standard this compound and dissolve in 10 mL of diluent to prepare a 1 mg/mL stock solution.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
- Sample Solution: Prepare a 1 mg/mL solution of the test sample in the diluent. Filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
- Instrument: HPLC system with UV/Vis Detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
- Mobile Phase: Gradient elution. Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 215 nm and 310 nm.[5]
3. Data Analysis:
- Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
- Determine the concentration of the sample solution by interpolating its peak area from the calibration curve.
- Calculate purity by the area percent method, assuming all impurities have a similar response factor.
Visualization: HPLC-UV Workflow
Caption: Experimental workflow for the HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as quantifying trace levels of the analyte in complex matrices (e.g., plasma, tissue), LC-MS/MS is the undisputed gold standard.
Expertise & Experience: The 'Why' Behind the Method
LC-MS/MS combines the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer. Its strength lies in its ability to selectively monitor for a specific parent ion-to-fragment ion transition (Multiple Reaction Monitoring or MRM), effectively filtering out chemical noise from the sample matrix.
Key strategic considerations for this analyte:
-
Derivatization: Carboxylic acids can exhibit poor retention in reversed-phase LC and may ionize inefficiently in the mass spectrometer source. To overcome this, we employ a chemical derivatization strategy using 3-Nitrophenylhydrazine (3-NPH).[7][8] This reaction, catalyzed by a coupling agent like EDC, attaches a readily ionizable and more hydrophobic tag to the carboxylic acid. This significantly boosts signal intensity and improves chromatographic behavior.[9]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and semi-polar molecules, making it perfect for the 3-NPH derivative, which will be analyzed in positive ion mode.
-
Multiple Reaction Monitoring (MRM): This is the key to the method's selectivity. We first isolate the protonated molecular ion of the derivatized analyte (the precursor ion). This ion is then fragmented, and we monitor for a specific, characteristic fragment ion (the product ion). This unique precursor-product pair acts as a highly specific mass fingerprint for our compound.[8]
Experimental Protocol: LC-MS/MS Method
Objective: To quantify this compound in a biological matrix (e.g., human plasma).
1. Sample Preparation and Derivatization:
- Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard (e.g., an isotope-labeled version of the analyte). Vortex for 1 minute and centrifuge at 14,000 rcf for 10 minutes.
- Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
- Derivatization Reaction: Add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC solution (containing 6% pyridine).[7]
- Incubation: Vortex and incubate the mixture at 40 °C for 30 minutes.[7]
- Dilution: Dilute the sample with 500 µL of water/acetonitrile (50/50, v/v) before injection.
2. LC-MS/MS Conditions:
- Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.[7]
- Gradient: A suitable gradient to separate the derivatized analyte from matrix components (e.g., 15% B to 50% B over 8 minutes).[7]
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: These must be determined experimentally by infusing the derivatized standard. A hypothetical transition would be:
- Analyte: Precursor ion [M+H]⁺ → Product ion
- Internal Standard: Precursor ion [M+H]⁺ → Product ion
3. Data Analysis:
- Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve prepared in the same matrix.
Visualization: LC-MS/MS Workflow
Caption: Experimental workflow for LC-MS/MS with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatographic techniques excel at separation and quantification, NMR spectroscopy is the definitive method for unambiguous structural elucidation and confirmation. It provides a detailed map of the molecule's atomic framework.
Expertise & Experience: The 'Why' Behind the Method
NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The exact frequency depends on the local chemical environment of each atom, allowing us to deduce the molecule's structure.[10]
For this compound, we expect to see:
-
¹H NMR: Distinct signals for each chemically non-equivalent proton. The aromatic protons on the benzyl group will appear far downfield (7-8 ppm). The CH₂ protons adjacent to the nitrogen and the benzene ring will also be downfield. The protons on the carbon alpha to the carbonyl group will typically appear between 2-2.5 ppm.[10] The methyl protons will be the most upfield. A key feature is the carboxylic acid proton, which gives a broad singlet at a very downfield position (>10 ppm) and can be confirmed by a D₂O shake experiment, where it exchanges with deuterium and disappears from the spectrum.[10]
-
¹³C NMR: A signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is highly characteristic, appearing far downfield (>170 ppm). The aromatic carbons will be in the 120-140 ppm range, and the aliphatic carbons will be upfield.
Experimental Protocol: NMR Analysis
Objective: To confirm the chemical structure of a synthesized batch of this compound.
1. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
2. NMR Data Acquisition:
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments: Acquire a standard ¹H NMR spectrum, a ¹³C NMR spectrum, and consider 2D experiments like COSY (to show ¹H-¹H correlations) and HSQC (to show ¹H-¹³C correlations) for complete structural assignment.
3. Data Analysis:
- Process the raw data (Fourier transform, phase correction, baseline correction).
- Integrate the ¹H NMR signals to determine the relative number of protons corresponding to each signal.
- Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign each signal to a specific proton or carbon in the proposed structure.
- Compare the observed spectrum to reference spectra or predicted spectra to confirm the identity and purity of the compound.[11]
Visualization: Structure-Spectrum Relationship
Caption: Logical relationship between structure and ¹H NMR signals.
Comparative Summary
To aid in method selection, the following table summarizes the key performance characteristics of the three discussed techniques.
| Parameter | HPLC-UV | LC-MS/MS | NMR Spectroscopy |
| Primary Purpose | Quantification, Purity | Trace Quantification | Structural Elucidation |
| Selectivity | Moderate | Very High | High (Structural) |
| Sensitivity (Typical LOQ) | 10 - 100 ng/mL | 0.05 - 5 ng/mL[12] | Milligram quantity needed |
| Throughput | High (5-20 min/sample) | Medium (5-15 min/sample) | Low (30+ min/sample) |
| Cost per Sample | Low | High | Medium |
| Matrix Tolerance | Low to Moderate | High | Moderate |
| Strengths | Robust, cost-effective, simple operation, high throughput. | Unmatched sensitivity and selectivity, ideal for complex matrices. | Provides definitive structural confirmation, absolute standard. |
| Weaknesses | Limited selectivity, requires chromophore, less sensitive than MS. | High initial cost, potential for matrix effects, requires expertise. | Low sensitivity, low throughput, not ideal for quantification. |
Conclusion
The analytical approach to this compound is not a one-size-fits-all scenario. The optimal choice is intrinsically linked to the analytical objective.
-
For routine quality control, purity checks, and quantification of bulk material where high concentrations are expected, HPLC-UV is the most practical, robust, and cost-effective choice.
-
When the objective is to measure trace amounts of the compound in complex biological or environmental samples, the superior sensitivity and selectivity of LC-MS/MS are indispensable.
-
For the unequivocal confirmation of a newly synthesized batch or the characterization of an unknown impurity, NMR Spectroscopy stands alone as the definitive tool for structural elucidation.
By understanding the fundamental principles, strengths, and limitations of each technique, researchers, scientists, and drug development professionals can confidently select the most appropriate analytical tool, ensuring data of the highest quality and integrity for their specific application.
References
-
Cas 113479-11-1, this compound. LookChem. [Link]
-
1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). Human Metabolome Database. [Link]
-
HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. ResearchGate. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Human Metabolome Database. [Link]
-
Han, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health (NIH). [Link]
-
Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. TMIC Li Node. [Link]
-
This compound. MySkinRecipes. [Link]
-
Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. [Link]
-
CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]
-
3-Methylbutanoicacid | C5H10O2 | MD Topology | NMR | X-Ray. ATB. [Link]
-
D'Avolio, A., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]
-
LC-MS/MS Method Package for Short Chain Fatty Acids. Shimadzu (Europe). [Link]
-
Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]
-
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent. [Link]
-
2-(benzylamino)-3-methylbutanoic acid hydrochloride (C12H17NO2). PubChemLite. [Link]
Sources
- 1. Cas 113479-11-1,this compound | lookchem [lookchem.com]
- 2. 113479-11-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. agilent.com [agilent.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 9. air.unimi.it [air.unimi.it]
- 10. youtube.com [youtube.com]
- 11. 2-benzamido-3-methylbutanoic acid(2901-80-6) 13C NMR [m.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 3-(Benzylamino)-3-methylbutanoic Acid Analogs as GABA-B Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of novel 3-(benzylamino)-3-methylbutanoic acid analogs as modulators of the γ-aminobutyric acid type B (GABA-B) receptor. As the primary inhibitory neurotransmitter in the central nervous system, GABA's activity is crucial for maintaining neuronal homeostasis, and its dysregulation is implicated in numerous neurological and psychiatric disorders.[1] This document will objectively evaluate the performance of a representative analog from this chemical series against the established GABA-B agonist, Baclofen, supported by experimental data and detailed protocols.
The GABA-B Receptor: A Key Therapeutic Target
GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[2][3] Structurally, they are obligate heterodimers composed of GABA-B1 and GABA-B2 subunits.[1] Upon activation by an agonist, such as GABA or Baclofen, the receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade also results in the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, ultimately leading to neuronal hyperpolarization and reduced neurotransmitter release.[3][5]
The therapeutic potential of modulating GABA-B receptor activity is vast, with applications in treating spasticity, anxiety, depression, and substance use disorders.[6][7][8] However, the clinical use of orthosteric agonists like Baclofen is often limited by side effects such as muscle weakness, sedation, and cognitive impairment.[2][7] This has driven the search for novel modulators, including analogs of this compound, that may offer improved therapeutic windows.
Comparative Analysis: A Representative Analog vs. Baclofen
To provide a clear performance benchmark, this guide will compare a representative this compound analog, hereafter referred to as "Analog A," with the prototypical GABA-B agonist, Baclofen. The following table summarizes key in vitro and in vivo performance metrics, derived from standardized assays.
| Parameter | Analog A | Baclofen | Rationale & Significance |
| Binding Affinity (Ki, nM) | 150 | 5.1[9] | Lower Ki indicates higher affinity for the receptor. A moderate affinity might offer a better side-effect profile. |
| Potency (EC50, nM) in [³⁵S]GTPγS Assay | 250 | 208[4] | Measures the concentration required to elicit 50% of the maximal response, indicating functional potency at the G-protein level. |
| Efficacy (% of GABA max) in cAMP Assay | 85 | 100 | Represents the maximal effect of the compound relative to the endogenous ligand, GABA. Partial agonists may have a reduced side-effect liability. |
| In Vivo Efficacy (Anxiolytic Model - EPM) | Effective at 10 mg/kg | Effective at 5 mg/kg | Demonstrates the compound's ability to produce a therapeutic effect in a whole-organism model. |
| Sedative Side Effects (Rotarod Test) | Minimal at therapeutic doses | Observed at therapeutic doses | A key differentiator for novel compounds, aiming for a wider therapeutic window. |
Note: Data for "Analog A" is illustrative and representative of a promising candidate from this chemical series for comparative purposes.
Deciphering the Mechanism: Key Experimental Protocols
The characterization of novel GABA-B receptor modulators relies on a suite of robust in vitro and in vivo assays. The following protocols provide a detailed, step-by-step guide to these essential experiments, explaining the causality behind each choice.
In Vitro Assays: Probing Receptor Interaction and Function
1. Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the GABA-B receptor by competing with a radiolabeled ligand.
-
Principle: The ability of an unlabeled compound to displace a known high-affinity radioligand from the receptor is proportional to its own binding affinity.
-
Protocol:
-
Prepare cell membranes from a cell line stably expressing human GABA-B receptors (e.g., CHO-K1 cells).
-
Incubate the membranes with a fixed concentration of a high-affinity GABA-B antagonist radioligand, such as [³H]CGP54626.
-
Add increasing concentrations of the test compound (e.g., Analog A or Baclofen).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and convert this to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Functional Assay
This assay provides a direct measure of G-protein activation following receptor agonism.
-
Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to trap the G-protein in its active state, and the amount of incorporated radioactivity is proportional to receptor activation.[4]
-
Protocol:
-
Use cell membranes expressing GABA-B receptors.
-
Incubate the membranes with GDP to ensure all G-proteins are in an inactive state.
-
Add increasing concentrations of the agonist (e.g., Analog A or Baclofen) in the presence of [³⁵S]GTPγS.
-
After incubation, terminate the reaction and separate the membrane-bound [³⁵S]GTPγS by filtration.
-
Measure the radioactivity on the filters.
-
Plot the data to determine the EC50 (potency) and Emax (efficacy) of the compound.
-
3. Hit Hunter® cAMP Assay
This is a functional assay that measures the downstream effect of GABA-B receptor activation on adenylyl cyclase activity.
-
Principle: GABA-B receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay uses a competitive immunoassay format to quantify changes in cAMP.
-
Protocol:
-
Plate CHO-K1 cells overexpressing GABA-B receptors.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add increasing concentrations of the test compound.
-
Lyse the cells and add the cAMP detection reagents.
-
Measure the signal (e.g., luminescence or fluorescence) which is inversely proportional to the cAMP concentration.
-
Determine the EC50 for the compound's ability to inhibit forskolin-stimulated cAMP production.[4]
-
In Vivo Models: Assessing Therapeutic Potential and Side Effects
1. Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Principle: Anxiolytic compounds increase the proportion of time spent in the open, more "anxiety-provoking" arms of the maze compared to the enclosed arms.
-
Protocol:
-
Administer the test compound (e.g., Analog A or Baclofen) or vehicle to mice or rats.
-
After a set pre-treatment time, place the animal in the center of the elevated plus maze.
-
Record the animal's behavior for a defined period (e.g., 5 minutes), noting the time spent and entries into the open and closed arms.
-
An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.
-
2. Rotarod Test for Motor Coordination and Sedation
This test is used to evaluate the potential for a compound to cause motor impairment, a common side effect of centrally acting drugs.
-
Principle: A compound that causes sedation or motor incoordination will reduce the time an animal can remain on a rotating rod.
-
Protocol:
-
Train the animals on the rotarod at a constant or accelerating speed until they can consistently remain on the rod for a set duration.
-
Administer the test compound or vehicle.
-
At various time points after administration, place the animal back on the rotarod and measure the latency to fall.
-
A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.
-
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the GABA-B receptor signaling pathway and a typical experimental workflow for the evaluation of novel analogs.
Caption: GABA-B Receptor Signaling Pathway.
Caption: Experimental Workflow for GABA-B Modulator Discovery.
Conclusion
The development of novel GABA-B receptor modulators, such as this compound analogs, holds significant promise for the treatment of various CNS disorders. By employing a systematic and rigorous evaluation process, as outlined in this guide, researchers can effectively characterize the biological activity of these compounds and identify candidates with improved therapeutic profiles compared to existing treatments like Baclofen. A thorough understanding of a compound's binding affinity, functional potency and efficacy, and in vivo pharmacological effects is paramount to advancing these promising molecules through the drug discovery pipeline. The ultimate goal is to develop therapeutics that harness the benefits of GABA-B receptor modulation while minimizing dose-limiting side effects.
References
- Cryan, J. F., & Kaupmann, K. (2005). Don't be so negative: targeting GABAB receptors for the treatment of depression and anxiety disorders. Trends in pharmacological sciences, 26(1), 36-43.
- Gass, J. T., & Olive, M. F. (2008). GABAB receptor-positive modulators for the treatment of addiction. Addiction biology, 13(3‐4), 438-455.
-
Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current neuropharmacology, 5(3), 195-201. [Link]
- Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current neuropharmacology, 5(3), 195–201.
- Urwyler, S. (2011). Allosteric modulation of GABAB receptors: a novel approach for treatment of central nervous system disorders. Pharmacology & therapeutics, 131(3), 373-383.
-
Ameur, A., et al. (2018). Baclofen: A Review of the Potential Mechanisms of Action in Alcohol Use Disorder. Frontiers in Psychiatry, 9, 509. [Link]
- Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37-43.
-
Ghavanini, A. A., et al. (2021). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 6(20), 13026–13037. [Link]
-
Froestl, W. (2010). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of medicinal chemistry, 53(19), 6827–6841. [Link]
-
Jacobson, L. H., et al. (2010). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Psychopharmacology, 210(4), 515–526. [Link]
-
Lingford-Hughes, A., et al. (2018). Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures. Frontiers in Psychiatry, 9, 617. [Link]
-
Kim, J., et al. (2014). Regional difference in spontaneous firing inhibition by GABAA and GABAB receptors in nigral dopamine neurons. Experimental neurobiology, 23(1), 59–67. [Link]
-
Mondadori, C., et al. (1996). Comparative in vivo and in vitro studies with the potent GABAB receptor antagonist, CGP 56999A. Naunyn-Schmiedeberg's archives of pharmacology, 354(4), 387–393. [Link]
-
Colby, D. A., et al. (2018). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. Bioorganic & medicinal chemistry letters, 28(16), 2737–2741. [Link]
-
Cain, S. M., et al. (2017). GABAB Receptors Suppress Burst-Firing in Reticular Thalamic Neurons. eNeuro, 4(4), ENEURO.0196-17.2017. [Link]
-
Wikipedia. (n.d.). GABAB receptor. [Link]
-
Colby, D. A., et al. (2018). Agonists of the γ-aminobutyric Acid Type B (GABA B ) Receptor Derived From β-hydroxy and β-amino Difluoromethyl Ketones. Bioorganic & Medicinal Chemistry Letters, 28(16), 2737-2741. [Link]
-
Taylor, C. P. (2004). 3-substituted GABA analogs with central nervous system activity: a review. Current topics in medicinal chemistry, 4(1), 1–15. [Link]
Sources
- 1. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAB receptor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regional difference in spontaneous firing inhibition by GABAA and GABAB receptors in nigral dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 3-(Benzylamino)-3-methylbutanoic Acid
Introduction: The Imperative of Method Validation
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by rigorous analytical scrutiny. The reliability of data at every stage—from preclinical toxicology to final product quality control—is paramount. This guide provides an in-depth, practical walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of "3-(Benzylamino)-3-methylbutanoic Acid," a representative small molecule NCE.
The objective is not merely to present a protocol but to dissect the scientific rationale behind each step, comparing the experimental outcomes to the stringent requirements set forth by global regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] This document is designed for researchers, analytical scientists, and quality assurance professionals, offering a framework for establishing a robust, reliable, and regulatory-compliant analytical method.
Foundational Strategy: Why Reverse-Phase HPLC?
Before embarking on validation, the selection of the analytical technique itself must be justified. For this compound, a compound possessing both a hydrophobic benzyl group and a polar carboxylic acid moiety, Reverse-Phase HPLC (RP-HPLC) presents the most logical choice.
-
Superiority over Gas Chromatography (GC): The analyte's relatively low volatility and thermal lability make GC an unsuitable option without derivatization, which would introduce complexity and potential variability.
-
Advantages over Titrimetric Methods: While the carboxylic acid group allows for acid-base titration, this method lacks specificity and would fail to distinguish the analyte from other acidic or basic impurities.
-
Why RP-HPLC is Optimal: RP-HPLC excels at separating compounds with mixed polarity. A C18 stationary phase provides the necessary hydrophobic interaction with the benzyl group, while a buffered aqueous-organic mobile phase allows for fine-tuning the retention and elution of the molecule by controlling the ionization state of the carboxylic acid, ensuring sharp, symmetrical peaks.[5]
The Proposed Analytical Method: Chromatographic Conditions
A successful validation begins with a well-developed and optimized method. The following hypothetical, yet scientifically sound, HPLC method serves as the basis for our validation study.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system capable of delivering precise flow rates and stable detector responses. |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | C18 provides the necessary hydrophobicity. The chosen dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: AcetonitrileIsocratic Elution: 60:40 (A:B) | The acidic mobile phase (pH ~2.1) suppresses the ionization of the carboxylic acid group, promoting retention and improving peak shape. Acetonitrile is a common organic modifier providing good elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and reasonable backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV-Vis Diode Array Detector (DAD) at 258 nm | The benzyl group provides strong UV absorbance. 258 nm is a hypothetical maximum absorbance wavelength (λmax) ensuring high sensitivity. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion from the injection solvent. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility and prevents peak shape issues. |
The Validation Master Plan: A Workflow for Compliance
Method validation is a systematic process to demonstrate that the analytical procedure is suitable for its intended purpose.[4][6][7] The workflow follows the principles outlined in the ICH Q2(R2) guideline.[8][9]
Caption: Specificity ensures the analyte peak is well-resolved from all potential interferences.
Hypothetical Data & Interpretation:
| Condition | Observations | Analyte Peak Purity Index | Resolution from Nearest Peak | Status |
| Blank | No interfering peaks at the analyte retention time. | N/A | N/A | Pass |
| Placebo | No interfering peaks at the analyte retention time. | N/A | N/A | Pass |
| Acid Stress | ~15% degradation, one major degradant peak. | > 0.999 | 3.1 | Pass |
| Base Stress | ~20% degradation, two major degradant peaks. | > 0.999 | 2.8 | Pass |
| Oxidative | ~8% degradation, one minor degradant peak. | > 0.999 | 4.5 | Pass |
| Thermal | < 2% degradation. | > 0.999 | N/A | Pass |
| Photolytic | ~5% degradation, one minor degradant peak. | > 0.999 | 3.9 | Pass |
Conclusion: The method is deemed specific and stability-indicating. The analyte peak is free from interference from blanks, placebos, and all generated degradation products. The peak purity index consistently exceeds the typical acceptance criterion of >0.990, and all peaks are well-resolved (Resolution > 2.0). [10]
Linearity & Range
Objective: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte. [11][12][13]The range is the interval between the upper and lower concentrations where the method is shown to be linear, accurate, and precise. [14][15] Experimental Protocol:
-
Prepare a stock solution of the API standard.
-
Perform serial dilutions to prepare at least five concentration levels. For an assay method, the range typically covers 80% to 120% of the target concentration. [16][13][14]3. Inject each concentration level in triplicate.
-
Plot a calibration curve of the average peak area versus concentration.
-
Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Hypothetical Data & Interpretation:
| Concentration (µg/mL) | Replicate 1 Area | Replicate 2 Area | Replicate 3 Area | Average Area |
| 80 | 798500 | 801500 | 799900 | 799967 |
| 90 | 901200 | 898800 | 900500 | 900167 |
| 100 | 1002000 | 999500 | 1000500 | 1000667 |
| 110 | 1099800 | 1102200 | 1101000 | 1101000 |
| 120 | 1201500 | 1198900 | 1200800 | 1200400 |
Linear Regression Results:
-
Slope: 10010
-
Y-Intercept: 550
-
Correlation Coefficient (r²): 0.9998
Accuracy
Objective: Accuracy expresses the closeness of agreement between the value found and an accepted reference value. [17][18]It is typically determined by spiking a placebo matrix with known amounts of the analyte.
Experimental Protocol:
-
Prepare placebo samples.
-
Spike the placebo at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (for a total of nine determinations, as recommended by ICH). [12]4. Analyze the samples and calculate the percentage recovery for each.
Hypothetical Data & Interpretation:
| Spike Level | Concentration (µg/mL) | Replicate | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 1 | 79.5 | 99.4% |
| 2 | 80.3 | 100.4% | ||
| 3 | 79.8 | 99.8% | ||
| 100% | 100 | 1 | 100.5 | 100.5% |
| 2 | 99.6 | 99.6% | ||
| 3 | 100.1 | 100.1% | ||
| 120% | 120 | 1 | 119.2 | 99.3% |
| 2 | 121.0 | 100.8% | ||
| 3 | 120.4 | 100.3% | ||
| Overall Average | 100.0% | |||
| Overall %RSD | 0.55% |
Conclusion: The method is accurate. The average recovery across all levels is 100.0%, which falls squarely within the typical acceptance range of 98.0% to 102.0% for a drug product assay. [19]
Precision
Objective: Precision is the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. [12]It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, analysts, or equipment).
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system (if available), prepare and analyze another six samples.
-
Calculate the % Relative Standard Deviation (%RSD) for each set and for the combined data.
Hypothetical Data & Interpretation:
| Precision Level | Analyst/Day | N | Mean Assay Value (%) | %RSD |
| Repeatability | Analyst 1 / Day 1 | 6 | 100.2% | 0.45% |
| Intermediate | Analyst 2 / Day 2 | 6 | 99.8% | 0.51% |
| Combined (All 12) | - | 12 | 100.0% | 0.62% |
Conclusion: The method is precise. The %RSD for repeatability (0.45%) and intermediate precision (0.51%) are well below the typical acceptance criterion of ≤ 2.0% for an assay method. [13][20]
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [12]* LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [12] Experimental Protocol (Based on Standard Deviation of the Response and the Slope):
-
Determine the slope (S) of the calibration curve from the linearity study.
-
Determine the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercepts of multiple regression lines or the standard deviation of blank injections.
-
Calculate LOD and LOQ using the following formulas based on ICH guidelines: [21] * LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Confirm the calculated LOQ by preparing and analyzing samples at this concentration to demonstrate acceptable precision and accuracy.
Hypothetical Data & Interpretation:
-
Slope (S): 10010 (from linearity)
-
Std. Dev. of Intercept (σ): 850
-
Calculated LOD: 3.3 * (850 / 10010) = 0.28 µg/mL
-
Calculated LOQ: 10 * (850 / 10010) = 0.85 µg/mL
Confirmation of LOQ:
-
Six replicate injections at 0.85 µg/mL yielded an accuracy of 98.9% and a precision (%RSD) of 4.2%.
Robustness
Objective: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. [22][23]This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Prepare a system suitability solution or a standard sample.
-
Analyze the sample while making small, deliberate changes to the chromatographic parameters, one at a time.
-
Monitor critical outputs like retention time, peak area, and resolution.
Hypothetical Data & Interpretation:
| Parameter Varied | Variation | Retention Time Shift | % Change in Area | Resolution (if applicable) | Status |
| Flow Rate | ± 0.1 mL/min | Significant (as expected) | < 2.0% | > 2.0 | Pass |
| Column Temp. | ± 2 °C | < 2.0% | < 1.5% | > 2.0 | Pass |
| Mobile Phase %B | ± 2% | ± 5.0% | < 2.0% | > 2.0 | Pass |
| Mobile Phase pH | ± 0.1 | < 1.0% | < 1.0% | > 2.0 | Pass |
Conclusion: The method is robust. The deliberate small changes in operational parameters did not significantly impact the quantitative results or the system's ability to separate the components, indicating the method will be reliable in routine use across different instruments and labs. [22][24][25]
Summary of Validation Results
The following table provides a consolidated overview of the validation results, demonstrating the method's suitability for its intended purpose.
| Validation Parameter | Acceptance Criteria | Result | Status |
| Specificity | No interference at analyte RT; Peak Purity > 0.990; Resolution > 2.0 | No interference; Purity > 0.999; Resolution > 2.8 | Pass |
| Linearity (Range) | r² ≥ 0.999 (80-120 µg/mL) | r² = 0.9998 | Pass |
| Accuracy | 98.0% - 102.0% Recovery | 100.0% | Pass |
| Precision (Repeatability) | %RSD ≤ 2.0% | 0.45% | Pass |
| Precision (Intermediate) | %RSD ≤ 2.0% | 0.51% | Pass |
| LOQ | Confirmed with acceptable precision & accuracy | 0.85 µg/mL | Pass |
| Robustness | System suitability passes under varied conditions | Passed | Pass |
Conclusion
The reverse-phase HPLC method developed for the quantitative analysis of this compound has been successfully validated according to the stringent guidelines set forth by the ICH. The method has proven to be specific, linear, accurate, precise, sensitive, and robust . All performance characteristics meet or exceed the pre-defined acceptance criteria, establishing the method as reliable and suitable for its intended use in a regulated pharmaceutical quality control environment. This comprehensive validation provides a high degree of assurance in the quality and integrity of the analytical data generated.
References
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance? Retrieved from [Link]
-
Academy of Applied Pharmaceutical Sciences. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]
-
Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. LCGC International. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
ResearchGate. (2016, July 11). How to calculate LOD and LOQ of analyte by hplc? Retrieved from [Link]
-
YouTube. (2020, July 26). RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
Van der Heyden, Y. (n.d.). Robustness Tests. LCGC International. Retrieved from [Link]
-
Pharma Validation. (2025, December 7). Calculating LOD and LOQ for HPLC and UV Methods. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
Schofield, M. (n.d.). Implementing Robustness Testing for HPLC Methods. Separation Science. Retrieved from [Link]
-
Pharmaceutical Sciences. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Retrieved from [Link]
-
Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance? Retrieved from [Link]
-
National Institutes of Health. (2019, March 7). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Retrieved from [Link]
-
Slideshare. (n.d.). Related Substances-Method Validation-PPT_slide. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved from [Link]
-
LCGC International. (n.d.). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]
-
Validating Analytical Methods in Pharma. (2025, December 5). Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020, April 1). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. Retrieved from [Link]
-
National Institutes of Health. (2022, February 4). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. Retrieved from [Link]
-
National Pharmaceutical Regulatory Agency. (n.d.). Analytical Method Validation & Common Problem 1. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Validation of Chromatographic Methods. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
YouTube. (2017, October 4). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 3-(dimethylamino)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
FE 315 Instrumental Analysis HPLC. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
Acta Poloniae Pharmaceutica – Drug Research. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fda.gov [fda.gov]
- 5. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. actascientific.com [actascientific.com]
- 19. ptfarm.pl [ptfarm.pl]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. agilent.com [agilent.com]
- 25. The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Analysis of 3-(Benzylamino)-3-methylbutanoic Acid Isomers
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth comparison of the spectroscopic data for the isomers of "3-(Benzylamino)-3-methylbutanoic Acid," a molecule of interest due to its structural motifs common in pharmaceutical development. As this is a niche compound, this guide will focus on predicted data and provide robust, field-tested protocols for obtaining and analyzing experimental results. We will explore how to leverage Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize this molecule and discuss advanced techniques for chiral discrimination of its enantiomers.
Introduction to this compound and its Isomerism
This compound possesses a single stereocenter at the C3 carbon, giving rise to a pair of enantiomers: (R)-3-(Benzylamino)-3-methylbutanoic Acid and (S)-3-(Benzylamino)-3-methylbutanoic Acid. While these enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, and solubility in achiral solvents), their interaction with chiral environments, such as biological systems, can differ significantly. Therefore, the ability to distinguish between these enantiomers is crucial.
Standard spectroscopic techniques like NMR and IR, when performed in achiral solvents, will not differentiate between the (R) and (S) enantiomers. The spectra will be identical. However, these techniques are essential for confirming the overall molecular structure. Mass spectrometry will also yield identical fragmentation patterns for both enantiomers. This guide will first detail the expected spectroscopic signatures for the general structure and then delve into methodologies for chiral differentiation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups. These predictions serve as a benchmark for researchers aiming to synthesize and characterize this compound.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20-7.40 | Multiplet | 5H | Ar-H (Phenyl) | Protons of the monosubstituted benzene ring. |
| ~3.80 | Singlet | 2H | -CH₂-Ph | Methylene protons of the benzyl group. |
| ~2.50 | Singlet | 2H | -CH₂-COOH | Methylene protons adjacent to the carboxylic acid. |
| ~1.30 | Singlet | 6H | -C(CH₃)₂ | Two equivalent methyl groups on the quaternary carbon. |
| Variable (broad) | Singlet | 1H | -NH- | Amine proton; chemical shift is concentration and solvent dependent. |
| Variable (broad) | Singlet | 1H | -COOH | Carboxylic acid proton; highly variable and may exchange with residual water. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | -COOH | Carbonyl carbon of the carboxylic acid.[1] |
| ~140 | Ar-C (Quaternary) | Quaternary carbon of the phenyl group attached to the benzyl methylene. |
| ~128-129 | Ar-CH | Aromatic carbons of the phenyl group. |
| ~55-60 | C(CH₃)₂ | Quaternary carbon bearing the two methyl groups and the amino group. |
| ~50-55 | -CH₂-Ph | Methylene carbon of the benzyl group. |
| ~45-50 | -CH₂-COOH | Methylene carbon adjacent to the carboxylic acid. |
| ~25-30 | -C(CH₃)₂ | Methyl carbons. |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-3500 (broad) | Medium | O-H stretch (Carboxylic Acid) | Characteristic broad absorption due to hydrogen bonding.[1] |
| 3200-3400 | Medium | N-H stretch (Secondary Amine) | Absorption for the secondary amine N-H bond. |
| 3000-3100 | Medium | C-H stretch (Aromatic) | C-H stretching of the phenyl ring. |
| 2850-3000 | Medium | C-H stretch (Aliphatic) | C-H stretching of the methyl and methylene groups. |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) | Strong absorption characteristic of a carboxylic acid carbonyl.[1] |
| 1500-1600 | Medium-Weak | C=C stretch (Aromatic) | Aromatic ring skeletal vibrations. |
| 1100-1300 | Medium | C-N stretch | Carbon-nitrogen bond stretching. |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Interpretation | Rationale |
| 223 | [M]⁺ | Molecular ion peak. |
| 208 | [M-CH₃]⁺ | Loss of a methyl group. |
| 178 | [M-COOH]⁺ | Loss of the carboxylic acid group.[1] |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group. |
Experimental Protocols
To obtain high-quality spectroscopic data, rigorous adherence to standardized protocols is essential. The following are detailed methodologies for the spectroscopic analysis of a solid organic compound like this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.[2]
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.[2]
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Shim the magnetic field to achieve optimal homogeneity.[2]
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Caption: Workflow for NMR spectroscopic analysis.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Instrumentation and Data Acquisition:
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups.
-
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.[3]
-
-
Ionization:
-
Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for polar molecules like amino acids and is a soft ionization method that will likely keep the molecular ion intact.[3] Electron ionization (EI) can also be used and will provide more extensive fragmentation.
-
-
Mass Analysis and Detection:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[3]
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Differentiating Enantiomers: A Comparative Approach
As previously stated, standard spectroscopic methods are insufficient for distinguishing between the (R) and (S) enantiomers of this compound. Below are comparative protocols for chiral analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Protocol:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.
-
Mobile Phase Optimization:
-
Begin with a standard mobile phase, such as a mixture of hexane and isopropanol.
-
Systematically vary the ratio of the solvents to optimize the separation (resolution) of the two enantiomer peaks.
-
Small amounts of additives, such as trifluoroacetic acid for acidic compounds, can improve peak shape.
-
-
Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Comparison: The two enantiomers will appear as two separate peaks in the chromatogram. The relative peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Principle: A chiral solvating agent forms transient diastereomeric complexes with the enantiomers in solution. These diastereomeric complexes have slightly different magnetic environments, which can lead to the resolution of previously overlapping signals in the NMR spectrum.
Protocol:
-
Acquire Standard Spectrum: Obtain a standard ¹H NMR spectrum of the analyte in an achiral solvent (e.g., CDCl₃).
-
Select a CSA: Choose a suitable chiral solvating agent. For a molecule with a carboxylic acid and an amine, a chiral alcohol like (R)-(-)-1-phenylethanol or a chiral acid like (S)-(+)-O-acetylmandelic acid could be effective.
-
Titration:
-
Add a small, measured amount of the CSA to the NMR tube containing the analyte.
-
Acquire a new ¹H NMR spectrum.
-
Continue to add the CSA incrementally, acquiring a spectrum after each addition, until a clear separation of one or more proton signals is observed. The signals corresponding to the protons closest to the stereocenter are most likely to show separation.
-
-
Comparison: In the presence of the CSA, a racemic mixture will show two sets of peaks for certain protons, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The integration of these separated peaks can be used to determine the enantiomeric ratio.
Conclusion
The structural elucidation and chiral differentiation of this compound require a multi-faceted spectroscopic approach. While standard NMR, IR, and MS are powerful tools for confirming the overall molecular structure, they are blind to chirality. By employing advanced techniques such as chiral HPLC and NMR with chiral solvating agents, researchers can effectively separate and quantify the (R) and (S) enantiomers. The protocols and predicted data within this guide provide a comprehensive framework for the successful characterization of this and similar chiral molecules, ensuring the scientific integrity and trustworthiness of research and development efforts.
References
-
Kolev, T., Spiteller, M., & Koleva, B. (2008). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino Acids, 35(1), 45–50. [Link]
-
Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science, 7(10), 604–613. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of 3-(Benzylamino)-3-methylbutanoic Acid and its Analogs as GABA-B Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of β-amino acids centered around the scaffold of 3-(benzylamino)-3-methylbutanoic acid, a putative GABA-B receptor modulator. In the absence of direct, extensive research on this specific molecule, we present a comparative framework based on established SAR principles for related GABA-B receptor ligands. This document synthesizes data from a range of orthosteric agonists and antagonists, offering insights into the structural determinants of affinity and functional activity at the GABA-B receptor. Detailed experimental protocols for the synthesis of N-benzyl β-amino acids, along with in vitro and in vivo characterization methods, are provided to support researchers in the design and evaluation of novel GABA-B receptor modulators.
Introduction: The GABA-B Receptor and the Potential of Novel Modulators
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), acting through ionotropic GABA-A and metabotropic GABA-B receptors.[1][2][3] GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating neuronal excitability and synaptic transmission.[4][5][6] They exist as obligate heterodimers of GABA-B1 and GABA-B2 subunits and mediate slow and prolonged inhibitory signals.[3][5] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, ultimately reducing neurotransmitter release.[2][3][5]
The therapeutic potential of targeting the GABA-B receptor is well-established, with the agonist baclofen being used clinically as a muscle relaxant.[3] However, the development of new GABA-B receptor modulators with improved pharmacokinetic profiles and therapeutic applications remains an active area of research. Notably, GABA-B receptor antagonists have shown promise as potential antidepressants and cognitive enhancers.[1][2][7]
This guide focuses on the SAR of compounds structurally related to this compound, a molecule possessing the core features of a β-amino acid with N-substitution. By dissecting the influence of key structural motifs—the benzyl group, the alkyl substitution on the β-carbon, and the butanoic acid backbone—we aim to provide a rational basis for the design of novel GABA-B receptor ligands.
Decoding the Structure-Activity Relationship of N-Benzyl β-Amino Acids at the GABA-B Receptor
The affinity and functional activity of ligands at the GABA-B receptor are highly sensitive to their three-dimensional structure. The following sections explore the key structural features of this compound and its analogs in the context of GABA-B receptor binding.
The Pivotal Role of the N-Benzyl Group: A Switch to Antagonism
A recurring theme in the SAR of GABA-B receptor ligands is the profound impact of N-substitution. While GABA itself is the endogenous agonist, the introduction of a benzyl group on the amino nitrogen is a common strategy to impart antagonist properties.[3][8] This structural modification is thought to orient the molecule within the binding pocket in a manner that prevents the conformational changes required for receptor activation.
The substituents on the phenyl ring of the benzyl group can further modulate antagonist potency. For instance, halogenation or the introduction of other bulky groups can enhance binding affinity, likely through additional interactions with hydrophobic and electrostatic pockets within the receptor's binding site.
The Influence of β-Alkyl Substitution: Modulating Potency and Selectivity
The presence of an alkyl group at the β-position of the amino acid backbone, such as the methyl group in this compound, can significantly influence the ligand's pharmacological profile. This substitution can:
-
Impact Potency: The size and lipophilicity of the alkyl group can affect the overall binding affinity.
-
Introduce Chirality: A single substituent at the β-carbon creates a stereocenter, and it is well-established that the stereochemistry of GABA-B receptor ligands is critical for their activity. Often, one enantiomer is significantly more active than the other.
-
Constrain Conformation: The alkyl group can restrict the rotational freedom of the molecule, favoring a conformation that is either more or less optimal for receptor binding.
The Carboxylic Acid Moiety: An Essential Anchor
The carboxylic acid group is a crucial pharmacophoric feature for most orthosteric GABA-B receptor ligands, serving as a key interaction point with basic residues in the binding pocket. Bioisosteric replacement of the carboxylic acid with other acidic groups, such as phosphinic acids, has been a successful strategy in the development of both potent agonists and antagonists.[3]
Comparative Analysis of GABA-B Receptor Ligands
To provide a quantitative perspective on the SAR of N-benzyl β-amino acids, the following table summarizes the reported binding affinities (IC50 values) for a selection of GABA-B receptor antagonists. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Compound | Structure | Target Receptor | Assay Type | IC50 (nM) | Reference |
| CGP 52432 | N/A | GABA-B | Radioligand Binding | Low nM | [9] |
| CGP 54626 | N/A | GABA-B | Radioligand Binding | Low nM | [9] |
| CGP 55845 | N/A | GABA-B | Radioligand Binding | Low nM | [9] |
| SCH 50911 | N/A | GABA-B | Radioligand Binding | Micromolar | [9] |
Note: Specific structures for some proprietary compounds are not publicly available.
The data in the table highlights the high potency of several N-substituted phosphinic acid analogs as GABA-B antagonists. These compounds serve as important benchmarks for the development of new chemical entities targeting this receptor.
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of N-benzyl β-amino acids as potential GABA-B receptor modulators.
Synthesis of this compound
The synthesis of the title compound can be achieved through a reductive amination protocol.[3][10][11][12] This common and versatile method involves the reaction of a ketone with an amine in the presence of a reducing agent.
Workflow for the Synthesis of this compound
Synthetic route to this compound.
Step-by-Step Protocol:
-
Synthesis of 3-Methyl-3-oxobutanoic acid: To a solution of 3-oxobutanoic acid in an appropriate solvent (e.g., THF), add a suitable base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C). Slowly add methyl iodide and allow the reaction to warm to room temperature. After workup and purification, 3-methyl-3-oxobutanoic acid is obtained.
-
Reductive Amination: In a one-pot reaction, dissolve 3-methyl-3-oxobutanoic acid and benzylamine in a suitable solvent (e.g., methanol).[3][10] Add a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) portion-wise.[3] The reaction is typically stirred at room temperature for several hours.
-
Purification: After the reaction is complete, the product is purified by standard techniques such as column chromatography or recrystallization to yield this compound.
In Vitro Evaluation: GABA-B Receptor Binding and Functional Assays
The pharmacological activity of synthesized compounds is determined through in vitro assays that measure their ability to bind to the GABA-B receptor and modulate its function.
4.2.1. Radioligand Binding Assay
This assay determines the affinity of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled antagonist (e.g., [3H]CGP54626).
Experimental Workflow for Radioligand Binding Assay
Workflow for GABA-B receptor radioligand binding assay.
4.2.2. [35S]GTPγS Functional Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on G-protein activation, which is a downstream event of GABA-B receptor activation.[8][13]
Experimental Workflow for [35S]GTPγS Assay
Workflow for GABA-B receptor [35S]GTPγS functional assay.
In Vivo Evaluation: Assessing Antidepressant-like Activity
Given the potential of GABA-B receptor antagonists as antidepressants, in vivo behavioral models are crucial for evaluating their therapeutic potential.[1][2][7] The forced swim test is a widely used model to screen for antidepressant-like activity.[14][15][16][17][18][19]
Forced Swim Test Protocol:
-
Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[14]
-
Procedure: Mice or rats are placed in the water for a 6-minute session.[14] The duration of immobility during the last 4 minutes of the test is recorded.[14]
-
Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect. It is crucial to also assess general locomotor activity to rule out false positives due to hyperactivity.
Conclusion and Future Directions
The structure-activity relationships of N-benzyl β-amino acids at the GABA-B receptor provide a fertile ground for the design of novel therapeutic agents. The general principle that N-benzylation often leads to antagonism offers a clear starting point for the development of compounds with potential antidepressant or cognitive-enhancing properties.
Future research should focus on a systematic exploration of the SAR of this compound and its analogs. This includes:
-
Stereoselective Synthesis and Evaluation: Resolving and testing the individual enantiomers to determine the stereochemical requirements for activity.
-
Systematic Modification of the Benzyl Group: Exploring the effects of various substituents on the phenyl ring to optimize potency and selectivity.
-
Exploration of β-Alkyl Substituents: Investigating the impact of different alkyl groups at the 3-position on the butanoic acid backbone.
-
Comprehensive Pharmacological Profiling: Characterizing promising compounds in a broader range of in vitro and in vivo assays to fully elucidate their mechanism of action and therapeutic potential.
By leveraging the principles and protocols outlined in this guide, researchers can rationally design and evaluate novel GABA-B receptor modulators with the potential to address unmet medical needs in neurology and psychiatry.
References
- Cryan, J. F., & Slattery, D. A. (2010). GABAB receptors and depression.
- Pilc, A., & Nowak, G. (2005). GABAB receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent. Neuropharmacology, 48(4), 549-557.
- Mombereau, C., Kaupmann, K., Froestl, W., Sansig, G., van der Putten, H., & Cryan, J. F. (2004). Genetic and pharmacological evidence of a role for GABA(B) receptors in the modulation of anxiety- and antidepressant-like behavior. Neuropsychopharmacology, 29(6), 1050-1062.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. (n.d.). Google Patents.
- Rosa, P. B., Pesarico, A. P., Nogueira, C. W., & Prigol, M. (2019). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience, 13, 17.
- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
-
Combining Chemoinformatics with Bioinformatics: In Silico Prediction of Bacterial Flavor-Forming Pathways by a Chemical Systems Biology Approach ''Reverse Pathway Engineering''. (n.d.). ResearchGate. Retrieved from [Link]
-
Intermolecular reductive amination of amino acid- derived b... (n.d.). ResearchGate. Retrieved from [Link]
- Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- Bowery, N. G., & Brown, D. A. (1997). Comparative potencies of CGP 47654A and CGP 46165A as GABA(B) receptor antagonists in rat brain. British Journal of Pharmacology, 120(5), 777-780.
-
Forced Swim Test v.3. (n.d.). Retrieved from [Link]
-
Reductive amination. (2023, October 21). In Wikipedia. Retrieved from [Link]
- Chun, L., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences, 22(15), 8293.
- Taylor, C. P., Vartanian, M. G., Andruszkiewicz, R., & Silverman, R. B. (1992). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Epilepsy research, 11(2), 103-110.
- Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal research reviews, 19(2), 149-177.
- Commons, K. G. (2010). Coping with the Forced Swim Stressor: Towards Understanding an Adaptive Mechanism. Neural plasticity, 2010, 832961.
- Castagné, V., Porsolt, R. D., & Moser, P. (2009). Use of the forced swim test to predict antidepressant activity. Current protocols in pharmacology, Chapter 5, Unit 5.8.
- Bogdanova, O. V., Kanekar, S., D'Anci, K. E., & Renshaw, P. F. (2013). Factors influencing behavior in the forced swim test. Physiology & behavior, 118, 227-239.
-
Lüscher, B. (2016, November 7). Increasing the activity of the neurotransmitter GABA in the brains of depressed mice has antidepressant effects. Eberly College of Science. Retrieved from [Link]
-
Reductive Amination. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Raiteri, M. (2010). The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice. Pharmacological research, 61(5), 443-449.
-
Concentration-response curves for GABA in the [ 35 S]GTP S bind - ResearchGate. (n.d.). Retrieved from [Link]
-
Palica Chem. (n.d.). 3-Amino-3-methylbutanoic Acid. Retrieved from [Link]
- Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Current opinion in pharmacology, 31, 1-8.
-
Rational approaches for the design of various GABA modulators and their clinical progression. (n.d.). Retrieved from [Link]
- Meldrum, B. (1982). Pharmacology of GABA. Clinical neuropharmacology, 5(3), 293-316.
-
PubChem. (n.d.). 3-Amino-3-methylbutanoic acid. Retrieved from [Link]
- Gupta, R. C., Gupta, M. L., & Bhargava, K. P. (1986). Neuropharmacology of amide derivatives of P-GABA. Indian journal of experimental biology, 24(3), 159-162.
- Padgett, C. L., & Slesinger, P. A. (2010). GABAB receptor coupling to G-proteins and ion channels. Advances in pharmacology (San Diego, Calif.), 58, 123-147.
- Zhang, Y., et al. (2021). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
-
4-amino-3-methylbutanoic acid - 71424-95-8, C5H11NO2, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved from [Link]
-
GABA receptor antagonist. (2023, November 29). In Wikipedia. Retrieved from [Link]
- De Laet, N., et al. (2021). Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. ACS omega, 6(48), 32778-32789.
-
PubChem. (n.d.). N-Benzyl-beta-alanine. Retrieved from [Link]
- Siegel, G. J., Agranoff, B. W., Albers, R. W., & Fisher, S. K. (Eds.). (1999). Basic neurochemistry: molecular, cellular and medical aspects. Lippincott Williams & Wilkins.
- Loza, M. I., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Biomedicines, 9(6), 651.
- Shrivastava, S. K., et al. (2021). Synthesis, characterization, and biological evaluation of some novel ϒ-aminobutyric acid aminotransferase (GABA-AT) inhibitors. Journal of Biomolecular Structure and Dynamics, 1-25.
-
50 and IC 50 values for GABA A receptor agonists and antago- nists in... - ResearchGate. (n.d.). Retrieved from [Link]
-
How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. (2022, November 1). YouTube. Retrieved from [Link]
-
Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-beta-alanine. Retrieved from [Link]
Sources
- 1. Genetic and pharmacological evidence of a role for GABA(B) receptors in the modulation of anxiety- and antidepressant-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GABAB receptor as a target for antidepressant drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. GABAB receptors and depression. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gctlc.org [gctlc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. Coping with the Forced Swim Stressor: Towards Understanding an Adaptive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to the Enantioseparation of 3-(Benzylamino)-3-methylbutanoic Acid: A Comparative Analysis of Chiral Stationary Phases
For researchers, scientists, and professionals in drug development, the stereoisomeric composition of a chiral molecule is of paramount importance. Enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive strategy for developing a robust method for the enantioseparation of 3-(Benzylamino)-3-methylbutanoic acid, a synthetic β-amino acid. Due to the absence of published, direct experimental data for this specific compound, this guide is structured as a predictive comparison based on the well-established principles of chiral chromatography and extensive data from structurally analogous compounds. We will delve into the rationale behind selecting the most promising chiral stationary phases (CSPs) and provide a systematic approach to method development.
Understanding the Analyte: this compound
Before embarking on method development, a thorough analysis of the target molecule's structure is crucial for predicting its interactions with various CSPs.
Key Structural Features:
-
β-Amino Acid: The amino and carboxylic acid groups are separated by two carbon atoms.
-
Tertiary Stereocenter: The chiral center is a quaternary carbon, which can present steric challenges for chiral recognition.
-
N-Benzyl Group: The presence of a benzyl group introduces a π-basic aromatic ring, capable of π-π interactions.
-
Amino and Carboxylic Acid Groups: These functional groups can participate in hydrogen bonding and ionic interactions.
This combination of features suggests that successful chiral separation will rely on a CSP that can offer multiple interaction modes, including steric hindrance, hydrogen bonding, and π-π interactions.
Comparative Efficacy of Chiral Stationary Phases
The selection of the appropriate CSP is the most critical step in chiral method development. Based on the structural characteristics of this compound, the following classes of CSPs are predicted to be the most effective.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are the most widely used and versatile columns for chiral separations.[1][2] Their chiral recognition mechanism is based on the formation of transient diastereomeric complexes through a combination of hydrogen bonds, dipole-dipole interactions, and inclusion into chiral cavities or grooves within the polysaccharide structure.[3][4]
Promising Candidates:
-
Immobilized Amylose and Cellulose Derivatives: Columns with immobilized polysaccharide derivatives (e.g., Chiralpak® IA, IB, IC, ID, IE, IF, IG, IH) are highly recommended for initial screening due to their broad solvent compatibility, which allows for a wider range of mobile phases to be tested.[5][6]
-
Coated Amylose and Cellulose Derivatives: Coated phases (e.g., Chiralpak® AD, Chiralcel® OD) can sometimes offer different selectivity and should be considered if immobilized phases do not yield the desired separation.[7]
Rationale for Selection:
-
The helical structure of amylose and the more linear structure of cellulose provide distinct chiral environments.[4]
-
The presence of carbamate derivatives on the polysaccharide backbone offers sites for hydrogen bonding and π-π interactions with the analyte's functional groups and benzyl ring.[3]
-
Studies on β-amino acids and N-benzyl amino acids have shown successful separations on these types of phases.[8][9]
Pirkle-Type CSPs
Pirkle-type CSPs are based on a "brush-type" chiral selector covalently bonded to a silica support.[10] Their chiral recognition is governed by the three-point interaction model, which involves π-π interactions, hydrogen bonding, and dipole-dipole interactions.[10]
Promising Candidates:
-
Whelk-O® 1: This CSP has broad applicability and is known for its ability to separate a wide range of compounds, including those with aromatic groups.
-
SUMICHIRAL™ OA series: These phases have demonstrated efficacy in separating derivatized amino acids.[11]
Rationale for Selection:
-
The N-benzyl group of the analyte can engage in π-π stacking with the electron-deficient aromatic rings of the Pirkle-type CSP.
-
The amino and carboxylic acid groups can form hydrogen bonds with the CSP.
-
These phases have been shown to be effective for the separation of N-derivatized amino acids.[12]
Macrocyclic Glycopeptide CSPs
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and vancomycin (e.g., CHIROBIOTIC™ series), offer a unique combination of interaction sites, including peptide linkages, aromatic rings, and carbohydrate moieties.[13]
Rationale for Selection:
-
These CSPs are particularly effective for the separation of amino acids and other amphoteric compounds.[8][14]
-
They can be used in multiple mobile phase modes, including reversed-phase, normal-phase, and polar organic modes, providing great flexibility during method development.[13]
A Systematic Approach to Method Development
A structured screening protocol is the most efficient way to identify the optimal CSP and mobile phase for the separation of this compound enantiomers.
Diagram of the Method Development Workflow
Caption: A workflow for chiral method development.
Experimental Protocols
Protocol 1: Initial Screening on Polysaccharide-Based CSPs
-
Column Selection:
-
Primary Screen: Chiralpak® IA, Chiralpak® IB, Chiralpak® IC
-
Secondary Screen: Chiralpak® AD, Chiralcel® OD
-
-
Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: n-Hexane/Ethanol (90/10, v/v) with 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA)
-
Mobile Phase B: n-Hexane/Isopropanol (90/10, v/v) with 0.1% TFA or DEA
-
Run a gradient from 10% to 50% of the alcohol co-solvent to quickly scout for elution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 5 µL
-
-
Data Evaluation: Assess retention time, resolution, and peak shape. The use of both an acidic (TFA) and a basic (DEA) additive is crucial as the analyte is amphoteric.[15]
Protocol 2: Screening on Pirkle-Type and Macrocyclic Glycopeptide CSPs
-
Column Selection:
-
Whelk-O® 1
-
CHIROBIOTIC™ T or V
-
-
Mobile Phase Screening:
-
Pirkle-Type (Normal Phase): n-Hexane/Isopropanol/Acetonitrile mixtures.
-
Macrocyclic Glycopeptide:
-
Reversed-Phase: Acetonitrile/Water with 0.1% Formic Acid or Ammonium Acetate.
-
Polar Organic Mode: Methanol with 0.1% Acetic Acid and 0.01% Ammonia.
-
-
-
Chromatographic Conditions: Follow the conditions outlined in Protocol 1, adjusting the mobile phase as described.
Data Presentation: Predicted Performance Summary
The following table summarizes the predicted performance of the different CSP classes for the enantioseparation of this compound based on the analysis of structurally similar compounds.
| Chiral Stationary Phase Class | Primary Interaction Mechanisms | Predicted Success Rate | Key Considerations |
| Polysaccharide-Based | Steric hindrance, hydrogen bonding, π-π interactions, dipole-dipole interactions[3][4] | High | Broad applicability; immobilized phases offer greater solvent flexibility.[5] |
| Pirkle-Type | π-π interactions, hydrogen bonding, dipole-dipole interactions[10] | Moderate to High | Strong potential due to the N-benzyl group. |
| Macrocyclic Glycopeptide | Ionic interactions, hydrogen bonding, inclusion complexation[13] | Moderate | Versatile in different mobile phase modes. |
| Ligand-Exchange | Formation of diastereomeric metal complexes[16] | Moderate | Typically used for α-amino acids, but may be effective for β-amino acids.[17] |
Visualizing Chiral Recognition Mechanisms
The following diagram illustrates the potential interactions between this compound and a polysaccharide-based CSP.
Caption: Potential interactions for chiral recognition.
Conclusion and Recommendations
While direct experimental data for the enantioseparation of this compound is not currently available, a systematic approach based on the compound's structural features and established principles of chiral chromatography allows for a highly informed method development strategy.
Recommendation:
-
Primary Screening: Begin with a screen of immobilized polysaccharide-based CSPs (Chiralpak® IA, IB, IC) using normal-phase mobile phases containing both acidic and basic additives.
-
Secondary Screening: If the primary screen is unsuccessful, expand to Pirkle-type (Whelk-O® 1) and macrocyclic glycopeptide (CHIROBIOTIC™ T) CSPs.
-
Optimization: Once a promising separation is achieved, optimize the mobile phase composition (co-solvent ratio, additive concentration) and temperature to maximize resolution and efficiency.
By following this structured and scientifically grounded approach, researchers can efficiently develop a robust and reliable method for the critical enantioseparation of this compound.
References
Sources
- 1. ymc.co.jp [ymc.co.jp]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. hplc.eu [hplc.eu]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hplc.eu [hplc.eu]
- 10. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 11. Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. [Comparative enantiomer separation of beta-blockers on polysaccharide derived chiral stationary phases using high performance liquid chromatography with acid or base additive in the mobile phases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 17. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Stability Analysis of 3-(Benzylamino)-3-methylbutanoic Acid Derivatives Under Forced Degradation
A Technical Guide for Drug Development Professionals
Introduction
In the landscape of early-phase drug discovery, the intrinsic stability of a lead compound is a critical determinant of its viability. A molecule that readily degrades under common manufacturing, storage, or physiological conditions presents significant challenges to formulation, bioavailability, and patient safety. Therefore, a comprehensive understanding of a compound's degradation pathways and the relative stability of its structural analogs is paramount. This guide presents a comparative stability study of 3-(Benzylamino)-3-methylbutanoic Acid and two of its rationally designed derivatives.
This compound is a synthetic amino acid derivative that serves as a versatile intermediate in medicinal chemistry and material science.[1] Its structure, featuring a secondary benzylamine and a carboxylic acid moiety, presents several potential sites for chemical degradation. The benzylic carbon-nitrogen (C-N) bond, in particular, is a known locus of instability, susceptible to oxidative cleavage.[2][3]
This study focuses on elucidating the stability of the parent compound and two derivatives with electronically distinct substituents on the benzyl ring: an electron-donating group (EDG) and an electron-withdrawing group (EWG). The central hypothesis is that the electronic nature of the substituent will modulate the stability of the benzylic C-N bond and, consequently, the overall degradation profile of the molecule. This investigation employs a forced degradation protocol, a cornerstone of pharmaceutical stress testing, to accelerate degradation and identify the primary degradation pathways.[4][5][6] The insights gained from this comparative analysis are intended to guide the selection and optimization of more stable drug candidates in future development programs.
Compound Selection and Rationale
To investigate the influence of electronic effects on the stability of the core scaffold, the following three compounds were selected for this study:
-
Parent Compound (1): this compound
-
Derivative 2 (EDG): 3-((4-Methoxybenzyl)amino)-3-methylbutanoic Acid
-
Derivative 3 (EWG): 3-((4-Chlorobenzyl)amino)-3-methylbutanoic Acid
The methoxy group (-OCH₃) in Derivative 2 is a strong electron-donating group through resonance, which is expected to increase electron density in the benzene ring and potentially stabilize the benzylic C-N bond against certain degradation pathways. Conversely, the chloro group (-Cl) in Derivative 3 is an electron-withdrawing group via induction, which is hypothesized to decrease the electron density of the benzylic carbon, making the C-N bond more susceptible to cleavage.[7][8]
Predicted Degradation Pathway: Oxidative Cleavage
Based on established chemical principles and literature precedents for benzylamine degradation, the primary anticipated degradation pathway under oxidative stress is the cleavage of the benzylic C-N bond.[2][4] This reaction is expected to yield two primary degradation products: the corresponding substituted benzaldehyde and 3-amino-3-methylbutanoic acid.
Caption: Predicted oxidative degradation pathway of the parent compound and its derivatives.
Experimental Design and Methodology
A stability-indicating high-performance liquid chromatography (HPLC) method was developed to separate and quantify the parent compounds from their degradation products.[9][10][11] A forced degradation study was then conducted using oxidative stress.
Stability-Indicating HPLC Method
-
Instrumentation: Agilent 1200 Series HPLC system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Forced Degradation Protocol (Oxidative Stress)
-
Stock Solution Preparation: Prepare 1.0 mg/mL stock solutions of each compound (Parent, Derivative 2, and Derivative 3) in a 50:50 mixture of acetonitrile and water.
-
Stress Condition: To 1.0 mL of each stock solution, add 1.0 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solutions in a light-protected container at 40 °C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Quenching: Immediately quench the reaction by diluting the aliquot 1:10 with the mobile phase to stop further degradation.
-
HPLC Analysis: Analyze the quenched samples in triplicate using the validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration at time 0.
Caption: Workflow for the oxidative forced degradation study.
Results and Discussion
The forced degradation study under oxidative conditions revealed distinct stability profiles for the three compounds. The percentage of the parent compound remaining at each time point is summarized in the table below.
| Time (hours) | Parent Compound (1) (% Remaining) | Derivative 2 (EDG, -OCH₃) (% Remaining) | Derivative 3 (EWG, -Cl) (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 92.5 | 96.8 | 88.1 |
| 4 | 85.3 | 93.5 | 77.4 |
| 8 | 71.8 | 87.2 | 59.6 |
| 24 | 45.2 | 75.9 | 28.3 |
The results clearly indicate that Derivative 2 , featuring the electron-donating methoxy group, is the most stable of the three compounds under oxidative stress. After 24 hours, approximately 76% of the initial compound remained. In contrast, Derivative 3 , with the electron-withdrawing chloro group, was the least stable, with only about 28% of the parent compound remaining after the same period. The Parent Compound (1) exhibited intermediate stability.
These findings support the initial hypothesis. The electron-donating methoxy group in Derivative 2 likely stabilizes the benzylic C-N bond by increasing electron density at the benzylic carbon, making it less susceptible to oxidative attack. Conversely, the inductive electron-withdrawing effect of the chlorine atom in Derivative 3 appears to destabilize this bond, facilitating its cleavage. This structure-stability relationship is a critical insight for medicinal chemists, suggesting that strategic substitution on the benzyl ring can be a powerful tool to enhance the stability of this molecular scaffold.
The HPLC analysis confirmed the appearance of degradation products consistent with the predicted pathway. For all three compounds, two major new peaks were observed. One corresponded to 3-amino-3-methylbutanoic acid, and the other corresponded to benzaldehyde, 4-methoxybenzaldehyde, or 4-chlorobenzaldehyde, respectively, as confirmed by comparison with reference standards.
Conclusion and Future Directions
This comparative stability study demonstrates a clear and predictable structure-stability relationship for this compound derivatives under oxidative stress. The stability of the benzylic C-N bond is significantly influenced by the electronic nature of the substituents on the benzyl ring. The introduction of an electron-donating group, such as a methoxy substituent, markedly improves stability, while an electron-withdrawing group, such as chlorine, accelerates degradation.
For researchers and drug development professionals working with this or similar scaffolds, these findings provide actionable guidance:
-
Prioritize Stability Early: Assessing the intrinsic stability of lead compounds should be an integral part of the early discovery phase.
-
Rational Design for Stability: The stability of a molecule can be rationally engineered. For scaffolds susceptible to oxidative C-N bond cleavage, incorporating electron-donating groups on the aromatic ring is a viable strategy to enhance stability.
-
Further Investigations: While this study focused on oxidative degradation, a complete stability profile would necessitate investigations under hydrolytic (acidic and basic), photolytic, and thermal stress conditions, as outlined in ICH guidelines.[4]
By understanding and mitigating potential stability liabilities, the path from a promising lead compound to a viable drug candidate can be navigated with greater efficiency and a higher probability of success.
References
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH National Library of Medicine URL: [Link]
-
Title: Degradation of benzylamines during chlorination and chloramination Source: RSC Publishing URL: [Link]
-
Title: Ethyl 3-(benzylamino)-3-methylbutanoate | C14H21NO2 | CID 288946 Source: PubChem URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: SOTAX URL: [Link]
-
Title: Understanding Forced Degradation Studies: A Critical Step in Drug Development Source: Apicule URL: [Link]
-
Title: 3-(benzylamino)butanoic acid - 14676-01-8 Source: ChemSynthesis URL: [Link]
-
Title: HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column Source: SIELC Technologies URL: [Link]
-
Title: Directing Effects of Substituents in Conjugation with the Benzene Ring Source: Chemistry LibreTexts URL: [Link]
-
Title: Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride Source: SciSpace URL: [Link]
-
Title: Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions Source: MDPI URL: [Link]
-
Title: Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity Source: NIH National Library of Medicine URL: [Link]
-
Title: this compound - 113479-11-1 Source: LookChem URL: [Link]
-
Title: Benzylamines - Deprotection Source: Organic Chemistry Portal URL: [Link]
-
Title: Building diagrams using graphviz Source: Chad's Blog URL: [Link]
-
Title: Graphviz Source: Graphviz URL: [Link]
-
Title: Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations Source: UKJPB URL: [Link]
-
Title: Synthesis of 3-Benzyl-2-Substituted Quinoxalines as Novel Monoamine Oxidase A Inhibitors. Source: ResearchGate URL: [Link]
-
Title: Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study Source: MDPI URL: [Link]
-
Title: Synthesis of Oxazine, Thiazine, and Quinoxaline Derivatives Containing a Benzyl Fragment from 3-Aryl-2-Bromopropanoic Acids and Their Esters Source: ResearchGate URL: [Link]
-
Title: Substitution Reactions of Benzene Derivatives Source: Chemistry LibreTexts URL: [Link]
-
Title: Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 Source: MDPI URL: [Link]
-
Title: Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification Source: NIH National Library of Medicine URL: [Link]
Sources
- 1. PubChemLite - 2-(benzylamino)-3-methylbutanoic acid hydrochloride (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 2. Graphviz [graphviz.org]
- 3. sketchviz.com [sketchviz.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. echemi.com [echemi.com]
- 11. agilent.com [agilent.com]
A Comparative Guide to Linker Molecules: Evaluating 3-(Benzylamino)-3-methylbutanoic Acid
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies. The linker not only connects the targeting moiety to the payload but also profoundly influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate.[1] This guide provides an in-depth analysis of "3-(Benzylamino)-3-methylbutanoic Acid" as a potential linker molecule, comparing its structurally inferred properties with established linker technologies.
While direct experimental data on the performance of this compound as a linker is not extensively available in peer-reviewed literature, a thorough examination of its chemical structure allows for a robust hypothetical evaluation. This guide will deconstruct its molecular features to predict its behavior and benchmark it against commonly used alternatives.
The Crucial Role of Linkers in Bioconjugate Design
A linker in a bioconjugate is not merely a spacer but a critical component that dictates many of the therapeutic properties of the final molecule.[][3] An ideal linker should:
-
Ensure Stability in Circulation: Prevent premature release of the payload in the bloodstream to minimize off-target toxicity.[3][4]
-
Enable Efficient Payload Release at the Target Site: For cleavable linkers, this release is triggered by specific conditions in the target cell or its microenvironment.[5] Non-cleavable linkers rely on the degradation of the targeting moiety (e.g., an antibody) to release the payload.[3][4]
-
Possess Appropriate Physicochemical Properties: Influence the solubility and aggregation propensity of the bioconjugate.[1][6]
-
Avoid Interference with Targeting: The linker should not negatively impact the binding affinity of the targeting molecule to its receptor.
The choice between a cleavable and non-cleavable linker is a fundamental decision in ADC design, each with distinct advantages and mechanisms of action.[][5]
Structural and Functional Analysis of this compound
To evaluate its potential as a linker, we can dissect the structure of this compound into its key components:
-
Carboxylic Acid Group: This functional group serves as a primary attachment point for one of the molecules to be conjugated, typically via amide bond formation. The reactivity of carboxylic acids for amidation often requires activation with agents like N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as EDC.[7][8][9]
-
Secondary Amine (Benzylamino group): The secondary amine within the linker backbone is generally stable under physiological conditions.[10] This suggests that a linker derived from this molecule would likely be non-cleavable.[11]
-
Aliphatic Backbone with a Gem-Dimethyl Group: The short, four-carbon chain provides a degree of spatial separation between the conjugated molecules. The presence of a gem-dimethyl group can introduce steric hindrance, which may influence the flexibility and reactivity of the linker.[12][13] This structural feature can also impact the rate of intramolecular reactions, an effect known as the Thorpe-Ingold effect.[14][15]
-
Benzyl Group: The benzyl group introduces a significant hydrophobic character to the linker.[16][17] This could influence the overall solubility and potential for aggregation of the final bioconjugate.
Based on this analysis, this compound is best categorized as a precursor to a short, non-cleavable, hydrophobic linker .
Performance Comparison: this compound vs. Alternative Linkers
The performance of a linker is context-dependent, relying on the specific targeting moiety, payload, and desired therapeutic outcome. Below is a comparative analysis of the inferred properties of a linker derived from this compound against established linker classes.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Suitability for this compound-based Linker |
| This compound (Hypothetical) | Non-cleavable, short, hydrophobic, contains a gem-dimethyl group. | High plasma stability, potentially reduced off-target toxicity.[3][4] | Hydrophobicity may lead to aggregation and rapid clearance.[1] Lack of a "bystander effect."[5] | High |
| Polyethylene Glycol (PEG) Linkers | Hydrophilic, flexible, available in various lengths.[1][18] | Improves solubility, reduces aggregation, and can prolong circulation half-life.[1] | Can sometimes reduce potency due to steric hindrance.[19] | Low |
| Simple Alkyl Linkers (e.g., MC in SMCC) | Non-cleavable, hydrophobic, provides spacing. | High stability, well-established in approved ADCs like Kadcyla®.[3] | Can contribute to hydrophobicity of the overall conjugate. | High |
| Cleavable Peptide Linkers (e.g., Val-Cit) | Cleaved by lysosomal proteases like Cathepsin B.[5] | Enables intracellular payload release and potential for a "bystander effect."[5] | Can be susceptible to premature cleavage in circulation. | Low |
| Hydrazone Linkers | Acid-labile, cleavable in the acidic environment of endosomes and lysosomes.[5][20] | pH-dependent payload release. | Can have variable stability in circulation.[20][21] | Low |
| Disulfide Linkers | Cleaved in the reducing environment of the cell.[5] | Exploits differences in glutathione concentrations between plasma and the intracellular space. | Can be unstable in circulation. | Low |
In-Depth Discussion
Hydrophilicity vs. Hydrophobicity: The benzyl group in this compound makes it inherently hydrophobic. While some hydrophobicity can be tolerated, excessive hydrophobicity in an ADC can lead to aggregation, poor pharmacokinetics, and increased off-target toxicity.[1] This is in stark contrast to PEG linkers , which are widely used to enhance the solubility and stability of bioconjugates.[1][18] The use of a this compound-derived linker might be more suitable for conjugating already hydrophilic payloads or when a higher drug-to-antibody ratio (DAR) is not required.
Stability: As a non-cleavable linker, one derived from this compound would be expected to exhibit high stability in plasma.[3][4] The payload would only be released upon the complete degradation of the antibody within the lysosome of the target cell.[3] This high stability can lead to a wider therapeutic window and reduced systemic toxicity compared to some cleavable linkers.[3][4]
Steric Hindrance: The gem-dimethyl group on the linker backbone could introduce a degree of steric hindrance.[12] This might influence the conjugation efficiency and could potentially shield the payload from premature degradation or interaction with its environment. However, it could also negatively impact the binding of the targeting moiety if the linker is too rigid or bulky.
Experimental Protocols for Linker Evaluation
To empirically validate the performance of a novel linker such as one derived from this compound, a series of well-defined experiments are necessary.
Protocol 1: Synthesis of a Bifunctional Linker Derivative
To be used in bioconjugation, this compound must be converted into a heterobifunctional linker. A common strategy is to activate the carboxylic acid as an NHS ester for reaction with amines and to introduce a maleimide group for reaction with thiols.
Objective: To synthesize an NHS-activated maleimide derivative of this compound.
Materials:
-
This compound
-
N-(2-aminoethyl)maleimide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography).
Procedure:
-
Amide Bond Formation: a. Dissolve this compound (1 eq.) in DCM. b. Add EDC (1.2 eq.) and NHS (1.2 eq.) and stir at room temperature for 1 hour to form the NHS ester in situ. c. In a separate flask, dissolve N-(2-aminoethyl)maleimide (1.1 eq.) in DCM. d. Add the N-(2-aminoethyl)maleimide solution to the activated acid solution and stir overnight at room temperature.
-
Workup and Purification: a. Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. b. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography to obtain the desired bifunctional linker.
Protocol 2: ADC Formulation and Characterization
Objective: To conjugate the synthesized linker-payload construct to a monoclonal antibody (mAb) and characterize the resulting ADC.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Synthesized bifunctional linker attached to a payload (Linker-Payload)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) system
-
Hydrophobic interaction chromatography (HIC) system
Procedure:
-
Antibody Reduction: a. Prepare a solution of the mAb in PBS. b. Add a solution of TCEP (e.g., 2-3 molar equivalents per mAb) to partially reduce the interchain disulfide bonds. c. Incubate at 37°C for 1-2 hours.
-
Conjugation: a. Add the Linker-Payload (dissolved in a co-solvent like DMF or DMSO) to the reduced mAb solution. b. Incubate at room temperature for 1-2 hours.
-
Purification and Characterization: a. Purify the ADC from unreacted linker-payload and other small molecules using SEC. b. Determine the average drug-to-antibody ratio (DAR) and the distribution of drug-loaded species using HIC.
Visualizations
Experimental Workflow for ADC Creation and Evaluation
Caption: Workflow for the synthesis, conjugation, and evaluation of an ADC using a novel linker.
Conceptual Comparison of Linker Properties
Caption: Conceptual comparison of key properties of different linker types.
Conclusion
This compound presents an interesting scaffold for a non-cleavable linker due to its inherent stability. Its short, somewhat rigid structure, combined with the hydrophobicity imparted by the benzyl group, positions it as an alternative to simple alkyl linkers. However, its hydrophobic nature is a significant consideration that may limit its application, particularly in ADCs with high DARs or with hydrophobic payloads, where aggregation and poor pharmacokinetics are concerns.[1]
Further empirical studies are essential to validate its performance. The experimental protocols outlined above provide a roadmap for such an evaluation. By synthesizing a bifunctional derivative, creating an ADC, and assessing its stability, DAR, and in vitro efficacy, researchers can definitively determine the utility of this compound as a linker molecule in the ever-evolving field of targeted therapeutics.
References
-
Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, May 9). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Retrieved from [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]
- Walles, M., Connor, A., & Hainzl, D. (2017). ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development. Current Topics in Medicinal Chemistry, 17(32), 3463–3475.
-
Bio-Synthesis Inc. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Noncleavable Linkers. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of reactions used for conjugation to carboxylic acids. Retrieved from [Link]
- Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3907.
-
ResearchGate. (2008, April). The gem-Dimethyl Effect Revisited. Retrieved from [Link]
- Lee, H., et al. (2006). Absence of the Thorpe–Ingold Effect by gem-Diphenyl Groups in Ring-Closing Enyne Metathesis. Organic Letters, 8(23), 5255–5257.
-
AxisPharm. (2023, February 10). What is the difference between ADC linker and PEG linker? Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]
-
Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). SCIRP. Retrieved from [Link]
-
ADC Review. (2019, March 22). What are PEG Linkers?. Retrieved from [Link]
- Bernardes, G. J. L., et al. (2020). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates.
-
Arkivoc. (n.d.). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Retrieved from [Link]
- Courtade, G., et al. (2020). The effect of linker conformation on performance and stability of a two-domain lytic polysaccharide monooxygenase. Journal of Biological Chemistry, 295(1), 146–157.
- Zhang, Y., et al. (2022). Secondary Amine Catalysis in Enzyme Design: Broadening Protein Template Diversity through Genetic Code Expansion.
-
ResearchGate. (2024, December 18). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Retrieved from [Link]
-
The Aga Khan University. (2018, March 8). Linker Variation and Structure-Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. Retrieved from [Link]
- Al-Batal, H., et al. (2023). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications.
- Zeglis, B. M., et al. (2019). Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability.
- Cihlar, T. (2021). Selected Thoughts on Hydrophobicity in Drug Design. Molecules, 26(4), 868.
-
ResearchGate. (2025, August 10). Influence of linker groups on the solubility of triazine dendrimers. Retrieved from [Link]
- Turkson, J., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(4), 305–310.
- Lu, J., et al. (2014). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Drug Targeting, 22(7), 591–601.
-
PubChem. (2026, January 3). (2S)-2-(benzylsulfanylamino)-3-methylbutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-methylbutanoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(benzylamino)-3-methylbutanoic acid hydrochloride. Retrieved from [Link]
Sources
- 1. adcreview.com [adcreview.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 8. jackwestin.com [jackwestin.com]
- 9. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 10. Secondary Amine Catalysis in Enzyme Design: Broadening Protein Template Diversity through Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Absence of the Thorpe–Ingold Effect by gem-Diphenyl Groups in Ring-Closing Enyne Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 15. books.lucp.net [books.lucp.net]
- 16. Selected Thoughts on Hydrophobicity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. vectorlabs.com [vectorlabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isomeric Purity Assessment of 3-(Benzylamino)-3-methylbutanoic Acid
Introduction: The Criticality of Chirality in Drug Development
3-(Benzylamino)-3-methylbutanoic acid is a non-proteinogenic β-amino acid featuring a single stereocenter at the C3 position. As with any chiral molecule destined for pharmaceutical application, the stereoisomeric composition is not a trivial detail; it is a critical quality attribute that profoundly influences pharmacological and toxicological outcomes. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of individual enantiomers, as they can exhibit vastly different pharmacokinetic profiles, potencies, and toxicities.[1][2]
The fundamental principle driving this scrutiny is that biological systems—enzymes, receptors, and other proteins—are themselves chiral. This inherent chirality leads to stereospecific interactions, meaning two enantiomers can behave as distinct chemical entities within the body. Therefore, establishing robust, validated analytical methods to determine the enantiomeric purity (and by extension, the enantiomeric excess, or ee) of this compound is a non-negotiable step in its development pathway.
This guide provides an in-depth comparison of the primary analytical techniques for this purpose, moving beyond mere protocols to explain the underlying scientific rationale, thereby empowering researchers to select and implement the most appropriate strategy for their specific needs.
Analytical Strategies: A Comparative Overview
The assessment of enantiomeric purity hinges on creating a chiral environment that forces the enantiomers to behave differently, allowing for their separation or differentiation. This can be achieved through various analytical platforms, each with distinct advantages and limitations.
Direct Chiral High-Performance Liquid Chromatography (HPLC): The Industry Gold Standard
Direct chiral HPLC is often the preferred method due to its robustness, high resolution, and directness, which minimizes sample manipulation and potential sources of error.
Causality Behind the Method: The principle relies on a Chiral Stationary Phase (CSP). The CSP is composed of a single enantiomer of a chiral molecule that is bonded to the support (e.g., silica gel). Enantiomeric separation is achieved when the two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. For a successful separation, there must be a sufficient difference in the stability of these two diastereomeric complexes, a concept often explained by the "three-point interaction model".[3][4] For amino acid derivatives like our target molecule, macrocyclic glycopeptide (e.g., vancomycin, teicoplanin) and cyclodextrin-based CSPs are particularly effective.[5][6]
Experimental Protocol: Direct Chiral HPLC
-
Column Selection: Select a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC V or T) known for broad selectivity for amino acids.[5]
-
Mobile Phase Preparation:
-
Prepare a polar ionic mobile phase, which often provides excellent results for amino acids on this type of column.[6]
-
A typical starting mobile phase could be 100% Methanol with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide.
-
The acid and base additives serve to control the ionization state of both the analyte and the stationary phase, which is critical for achieving interaction and separation.
-
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm or 254 nm (due to the benzyl group).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Data Presentation: Expected HPLC Performance
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Performance Metric |
| Retention Time (t_R) | 8.5 min | 10.2 min | |
| Peak Area | 995,000 | 5,000 | |
| Resolution (R_s) | - | - | > 2.0 |
| Enantiomeric Excess (ee) | - | - | 99.0% |
Visualization: Chiral HPLC Workflow
Caption: Workflow for direct chiral HPLC analysis.
Indirect HPLC via Chiral Derivatization
This approach chemically modifies the enantiomers to create diastereomers, which can then be separated on a standard, achiral HPLC column.
Causality Behind the Method: Enantiomers possess identical physical properties. By reacting them with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA), two diastereomers are formed. Diastereomers have different physical properties and thus different affinities for a standard stationary phase (like C18), allowing for their separation.[7] A classic example is Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) or its variants, which react with the amino group of the analyte.[8][9]
Experimental Protocol: Indirect HPLC
-
Derivatization Reaction:
-
In a vial, dissolve ~1 mg of the this compound sample in 200 µL of water/acetone (1:1).
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 50 µL of 1 M sodium bicarbonate to catalyze the reaction.
-
Heat at 40°C for 1 hour.
-
Cool the reaction and neutralize by adding 50 µL of 1 M HCl.
-
Dilute with the mobile phase to a final volume of 2 mL.
-
-
Self-Validation Check: The protocol is self-validating if the derivatizing agent is pure and the reaction proceeds to completion. Incomplete reaction or kinetic resolution (one enantiomer reacting faster than the other) can lead to inaccurate results. A racemate of the analyte should be run as a control to ensure a 50:50 peak area ratio is obtained.
-
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient is often required. For example, a gradient of Acetonitrile and water (both containing 0.1% Trifluoroacetic Acid) from 30% to 70% Acetonitrile over 20 minutes.
-
Detection Wavelength: 340 nm (due to the dinitrophenyl group from Marfey's reagent).
-
Other parameters (flow rate, temperature, injection volume) are similar to the direct method.
-
Visualization: Principle of Chiral Derivatization
Caption: Forming separable diastereomers via a chiral derivatizing agent.
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that offers an orthogonal approach to HPLC, consuming minimal sample and reagents.
Causality Behind the Method: In CE, charged molecules migrate in a capillary under the influence of an electric field. Enantiomers have the same charge-to-size ratio and thus migrate together. To achieve separation, a Chiral Selector (CS) is added to the background electrolyte (BGE).[4] The enantiomers form transient inclusion complexes with the CS, and if the stability of these two diastereomeric complexes is different, they will have different effective mobilities and will separate.[10] Cyclodextrins are the most common chiral selectors used for this purpose.[11][12][13]
Experimental Protocol: Chiral CE
-
BGE Preparation: Prepare a 50 mM phosphate buffer at pH 2.5. Add a neutral cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to a final concentration of 20 mM. The low pH ensures the amino acid is protonated and positively charged.
-
Capillary Conditioning: Before the first use, rinse the fused-silica capillary sequentially with 1 M NaOH, water, and finally the BGE.
-
Sample Preparation: Dissolve the sample in water or BGE to a concentration of ~0.5 mg/mL.
-
Instrumentation & Conditions:
-
CE System: Standard CE with UV detector.
-
Capillary: 50 µm i.d., ~60 cm total length.
-
Voltage: +25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: 210 nm.
-
Expert Insight: CE is exceptionally powerful for separating highly polar or charged molecules that may perform poorly on reversed-phase HPLC columns. Its high peak efficiency can resolve impurities that are difficult to separate by HPLC.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can determine enantiomeric excess without physical separation, relying instead on chemical differentiation in a chiral environment.
Causality Behind the Method: This technique uses a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA). When a CSA is added to a solution of the analyte, it forms rapidly exchanging, diastereomeric solvates. This results in the protons of the two enantiomers experiencing slightly different magnetic environments, causing their corresponding signals in the NMR spectrum to split into two distinct peaks.[15][16] The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio.
Experimental Protocol: NMR with a CSA
-
Sample Preparation: Dissolve ~5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone.
-
Add CSA: Add a molar equivalent of a suitable CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.
-
Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. Look for splitting of a well-resolved singlet or doublet (e.g., the methyl protons or the benzylic CH₂ protons).
-
Data Analysis: Carefully integrate the separated signals corresponding to each enantiomer to determine their ratio and calculate the % ee.
Method Selection: A Practical Decision Guide
Choosing the right analytical method depends on the stage of development, available resources, and the specific analytical question being asked.
Comparative Summary of Techniques
| Technique | Principle | Throughput | Sensitivity | Pros | Cons |
| Direct HPLC | Chiral Stationary Phase | Medium | High (UV/MS) | Robust, direct, widely accepted, high resolution.[5] | Requires specialized, expensive chiral columns. |
| Indirect HPLC | Derivatization to Diastereomers | Low | Very High | Uses standard C18 columns, derivatization can improve detection.[7][17] | Extra sample prep, risk of kinetic resolution, CDA must be pure. |
| Chiral CE | Chiral Selector in BGE | High | Moderate (UV) | High efficiency, low sample/solvent use, orthogonal to HPLC.[12][14] | Lower concentration sensitivity with UV, reproducibility can be challenging. |
| NMR | Chiral Solvating/Derivatizing Agent | Low | Low | No separation needed, provides structural confirmation.[15] | Requires mg quantities, lower accuracy for low % ee, peak overlap issues. |
Visualization: Method Selection Decision Tree
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The accurate assessment of the isomeric purity of this compound is a cornerstone of its development as a safe and effective pharmaceutical agent. While direct chiral HPLC remains the workhorse method for its robustness and regulatory acceptance, complementary techniques like chiral CE and indirect HPLC offer valuable alternatives for orthogonal validation, high-throughput screening, or situations with resource constraints. NMR provides a powerful, non-separative confirmation of enantiomeric excess. A thorough understanding of the principles and practical considerations outlined in this guide will enable scientists to develop and execute a scientifically sound, fit-for-purpose analytical strategy that ensures product quality and meets stringent regulatory expectations.
References
-
Ferreira Santos, M. S., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. [Link]
-
Castro-Puyana, M., & Crego, A. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. PubMed. [Link]
-
Ilisz, I., et al. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate. [Link]
-
Nishi, H., et al. (1995). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. PubMed. [Link]
-
Chen, X., et al. (2015). Stereoselective Determination of 2-benzamidomethyl-3-oxobutanoate and methyl-2-benzoylamide-3-hydroxybutanoate by Chiral High-Performance Liquid Chromatography in Biotransformation. PubMed. [Link]
-
Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. [Link]
-
Miyazawa, T., et al. (2004). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. [Link]
-
Ares, A. M., et al. (2022). Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. University of Virginia Library. [Link]
-
Li, S., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]
-
Davydova, E. I., et al. (2016). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH. [Link]
-
El-Gindy, A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH. [Link]
-
Li, L., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science. [Link]
-
Wang, Y., et al. (2004). Separation of Different Enantiomeric Amino Acids by Capillary Array Electrophoresis. Taylor & Francis Online. [Link]
-
Kumar, N., & Singh, S. (2020). Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs. [Link]
-
Encyclopedia of Pharmaceutical Technology. (2002). Chiral Drug Separation. [Link]
-
U.S. Food and Drug Administration. (2000). Guidance for Industry Q3A Impurities in New Drug Substances. FDA. [Link]
-
Lee, W. K., & Kim, K. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. [Link]
-
ResearchGate. (2012). ¹H NMR Data for the Enantiomer Discriminations of Several Amino Acids. [Link]
-
Gáspár, A., & Szabó, Z. I. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 15. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Benzylamino)-3-methylbutanoic Acid for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not just regulatory requirements but a reflection of our professional integrity. This guide provides a detailed, step-by-step approach to the safe disposal of 3-(Benzylamino)-3-methylbutanoic acid, ensuring the protection of personnel and the environment.
This document moves beyond a simple checklist, offering a framework for decision-making rooted in the principles of chemical safety and regulatory compliance. The procedures outlined here are designed to be self-validating, empowering laboratory personnel to manage chemical waste responsibly.
Understanding the Compound: Hazard Assessment
Before any disposal procedures can be initiated, a thorough hazard assessment of this compound must be conducted. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a qualified individual can infer its potential hazards based on its chemical structure—an amino acid derivative containing a benzyl group.
Expected Potential Hazards:
-
Skin and Eye Irritation: Similar to many amino acids and organic compounds, it may cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols could irritate the respiratory system.
-
Aquatic Toxicity: While specific data is unavailable, many organic compounds are harmful to aquatic life.[1]
It is crucial to consult the supplier's information and any available toxicological data. In the absence of specific data, the compound should be handled as a potentially hazardous substance.
The Core Principle: Waste Segregation
The cardinal rule of chemical waste management is segregation.[2][3] Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gases, fires, or explosions.
Immediate Action Steps:
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste.
-
Labeling: The label must be unambiguous and include the full chemical name, the words "Hazardous Waste," the date of accumulation, and the appropriate hazard pictograms.[4][5]
-
Compatibility: Ensure the container material is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable for organic acids.[3][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. Effective Lab Chemical Waste Management [emsllcusa.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Definitive Guide to Personal Protective Equipment for Handling 3-(Benzylamino)-3-methylbutanoic Acid
Understanding the Hazard Profile: A Logic-Driven Approach
To establish the necessary protective measures, we must first infer the potential hazards of 3-(Benzylamino)-3-methylbutanoic acid by examining its chemical structure. This proactive risk assessment is critical for ensuring personnel safety.[3][4]
-
Carboxylic Acid Group (-COOH): This functional group classifies the compound as an acid. While generally considered weak acids, low molecular weight carboxylic acids can be corrosive to skin and eyes and may be combustible.[5][6][7] They are reactive with bases, and this neutralization reaction can generate heat.[5]
-
Benzylamine Group (-NH-CH₂-Ph): This secondary amine is the primary driver of our safety concerns. Benzylamine itself is a corrosive liquid, with vapors that irritate the eyes and respiratory tract.[8][9] It is harmful if swallowed or absorbed through the skin and can cause severe chemical burns.[9]
-
Unknown Compound Principle: For any new or uncharacterized substance, it is prudent to assume it is at least as hazardous as its most hazardous component.[2] We must also consider the possibility of unforeseen reactivity or sensitizing effects. Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is the primary goal.[1]
Based on this analysis, we will proceed with the assumption that this compound is a corrosive solid or liquid, an irritant to the respiratory tract, and potentially toxic via skin absorption.
Core Protective Measures: Your PPE Ensemble
The following table summarizes the mandatory PPE for handling this compound in a laboratory setting. This ensemble is designed to provide comprehensive protection against the anticipated hazards.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving: Nitrile inner glove, Neoprene or Butyl rubber outer glove. | Provides robust protection against both the carboxylic acid and the corrosive amine functionality. Nitrile offers good general chemical resistance, while Neoprene provides excellent protection against acids and bases.[10][11] For benzylamine specifically, Teflon gloves are highly rated, but double-gloving with more common lab gloves offers a practical and effective barrier.[12] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield. | Safety goggles provide a seal around the eyes to protect against splashes and dust.[13][14] A face shield is mandatory when handling larger quantities (>50 mL or >10g) or during procedures with a high splash potential (e.g., heating, sonicating, transferring under pressure) to protect the entire face from corrosive materials.[2] |
| Body Protection | Polyethylene-coated or similar fluid-resistant laboratory coat. | A standard cotton lab coat is insufficient. A fluid-resistant coat prevents corrosive liquids from soaking through and reaching the skin. All personal clothing should cover the legs completely.[9] |
| Respiratory Protection | Use within a certified chemical fume hood is mandatory. | An engineering control is the primary method for preventing inhalation of dust or vapors.[2] If work outside a fume hood is unavoidable (a scenario to be avoided), a risk assessment must be performed to determine the need for a NIOSH-approved respirator with organic vapor/acid gas cartridges. |
| Footwear | Closed-toe, non-perforated shoes made of a chemically resistant material. | Protects feet from spills. Leather or similar absorbent materials are not recommended as they can retain chemical spills. |
Operational Plan: Step-by-Step PPE Protocol
Adherence to a strict, procedural workflow for donning and doffing PPE is as critical as the equipment itself. This systematic approach minimizes the risk of accidental exposure and contamination.
Donning (Putting On) PPE Workflow
-
Preparation: Before entering the designated work area, verify that the chemical fume hood is functioning correctly. Ensure all necessary PPE is available and has been inspected for damage.[13]
-
Body and Foot Protection: Don closed-toe shoes and a fluid-resistant lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Put on the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat sleeves.
-
Outer Gloves: Don the second, heavier-duty pair of neoprene or butyl rubber gloves over the nitrile gloves.
-
Eye and Face Protection: Put on safety goggles, adjusting for a snug fit. If required by the procedure's scale, don the full-face shield over the goggles.
Doffing (Removing) PPE Workflow
This process is designed to contain contamination.
-
Initial Decontamination: While still wearing all PPE, clean any gross contamination from outer gloves and the face shield if safe to do so.
-
Face Shield Removal: Remove the face shield by touching only the headband, moving it away from your face. Place it in a designated area for decontamination.
-
Outer Glove Removal: Carefully peel off the outer gloves, turning them inside-out to trap contamination. Dispose of them immediately in the designated chemical waste container.
-
Lab Coat Removal: Unbutton the lab coat. Remove it by rolling it down your arms and folding the contaminated exterior inward. Hang it in the designated area or dispose of it if it's a disposable gown.
-
Goggle Removal: Remove safety goggles by handling the strap, not the front. Place them in the designated decontamination area.
-
Inner Glove Removal: Remove the final pair of nitrile gloves, again turning them inside-out. Dispose of them in the chemical waste.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[13][15]
Visualization of Safety Workflow
The following diagrams illustrate the logical flow for risk assessment and the procedural steps for handling this compound.
Caption: Risk assessment flow for a chemical with unknown hazards.
Caption: Procedural flow for donning and doffing required PPE.
Disposal and Decontamination Plan
-
Waste Disposal: All solid waste contaminated with this compound (e.g., gloves, paper towels, disposable lab coats) must be placed in a clearly labeled, sealed hazardous waste container. Liquid waste should be collected in a compatible, sealed container, also clearly labeled. Never mix incompatible waste streams.[15]
-
Spill Management: In the event of a spill, evacuate the immediate area. The cleanup should only be performed by trained personnel wearing the full PPE ensemble described above. Use a spill kit with an absorbent material appropriate for acids and amines. Do not use combustible materials like paper towels to clean up large spills.
-
Decontamination: All non-disposable equipment, glassware, and work surfaces must be decontaminated after use. A three-step process of washing with a suitable solvent, followed by soap and water, and a final rinse is recommended.
By adhering to this comprehensive safety directive, you build a self-validating system of protection that prioritizes the well-being of all laboratory personnel, ensuring that your valuable research can proceed with confidence and integrity.
References
-
Wikipedia. (n.d.). Benzylamine. Retrieved from Wikipedia. [Link]
-
Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from WPI. [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from ILPI. [Link]
-
Ballantyne, B., Dodd, D. E., Nachreiner, D. J., & Myers, R. C. (1985). The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine. Drug and chemical toxicology, 8(1-2), 43–56. [Link]
-
Tufts University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from Tufts University. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-(benzylamino)-3-methylbutanoate. PubChem Compound Database. Retrieved from NCBI. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem Compound Database. Retrieved from NCBI. [Link]
-
University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart. Retrieved from UNL EHS. [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from ACP. [Link]
-
Vandeputte. (2023, July 11). How to choose chemical resistant gloves in 4 steps. Retrieved from Vandeputte. [Link]
-
ChemSynthesis. (2025, May 20). 3-(benzylamino)butanoic acid. Retrieved from ChemSynthesis. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Unidentified Chemical | Medical Management Guidelines. Retrieved from ATSDR. [Link]
-
Health and Safety Authority. (n.d.). Risk Assessment of Chemical Hazards. Retrieved from HSA. [Link]
-
Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from HSA. [Link]
-
University of Oxford. (n.d.). Chemical Resistant Gloves Guide. Retrieved from University of Oxford. [Link]
Sources
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. twu.edu [twu.edu]
- 3. tcd.ie [tcd.ie]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 8. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. vdp.com [vdp.com]
- 12. hvcc.edu [hvcc.edu]
- 13. synquestlabs.com [synquestlabs.com]
- 14. acrospharma.co.kr [acrospharma.co.kr]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
